24-Methylcholesterol
Description
Properties
Molecular Formula |
C28H48O |
|---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19?,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
SGNBVLSWZMBQTH-QGOUJLTDSA-N |
Isomeric SMILES |
C[C@H](CCC(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
22,23-dihydrobrassicasterol 24 alpha-methylcholest-5-en-3 beta-ol 24-methylcholesterol campesterol campesterol, (3beta)-isomer campesterol, (3beta,24xi)-isomer ergost-5-en-3 beta- ol, 24 epime |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 24-Methylcholesterol in Marine Algae: A Technical Guide for Researchers and Drug Development Professionals
December 4, 2025
Abstract
24-Methylcholesterol, a significant phytosterol found in various marine algae, plays a crucial role in the physiology and biochemistry of these organisms. Beyond its structural function in maintaining membrane fluidity and integrity, this molecule exhibits a range of bioactive properties, including anti-inflammatory and cytotoxic effects, positioning it as a compound of interest for pharmaceutical research and development. This technical guide provides an in-depth analysis of the function, biosynthesis, and quantification of this compound in marine algae. It further details the experimental protocols for its extraction and analysis and explores its potential therapeutic applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Marine algae are a rich source of diverse secondary metabolites with significant biological activities.[1][2] Among these, phytosterols (B1254722), and specifically this compound, have garnered considerable attention.[3][4] Structurally similar to cholesterol, phytosterols are essential components of plant and algal cell membranes, where they regulate fluidity and permeability.[5][6] this compound, a C28 sterol, is particularly abundant in certain classes of marine algae, such as diatoms and brown seaweeds.[4][7][8] Its presence is not only vital for the algae's survival and adaptation to diverse marine environments but also presents a promising avenue for the discovery of novel therapeutic agents.[1][3] This guide aims to consolidate the current knowledge on this compound in marine algae, providing a technical overview of its functions, the methodologies to study it, and its potential in drug development.
Core Functions of this compound in Marine Algae
The primary and most well-established function of this compound in marine algae is its role as a structural component of cellular membranes. Similar to cholesterol in animal cells, it modulates membrane fluidity and stability, which is crucial for various cellular processes, including signal transduction and transport of nutrients.[5][6]
Beyond this structural role, emerging research highlights its involvement in various physiological and protective mechanisms:
-
Precursor for Bioactive Molecules: 24-Methylene-cholesterol, a closely related derivative, serves as a necessary precursor for the biosynthesis of withanolides and physalins, compounds with demonstrated anti-cancer and neuroprotective properties.[4]
-
Ecological Interactions: The sterol composition of marine algae, including the presence of this compound, can play a role in defending against grazers. Some unusual algal sterols are thought to interfere with the sterol requirements of organisms that consume them.[9]
-
Biomarker Potential: The distribution of specific sterols, including this compound, can be indicative of certain algal species or groups, making it a useful biomarker in marine ecosystem studies and for analyzing sediment records.[10][11] For instance, a high abundance of 24-methylenecholesterol (B1664013) is a typical feature of the diatom order Thalassiosirales.[8]
Biosynthesis of this compound
The biosynthesis of phytosterols in algae follows a pathway analogous to cholesterol synthesis in animals, starting from the common precursor 2,3-oxidosqualene.[3] However, a key divergence is the initial cyclization step, which is catalyzed by cycloartenol (B190886) synthase (CAS) in algae and plants, rather than lanosterol (B1674476) synthase.[3]
The subsequent steps leading to this compound involve a series of enzymatic reactions, including demethylation, isomerization, and reduction. A critical step is the alkylation at the C-24 position, which is mediated by the enzyme sterol methyltransferase (SMT).[12]
Below is a simplified diagram illustrating the key stages in the biosynthesis of this compound.
Quantitative Data on this compound in Marine Algae
The abundance of this compound and its derivatives varies significantly among different species of marine algae. The following table summarizes quantitative data from various studies.
| Marine Alga Species | Sterol Measured | Concentration (mg/g dry weight unless otherwise specified) | Reference |
| Undaria pinnatifida | 24-Methylenecholesterol | 0.75 mg/g | [13] |
| Sargassum fusiforme | 24-Methylenecholesterol | 0.02 mg/g (from 0.3 mg per 15g) | [3][14] |
| Thalassiosira rotula | 24-Methylenecholesterol | Component of a cytotoxic fraction | [15] |
| Phaeodactylum tricornutum | 24-Methylcholesta-5(6), 22-diene-3β-ol | Major phytosterol | [16][17] |
| Skeletonema costatum | 24-Methylenecholesterol | Prevalent sterol | [7] |
Experimental Protocols
Extraction of this compound
Several methods can be employed for the extraction of phytosterols from marine algae. The choice of method depends on the algal species, the scale of extraction, and the desired purity of the final product.
5.1.1. Ultrasound-Assisted Extraction (UAE) followed by Saponification
This is an efficient method for extracting total sterols.[18]
-
Sample Preparation: The algal biomass is freeze-dried and ground into a fine powder.
-
Extraction: The powdered algae are suspended in a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:3 v/v).[18] The mixture is then subjected to ultrasonication for a short period (e.g., 15 minutes).[18]
-
Saponification: After extraction, the solvent is evaporated. The crude extract is then saponified by adding a solution of potassium hydroxide (B78521) (KOH) in methanol (e.g., 1.85 M) and incubating for an extended period (e.g., 14.5 hours) to hydrolyze any sterol esters.[18]
-
Purification: The non-saponifiable lipids, which include the free sterols, are then extracted with a non-polar solvent like n-hexane. The solvent is evaporated to yield the crude sterol extract.
5.1.2. Microwave-Assisted Extraction (MAE)
MAE is a rapid and efficient extraction technique.[13]
-
Sample Preparation: As with UAE, the algal biomass is dried and powdered.
-
Extraction: The algal powder is mixed with a suitable solvent system (e.g., n-hexane–acetonitrile–methanol, 5:5:3, v/v/v).[13]
-
Microwave Irradiation: The mixture is subjected to microwave irradiation for a short duration (e.g., 1 hour).[13]
-
Purification: The extract is then filtered and the solvent evaporated. Further purification can be achieved using techniques like high-speed counter-current chromatography (HSCCC).[13]
References
- 1. Phytosterols of marine algae: Insights into the potential health benefits and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tpmap.org [tpmap.org]
- 3. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications [mdpi.com]
- 4. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marineagronomy.org [marineagronomy.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Low-Molecular-Weight Metabolites from Diatoms: Structures, Biological Roles and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microbial Sterolomics as a Chemical Biology Tool [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cytotoxic Potential of the Marine Diatom Thalassiosira rotula: Insights into Bioactivity of 24-Methylene Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Characterization and Anti-Inflammatory Effects of 24-Methylcholesta-5(6), 22-Diene-3β-ol from the Cultured Marine Diatom Phaeodactylum tricornutum; Attenuate Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
24-Methylcholesterol: A Viable Precursor for Steroidal Hormone Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate cascade of steroidogenesis, the biological process responsible for the synthesis of all steroid hormones, traditionally regards cholesterol as its foundational precursor. However, emerging evidence highlights the potential of other sterols, particularly the plant-derived 24-methylcholesterol (campesterol), to enter and be metabolized through this vital pathway. This technical guide provides a comprehensive overview of the role of this compound as a substrate for the synthesis of steroidal hormones. It consolidates quantitative data on enzymatic conversions, details relevant experimental protocols, and presents visual representations of the metabolic pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals in the fields of endocrinology, drug discovery, and nutritional science who are investigating alternative steroidogenic precursors and their physiological implications.
Introduction to Steroidogenesis and Alternative Precursors
Steroid hormones are a class of lipids that play crucial roles in a vast array of physiological processes, including metabolism, inflammation, immune response, and sexual development. The biosynthesis of all steroid hormones originates from a common precursor, which is enzymatically converted through a series of reactions collectively known as the steroidogenic pathway. While cholesterol is the most well-documented and primary precursor in vertebrates, the enzymatic machinery of steroidogenesis exhibits a degree of substrate promiscuity.
This compound, a phytosterol abundant in various plant-based foods, shares a structural similarity with cholesterol. This structural analogy allows it to be recognized and utilized by key steroidogenic enzymes, initiating its conversion into pregnenolone (B344588), the universal precursor to all other steroid hormones. Understanding the efficiency and downstream fate of this compound within the steroidogenic pathway is of significant interest for its potential nutritional and pharmacological implications.
The Steroidogenic Pathway Originating from this compound
The conversion of this compound into various steroid hormones follows the established steroidogenic pathway, beginning with the critical side-chain cleavage reaction.
The initial and rate-limiting step is the conversion of this compound to pregnenolone, catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage (CYP11A1)[1][2]. From pregnenolone, the pathway diverges to produce progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens through the actions of a series of enzymes, including 3β-hydroxysteroid dehydrogenase (HSD3B2), CYP17A1, CYP21A2, CYP11B1, CYP11B2, 17β-hydroxysteroid dehydrogenase (HSD17B), and aromatase (CYP19A1).
Quantitative Analysis of Enzymatic Conversions
The viability of this compound as a steroidogenic precursor is critically dependent on the efficiency of its conversion by the relevant enzymes. The available data indicates that the initial conversion step is indeed efficient.
| Substrate | Enzyme | Product | Catalytic Efficiency (kcat/Km) | Reference |
| This compound | CYP11A1 | Pregnenolone | Comparable to Cholesterol | [1] |
| Cholesterol | CYP11A1 | Pregnenolone | ~0.18 µM⁻¹ min⁻¹ | [3] |
| Pregnenolone | HSD3B2 | Progesterone | - | - |
| Progesterone | CYP17A1 | 17α-Hydroxyprogesterone | - | - |
| 17α-Hydroxyprogesterone | CYP17A1 | Androstenedione | - | - |
| Androstenedione | CYP19A1 | Estrone | - | - |
| Testosterone | CYP19A1 | Estradiol | - | - |
Note: Quantitative data for the conversion of pregnenolone derived specifically from this compound by downstream enzymes is currently limited in the literature. The catalytic efficiencies of these enzymes with pregnenolone from cholesterol are well-documented and serve as a baseline for expected activity. Further research is required to determine if the origin of pregnenolone influences the kinetics of subsequent reactions.
Experimental Protocols
The investigation of this compound as a steroidogenic precursor relies on robust in vitro and analytical methodologies. The H295R human adrenocortical carcinoma cell line is a widely accepted model for studying steroidogenesis as it expresses all the key enzymes of the pathway.
In Vitro Steroidogenesis Assay using H295R Cells
This protocol outlines a method to assess the conversion of this compound to various steroid hormones in H295R cells.
Materials:
-
H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
24-well cell culture plates
-
This compound (campesterol)
-
Forskolin (B1673556) (optional, to stimulate steroidogenesis)
-
MTT or other cell viability assay kit
-
Solvents for extraction (e.g., dichloromethane (B109758), ethyl acetate)
-
Internal standards for mass spectrometry
Procedure:
-
Cell Culture: Culture H295R cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells into 24-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment. Allow the cells to adhere and grow for 24-48 hours.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium containing various concentrations of this compound. Include a vehicle control (solvent only).
-
(Optional) To stimulate steroidogenesis, co-treat the cells with a known inducer like forskolin (e.g., 10 µM).
-
-
Incubation: Incubate the cells with the treatment for a defined period, typically 24 to 48 hours.
-
Sample Collection: After incubation, collect the cell culture medium from each well. Centrifuge to remove any cellular debris and store the supernatant at -80°C until analysis.
-
Cell Viability: Assess cell viability in the remaining cell monolayer using an MTT assay or similar method to ensure that the observed effects are not due to cytotoxicity.
-
Steroid Extraction: Perform a liquid-liquid extraction of the steroid hormones from the collected medium. A common method involves using dichloromethane or ethyl acetate. Add internal standards to the samples before extraction to correct for extraction efficiency and matrix effects.
-
Analysis: Analyze the extracted steroids using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for accurate quantification of pregnenolone, progesterone, androstenedione, testosterone, estrone, and estradiol.
Experimental Workflow
The logical flow of an experiment to test the hypothesis that this compound is a precursor for steroidal hormones is depicted below.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as a viable precursor for the biosynthesis of steroidal hormones. The catalytic efficiency of CYP11A1 for this compound is comparable to that of cholesterol, indicating that the initial and rate-limiting step of steroidogenesis can proceed effectively with this plant-derived sterol.
While the foundational steps of this alternative steroidogenic pathway are established, further research is warranted in several key areas. Comprehensive quantitative analyses are needed to determine the kinetic parameters of all downstream steroidogenic enzymes with pregnenolone derived from this compound. This will provide a more complete picture of the overall efficiency of the pathway. In vivo studies are also crucial to understand the physiological relevance of dietary this compound intake on circulating steroid hormone levels and its potential impact on endocrine function.
For drug development professionals, the ability of the steroidogenic pathway to utilize alternative precursors opens up new avenues for the design of novel therapeutics that could modulate steroid hormone production. Further exploration of the substrate specificity of steroidogenic enzymes may lead to the development of targeted therapies for a variety of endocrine-related disorders.
References
An In-depth Technical Guide to the Discovery and Isolation of 24-Methylcholesterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 24-Methylcholesterol (ergosta-5,24(28)-dien-3β-ol), a significant phytosterol with diverse biological activities and applications as a precursor for pharmaceutical synthesis. This document details the historical context of its discovery, outlines detailed experimental protocols for its extraction and purification from various natural sources, and presents its physicochemical and spectral data in a structured format. Furthermore, this guide illustrates key biological pathways, including its biosynthesis and its role in signaling cascades, through detailed diagrams to support further research and development.
Discovery and Significance
This compound, also known by synonyms such as 24-Methylenecholesterol, Chalinasterol, and Ostreasterol, was first isolated in 1959 by Barbier et al. from honeybees (Apis mellifera L.)[1]. This was shortly followed by its identification in the pollen of various plants in 1960, establishing its prevalence in the plant kingdom[2]. Initially identified as a key sterol in pollen, it is now known to be present in a variety of organisms, including fungi, marine invertebrates, and algae[3][4].
The significance of this compound extends from its fundamental role in biological systems to its potential in pharmaceutical applications. It is a crucial precursor for the biosynthesis of bioactive withanolides and physalins, compounds that have demonstrated anticancer and neuroprotective properties[3]. Moreover, this compound and its derivatives have been shown to act as agonists for Liver X Receptors (LXRs), nuclear receptors that are master regulators of cholesterol homeostasis, inflammation, and lipid metabolism[5]. This interaction highlights its potential as a therapeutic agent or a lead compound in drug discovery programs targeting metabolic and inflammatory diseases.
Physicochemical and Spectral Data
The accurate identification and characterization of this compound are paramount for research and development. The following tables summarize its key physical, chemical, and spectral properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₆O | [PubChem][6] |
| Molecular Weight | 398.7 g/mol | [PubChem][6] |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [PubChem][6] |
| CAS Number | 474-63-5 | [PubChem][6] |
| Physical Description | Solid | [PubChem][6] |
| XLogP3 | 8.6 | [PubChem][6] |
| Topological Polar Surface Area | 20.2 Ų | [PubChem][6] |
| Complexity | 659 | [PubChem][6] |
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Atom | Chemical Shift (δ, ppm) |
| 1 | 37.3 | 15 | 24.3 |
| 2 | 31.7 | 16 | 28.3 |
| 3 | 71.8 | 17 | 56.2 |
| 4 | 42.3 | 18 | 11.9 |
| 5 | 140.8 | 19 | 19.4 |
| 6 | 121.7 | 20 | 40.3 |
| 7 | 31.9 | 21 | 19.0 |
| 8 | 31.9 | 22 | 34.0 |
| 9 | 50.2 | 23 | 31.0 |
| 10 | 36.5 | 24 | 156.9 |
| 11 | 21.1 | 25 | 33.8 |
| 12 | 39.8 | 26 | 22.0 |
| 13 | 42.3 | 27 | 21.9 |
| 14 | 56.8 | 28 | 106.0 |
| Data sourced from McInnes et al.[7] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from natural sources typically involves saponification to hydrolyze sterol esters, followed by solvent extraction and chromatographic purification. The specific conditions may vary depending on the source material.
General Protocol for Sterol Extraction
-
Sample Preparation: The biological material (e.g., fungal mycelia, freeze-dried marine invertebrate tissue, or plant pollen) is homogenized or ground to a fine powder to increase the surface area for extraction.
-
Saponification (Alkaline Hydrolysis): The prepared sample is refluxed or incubated at an elevated temperature (typically 60-80°C) with a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) or ethanol[3][8]. This step cleaves ester linkages, liberating free sterols.
-
Solvent Extraction: After saponification and cooling, the mixture is partitioned with a nonpolar solvent such as n-hexane or petroleum ether. The sterols, being lipophilic, will preferentially move into the organic phase[3]. This step is often repeated multiple times to ensure complete extraction.
-
Purification: The crude lipid extract is concentrated under reduced pressure. Further purification is achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is common. For higher purity, High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) can be employed[9][10].
Example Protocol: Extraction from Fungal Mycelia
This protocol is adapted from methods described for the extraction of sterols from fungal biomass[3][8].
-
Harvesting: Fungal mycelia from liquid culture are harvested by filtration.
-
Saponification: The mycelia are resuspended in a 20% (w/v) KOH-methanol solution and incubated at 60°C for 4 hours[3].
-
Extraction: After cooling, an equal volume of n-hexane is added to the saponified mixture and vortexed thoroughly. The hexane (B92381) layer is collected, and the extraction is repeated three times[3].
-
Derivatization and Analysis: The pooled hexane extracts are evaporated to dryness. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the residue is derivatized, for example, by silylation with BSTFA (bis(trimethylsilyl)trifluoroacetamide), to increase volatility[3].
Example Protocol: Extraction from Marine Invertebrates
This protocol is a generalized procedure based on methods for isolating secondary metabolites from marine invertebrates[4][9].
-
Lyophilization and Extraction: The marine invertebrate tissue is freeze-dried and then extracted with a solvent system such as methanol/chloroform (1:1 v/v).
-
Solvent Partitioning: The crude extract is partitioned between n-hexane and methanol/water. The less polar sterols will be concentrated in the n-hexane fraction.
-
Chromatographic Purification: The n-hexane fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by TLC.
-
Fine Purification: Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound. After derivatization (e.g., silylation), the compound can be separated from other sterols based on its retention time and identified by its characteristic mass spectrum. The mass spectrum of the TMS-derivatized this compound typically shows characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. The ¹³C NMR data presented in Table 2 provides a fingerprint for the identification of this compound. The signals at δ 156.9 ppm and δ 106.0 ppm are characteristic of the C-24 and C-28 carbons of the exocyclic methylene (B1212753) group, respectively[7].
Biological Pathways and Relationships
Engineered Biosynthesis of this compound in Yeast
Saccharomyces cerevisiae has been engineered to produce this compound, providing a sustainable alternative to extraction from natural sources. This is achieved by modifying the native ergosterol (B1671047) biosynthesis pathway.
Caption: Engineered pathway for this compound production in yeast.
This engineered pathway involves the disruption of the ERG5 gene, which prevents the conversion of 5-dehydroepisterol towards ergosterol, and the introduction of a heterologous 7-dehydrocholesterol (B119134) reductase (DHCR7) to produce an intermediate. Subsequent disruption of the ERG4 gene prevents the reduction of the C-24(28) double bond, leading to the accumulation of this compound[3].
This compound in LXR Signaling Pathway
This compound and its oxidized derivatives can act as endogenous ligands for Liver X Receptors (LXRs). LXRs are nuclear receptors that play a pivotal role in regulating cholesterol metabolism, fatty acid synthesis, and inflammation. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.
Caption: LXR signaling pathway activated by this compound derivatives.
Activation of LXR by ligands such as derivatives of this compound leads to the upregulation of genes like ABCA1 and ABCG1, which promote cholesterol efflux from cells, and SREBP-1c, a key regulator of fatty acid synthesis[6][11][12]. LXRs also exert anti-inflammatory effects through the transrepression of inflammatory genes.
Conclusion
This compound is a phytosterol of considerable scientific and pharmaceutical interest. This guide has provided a detailed overview of its discovery, methods for its isolation and characterization, and its role in key biological pathways. The experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, biotechnology, and drug development, facilitating further investigation into the promising applications of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liver X receptor - Wikipedia [en.wikipedia.org]
- 4. Minor and trace sterols in marine invertebrates V. Isolation, structure elucidation and synthesis of 3beta-hydroxy-26,27-bisnorcholest-5-en-24-one from the sponge Psammaplysilla purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
enzymatic synthesis of 24-Methylcholesterol
An In-Depth Technical Guide to the Enzymatic Synthesis of 24-Methylcholesterol (Campesterol)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, commonly known as campesterol (B1663852), is a prominent phytosterol with significant applications in the pharmaceutical and nutraceutical industries. It serves as a crucial precursor for the synthesis of various steroid drugs and is recognized for its cholesterol-lowering and anti-inflammatory properties.[1] While chemical synthesis is often complex and economically challenging, enzymatic synthesis, particularly through metabolically engineered microorganisms, presents a promising and sustainable alternative.[1] This guide provides a comprehensive technical overview of the core enzymatic reactions, key enzymes, quantitative production data, and detailed experimental protocols for the synthesis of this compound. It focuses on the modification of native sterol pathways, primarily in yeast systems, to achieve efficient bioproduction.
Core Biosynthetic Pathways
The enzymatic production of this compound hinges on redirecting metabolic flux from native sterol pathways, such as the ergosterol (B1671047) pathway in fungi, towards the desired product.[2][3][4] This is achieved through the coordinated action of specific methyltransferases and reductases, coupled with the strategic disruption of competing enzymatic steps.
The Central Role of Sterol C24-Methyltransferase (SMT)
The defining step in the synthesis of this compound is the transfer of a methyl group to the C-24 position of a sterol side chain.[5] This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:Δ24-sterol-C-methyltransferase (SMT), also known as ERG6 in yeast.[5] The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[5][6] In fungi, the preferred substrate for this methylation is often zymosterol (B116435), which is converted to fecosterol.[7][8] In plants, the initial methylation substrate is typically cycloartenol (B190886), which is transformed into 24-methylene cycloartenol.[5][9]
Engineered Biosynthetic Pathway in Yeast
Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica are common chassis organisms for producing this compound.[2][10][11] The strategy involves modifying the native ergosterol biosynthesis pathway.
-
Precursor Accumulation : The pathway is engineered to accumulate key intermediates like ergosta-5,7,24-trienol.[10][12] This is often achieved by disrupting the gene ERG5, which encodes the C-22 desaturase responsible for the subsequent step in ergosterol synthesis.[2][3]
-
Heterologous Enzyme Expression : A heterologous 7-dehydrocholesterol (B119134) reductase (DHCR7) gene is introduced and expressed in the yeast.[10][12] This enzyme catalyzes the reduction of the C-7 double bond of the accumulated precursor.
-
Final Conversion : The action of the native SMT (ERG6) and the introduced DHCR7 on the modified precursor pool results in the synthesis of campesterol (this compound).[2][10] In some strategies, further disruption of ERG4 (C-24(28) reductase) can lead to the accumulation of the direct precursor, 24-methylene-cholesterol.[10][13]
Key Enzymes and Their Properties
3.1 Sterol C24-Methyltransferase (EC 2.1.1.41)
-
Function : Catalyzes the S-adenosyl-L-methionine-dependent methylation of the C-24 position on the sterol side chain.[14] This is the rate-limiting step in post-lanosterol/cycloartenol pathways.[15]
-
Cofactor : S-adenosyl-L-methionine (SAM).[14]
-
Substrates : Shows promiscuity but has preferred substrates depending on the organism. Key substrates include zymosterol (fungi) and cycloartenol (plants).[5][7]
-
Structure : The recombinant enzyme from S. cerevisiae has a native molecular weight of approximately 172 kDa and exists as a tetramer.[16]
3.2 7-dehydrocholesterol Reductase (DHCR7) (EC 1.3.1.21)
-
Function : Catalyzes the reduction of the C7-C8 double bond in 7-dehydrocholesterol to produce cholesterol, or in engineered pathways, acts on ergosterol precursors.[2][17]
-
Source for Engineering : DHCR7 genes from various organisms, including Oryza sativa (rice) and Xenopus laevis (frog), have been successfully expressed in yeast for campesterol production.[10]
Quantitative Analysis of Enzymatic Synthesis
The following tables summarize key quantitative data from published research on the enzymatic synthesis of this compound and its precursors.
Table 1: Enzyme Kinetic Parameters for Sterol C24-Methyltransferase (SMT)
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
|---|---|---|---|---|
| Candida albicans | Zymosterol | 50 | 0.01 | [7] |
| Saccharomyces cerevisiae (recombinant) | Zymosterol | N/A | 0.01 |[16] |
Table 2: Whole-Cell Bioproduction of this compound & Precursors
| Product | Organism | Key Genetic Modifications | Cultivation Method | Titer (mg/L) | Reference |
|---|---|---|---|---|---|
| Campesterol | Yarrowia lipolytica | Disruption of erg5, overexpression of dhcr7 | 5-L Bioreactor | 837 | [11] |
| 24-Methylene-cholesterol | Saccharomyces cerevisiae | Disruption of ERG4 & ERG5, expression of XlDHCR7 | Shake-flask | 178 | [10][12] |
| 24-Methylene-cholesterol | Saccharomyces cerevisiae | Disruption of ERG4 & ERG5, two copies of XlDHCR7 | Shake-flask | 225 |[10][12] |
Detailed Experimental Protocols
Protocol: Recombinant SMT (ERG6) Expression and Purification
This protocol is adapted from methodologies for expressing and purifying recombinant SMT from S. cerevisiae in an E. coli host.[16]
-
Gene Cloning : The ERG6 gene is PCR amplified from S. cerevisiae genomic DNA and cloned into an expression vector such as pET23a(+), placing it under the control of a T7 promoter.
-
Transformation : The resulting plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3).
-
Expression :
-
Inoculate a 5 mL LB medium culture (with appropriate antibiotic) with a single colony and grow overnight at 37°C.
-
Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to culture for 4-6 hours at 30°C.
-
-
Cell Lysis : Harvest cells by centrifugation (6,000 x g, 15 min, 4°C). Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT). Lyse cells using sonication or a French press.
-
Purification :
-
Centrifuge the lysate (15,000 x g, 30 min, 4°C) to remove cell debris.
-
Subject the supernatant to ammonium (B1175870) sulfate (B86663) precipitation (e.g., 40-60% saturation).
-
Resuspend the pellet in a minimal volume of buffer and dialyze overnight against the same buffer.
-
Apply the dialyzed sample to an anion-exchange chromatography column (e.g., Q-Sepharose) and elute with a salt gradient (e.g., 0.1-1.0 M NaCl).
-
Pool active fractions and apply to a hydrophobic interaction chromatography column for further purification.
-
Assess purity using SDS-PAGE.
-
Protocol: In Vitro SMT Enzyme Activity Assay
-
Reaction Mixture : Prepare a reaction mixture in a microfuge tube containing:
-
100 mM Phosphate buffer (pH 7.0)
-
1 mM DTT
-
50 µM Zymosterol (dissolved in a small amount of Tween 80)
-
200 µM S-adenosyl-L-methionine (SAM)
-
5-10 µg of purified SMT enzyme
-
Total volume: 200 µL
-
-
Incubation : Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
-
Reaction Termination & Extraction : Stop the reaction by adding 500 µL of 10% KOH in methanol. Add an internal standard (e.g., cholesterol). Heat at 60°C for 1 hour for saponification.
-
Analysis : Extract the non-saponifiable lipids three times with 1 mL of hexane (B92381). Pool the hexane fractions, evaporate to dryness under nitrogen, and re-dissolve in a suitable solvent. Analyze the products by GC-MS to identify and quantify the formation of fecosterol.
Protocol: Engineered Yeast Cultivation and Product Extraction
This protocol is based on shake-flask cultivation for producing 24-methylene-cholesterol in engineered S. cerevisiae.[12]
-
Media Preparation : Prepare YPDA medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, 0.04 g/L adenine (B156593) sulfate). Supplement with 12.5 g/L KH₂PO₄ and 2.5 g/L MgSO₄·7H₂O.
-
Cultivation :
-
Inoculate a pre-culture of the engineered yeast strain into the production medium.
-
Incubate in a baffled shake flask at 30°C with shaking at 220 rpm for up to 6 days.
-
Periodically sample the culture for analysis and supplement with fresh medium or a concentrated glucose solution as needed.[12]
-
-
Extraction and Saponification :
-
Harvest 1 mL of culture by centrifugation.
-
Add a known amount of cholesterol as an internal standard to the cell pellet.
-
Resuspend the pellet in 20 mL of 20% (w/v) KOH in methanol.
-
Incubate at 60°C for 4 hours to saponify lipids and lyse cells.[12]
-
-
Quantification :
-
Cool the mixture and add 5 mL of hexane. Vortex thoroughly.
-
Centrifuge to separate phases and collect the upper hexane layer. Repeat the extraction twice more.
-
Pool the hexane extracts and evaporate to dryness.
-
Derivatize the sterol sample (e.g., using BSTFA with 1% TMCS) and analyze by GC-MS to quantify the product against the internal standard.
-
Visualization of Pathways and Workflows
Caption: The core methylation reaction catalyzed by SMT1/ERG6.
References
- 1. Bioactivity of Phytosterols and Their Production in Plant in Vitro Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Overview of campesterol biosynthesis pathway and the corresponding genetic modification in Y. lipolytica. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desmosterol and DHCR24: unexpected new directions for a terminal step in cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification, characterization and inhibition of sterol C24-methyltransferase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular cloning and functional identification of sterol C24-methyltransferase gene from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased campesterol synthesis by improving lipid content in engineered Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sterol 24-C-methyltransferase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Overexpression, purification, and stereochemical studies of the recombinant (S)-adenosyl-L-methionine: delta 24(25)- to delta 24(28)-sterol methyl transferase enzyme from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
24-Methylcholesterol: A Comprehensive Technical Guide to Structural Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural elucidation and characterization of 24-Methylcholesterol, a significant phytosterol with notable biological activities. This document details the analytical techniques, experimental protocols, and spectroscopic data essential for its identification and study.
Introduction
This compound, also known as campesterol (B1663852), is a C28 sterol found in a variety of plant sources, including nuts, seeds, fruits, and vegetables.[1][2] As a phytosterol, it plays a crucial role in plant cell membrane structure and function. In humans, it is recognized for its cholesterol-lowering effects by competitively inhibiting intestinal cholesterol absorption.[1][2] Furthermore, this compound has garnered attention in drug development for its role as an agonist of Liver X Receptors (LXRs), demonstrating potential in cancer research by suppressing the proliferation of prostate and breast cancer cells through LXR signaling activation.[1][2] Its biosynthetic pathway can be engineered in organisms like Saccharomyces cerevisiae, opening avenues for its biotechnological production.[3][4][5]
This guide offers a comprehensive resource for researchers, covering the fundamental chemical properties, detailed experimental procedures for isolation and analysis, and in-depth spectroscopic characterization of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below, providing essential information for its handling and analysis.
| Property | Value | Reference |
| Systematic Name | (3β)-Ergost-5-en-3-ol | [1] |
| Common Names | Campesterol, 24R-Methylcholesterol | [2] |
| CAS Number | 474-62-4 | [3] |
| Molecular Formula | C₂₈H₄₈O | [1] |
| Molecular Weight | 400.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 1 mg/ml, Ethanol: 0.25 mg/ml | [1] |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(C)CC=C3[C@H]2CC[C@@H]4[C@@]3(C)CC--INVALID-LINK--O | [1] |
| InChI Key | SGNBVLSWZMBQTH-CBCUCNPBSA-N | [1] |
Structural Elucidation and Characterization
The definitive identification and structural elucidation of this compound rely on a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like sterols. For the analysis of this compound, derivatization to its trimethylsilyl (B98337) (TMS) ether is a common practice to increase its volatility and improve chromatographic resolution.
The electron ionization (EI) mass spectrum of the TMS ether of this compound exhibits a characteristic fragmentation pattern that is crucial for its identification. The molecular ion peak (M+) for the TMS ether is observed at m/z 472. Key fragment ions arise from cleavages in the sterol ring and side chain.
| m/z | Proposed Fragment | Significance |
| 472 | [M]+• | Molecular ion of the TMS ether |
| 457 | [M - CH₃]+ | Loss of a methyl group |
| 382 | [M - 90]+ | Loss of trimethylsilanol (B90980) (TMSOH) |
| 367 | [M - 90 - CH₃]+ | Loss of TMSOH and a methyl group |
| 343 | Cleavage of the D-ring | Characteristic sterol ring fragmentation |
| 255 | Cleavage of the D-ring and side chain | Characteristic sterol ring fragmentation |
| 129 | [(CH₃)₃Si-O=CH-CH=CH₂]+ | Fragment containing the derivatized hydroxyl group |
| 73 | [(CH₃)₃Si]+ | Characteristic ion for TMS derivatives |
This table is a representation of expected fragmentation patterns based on general sterol TMS ether fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling the unambiguous assignment of its structure and stereochemistry. Both ¹H and ¹³C NMR are essential for complete characterization.
The ¹³C NMR spectrum of this compound displays 28 distinct carbon signals. The chemical shifts are characteristic of the steroid nucleus and the C-24 methyl-substituted side chain. The following table provides the assigned ¹³C chemical shifts.
| Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 37.3 |
| 2 | 31.7 |
| 3 | 71.8 |
| 4 | 42.3 |
| 5 | 140.8 |
| 6 | 121.7 |
| 7 | 31.9 |
| 8 | 31.9 |
| 9 | 50.2 |
| 10 | 36.5 |
| 11 | 21.1 |
| 12 | 39.8 |
| 13 | 42.3 |
| 14 | 56.8 |
| 15 | 24.3 |
| 16 | 28.2 |
| 17 | 56.1 |
| 18 | 11.9 |
| 19 | 19.4 |
| 20 | 36.2 |
| 21 | 18.8 |
| 22 | 33.8 |
| 23 | 30.7 |
| 24 | 39.1 |
| 25 | 31.9 |
| 26 | 19.0 |
| 27 | 21.2 |
| 28 | 15.4 |
Data is compiled from typical values for campesterol and related sterols.
The ¹H NMR spectrum of this compound shows characteristic signals for the steroidal protons and the methyl groups. Key signals include the olefinic proton at C-6, the proton at C-3 adjacent to the hydroxyl group, and the various methyl group signals.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~3.53 | m | |
| H-6 | ~5.35 | d | ~5.1 |
| H-18 (CH₃) | ~0.68 | s | |
| H-19 (CH₃) | ~1.01 | s | |
| H-21 (CH₃) | ~0.92 | d | ~6.5 |
| H-26 (CH₃) | ~0.84 | d | ~6.8 |
| H-27 (CH₃) | ~0.78 | d | ~6.8 |
| H-28 (CH₃) | ~0.80 | d | ~6.8 |
Data represents typical values and may vary slightly based on solvent and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and analysis of this compound.
Isolation and Purification from Plant Material
This protocol outlines a general procedure for the extraction and purification of phytosterols (B1254722) from a plant matrix.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with a non-polar solvent like n-hexane or chloroform (B151607) to obtain a crude lipid extract.
-
Saponification: The crude extract is refluxed with an alcoholic solution of potassium hydroxide (B78521) (KOH) to hydrolyze any esterified sterols.
-
Fractionation: The saponified mixture is then subjected to liquid-liquid extraction with a non-polar solvent such as diethyl ether or ethyl acetate (B1210297) to isolate the unsaponifiable fraction containing free sterols.
-
Purification: The crude sterol mixture is purified by column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).
-
Crystallization: Fractions containing this compound are pooled, and the solvent is evaporated. The purified compound can be crystallized from a suitable solvent system (e.g., methanol/chloroform) to yield a high-purity solid.
GC-MS Analysis Protocol
This protocol details the steps for the analysis of this compound using GC-MS.
Methodology:
-
Derivatization: A dried aliquot of the purified sterol sample or the unsaponifiable fraction is derivatized to its trimethylsilyl (TMS) ether by reacting with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 60-70°C for 30 minutes.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is typically used.
-
Injection: 1-2 µL of the derivatized sample is injected in split or splitless mode.
-
Oven Temperature Program: An initial temperature of around 150°C is held for a few minutes, then ramped up to a final temperature of 280-300°C.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
MS Parameters: Electron ionization (EI) at 70 eV is used. The mass spectrometer is set to scan a mass range of m/z 50-600.
-
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard or with library data.
NMR Spectroscopy Protocol for Structural Elucidation
This protocol provides a general workflow for the structural elucidation of a purified sterol using 1D and 2D NMR techniques.
Methodology:
-
Sample Preparation: A sufficient amount of the purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
1D NMR:
-
¹H NMR: A standard proton NMR spectrum is acquired to identify the different types of protons and their multiplicities.
-
¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired to determine the number of unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings, helping to establish connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall carbon skeleton.
-
-
Data Analysis: The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals, confirming the structure of this compound.
Biological Activity and Signaling Pathway
This compound is a known agonist of the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a key role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][6]
Upon activation by ligands such as oxysterols and certain phytosterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[7] Key target genes regulated by LXR activation include those involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), which promotes the efflux of cholesterol from cells, and genes involved in lipogenesis.[6][8] The activation of LXR signaling by this compound is the basis for its potential therapeutic applications, including its role in cancer cell proliferation suppression.[1]
Conclusion
This technical guide has provided a comprehensive overview of the structural elucidation and characterization of this compound. The detailed information on its chemical properties, spectroscopic data, and experimental protocols serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of its structure through a combination of GC-MS and advanced NMR techniques is fundamental to understanding its biological function, particularly its role as an LXR agonist. Further research into the therapeutic potential of this compound is warranted, and the methodologies outlined here provide a solid foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. 24-Methylenecholesterol | C28H46O | CID 92113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 5. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 6. ulethbridge.ca [ulethbridge.ca]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
The Biological Significance of C24 Methylation in Sterols: A Technical Guide for Researchers
December 2025
Abstract
Sterols are fundamental components of eukaryotic cell membranes, influencing their structural integrity and fluidity. A key structural diversification of sterols is the alkylation at the C24 position of the side chain, a modification absent in vertebrates but prevalent in fungi, plants, and some protozoa. This process, catalyzed by the enzyme Sterol C24-Methyltransferase (SMT), introduces a methyl or ethyl group, leading to the formation of critical sterols such as ergosterol (B1671047) in fungi and phytosterols (B1254722) like campesterol (B1663852) and sitosterol (B1666911) in plants. The presence of these C24-methylated sterols profoundly alters the biophysical properties of membranes and is integral to various cellular processes, including signal transduction and stress response. Furthermore, the absence of the SMT enzyme in mammals makes it a prime and highly selective target for the development of antifungal and antiparasitic therapeutics. This guide provides an in-depth examination of the enzymatic process of C24 methylation, its impact on membrane biophysics, its role in cellular signaling, and its significance as a pharmacological target. Detailed experimental protocols for the study of sterol methylation and its effects are also presented.
Introduction: The C24-Methylation Divide
Sterols are essential lipids in most eukaryotes, with cholesterol being the hallmark sterol in mammalian cells. However, in fungi, plants, and protozoa, the sterol landscape is dominated by molecules bearing an additional alkyl group at the C24 position of the side chain. This modification is the result of one or two successive methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent sterol C24-methyltransferase (SMT)[1].
The primary products of this pathway are ergosterol in fungi and a variety of phytosterols (e.g., campesterol, sitosterol, stigmasterol) in plants. These C24-alkylated sterols serve many of the same functions as cholesterol, including the regulation of membrane fluidity and permeability[2][3]. However, the subtle change in structure introduced by the C24-methyl group leads to significant differences in how these sterols pack with other lipids, influencing membrane thickness, domain formation, and the function of membrane-bound proteins[4]. This structural and functional divergence between cholesterol and C24-methylated sterols is not only crucial for the biology of these organisms but also provides a critical vulnerability that can be exploited for therapeutic intervention[5][6][7].
The Enzymatic Core: Sterol C24-Methyltransferase (SMT)
The central enzyme in this process is the Sterol C24-Methyltransferase (EC 2.1.1.41), a member of the transferase family[8]. SMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C24 position of a sterol precursor. The substrate specificity of SMT varies between organisms; for instance, the enzyme in Saccharomyces cerevisiae (yeast) prefers zymosterol, while plant SMTs act on cycloartenol, and some fungal pathogens like Pneumocystis carinii show a preference for lanosterol[1][4][6].
The reaction involves an electrophilic alkylation of the Δ24(25) double bond in the sterol side chain. This process can be followed by a second methylation step in plants, catalyzed by SMT2, to form a C24-ethyl group, a characteristic feature of major plant sterols like sitosterol and stigmasterol[1][9].
Biological Roles and Significance
In Fungi: The Ergosterol Imperative
Ergosterol is the principal sterol in fungi, where it is indispensable for cell viability. It is a critical component of the fungal cell membrane, regulating its fluidity, permeability, and integrity[2][10]. Ergosterol plays a role in the function of membrane-bound enzymes and is involved in the formation of lipid microdomains, or "rafts," which are crucial for organizing cellular processes like signal transduction[11]. The absolute requirement for ergosterol and its absence in humans makes the ergosterol biosynthesis pathway, particularly the SMT-catalyzed step (performed by the Erg6p enzyme in yeast), a primary target for the majority of clinically used antifungal drugs[2][5][10].
In Plants: Regulators of Growth and Stress Adaptation
In plants, C24-alkylation leads to a diverse array of phytosterols. The two major classes are C24-methyl sterols (e.g., campesterol) and C24-ethyl sterols (e.g., β-sitosterol, stigmasterol). This specific sterol composition is crucial for normal plant development, including embryogenesis and cell division[1][12]. Phytosterols regulate membrane fluidity and are thought to enhance membrane cohesion, which is critical for plant adaptation to temperature variations[13][14]. They are also precursors for brassinosteroids, a class of plant steroid hormones that regulate growth and development[3].
In Protozoa: A Target for Parasitic Diseases
Pathogenic protozoa, such as Leishmania and Trypanosoma, also rely on the synthesis of C24-methylated sterols for their survival[5][15][16]. The SMT enzyme is essential for the viability of these parasites. Consequently, SMT is being actively investigated as a drug target for treating diseases like leishmaniasis and sleeping sickness, as inhibitors would selectively affect the parasite without harming the human host[15][16].
Biophysical Impact on Cell Membranes
The addition of a small methyl or ethyl group at the C24 position has significant consequences for the biophysical properties of the cell membrane. Compared to cholesterol, C24-alkylated sterols like ergosterol and sitosterol alter lipid packing, membrane thickness, and molecular order. Ergosterol, in particular, has a higher ordering effect on phospholipid acyl chains than cholesterol[4]. This increased order is attributed to the rigid, planar structure of ergosterol's side chain, which restricts conformational freedom and promotes tighter packing with phospholipids[4]. These changes directly impact the membrane's bulk properties, which are essential for its barrier function and for the activity of embedded proteins.
Table 1: Comparative Effects of Sterols on Membrane Biophysical Properties
| Property | System Studied | Cholesterol-Containing Membrane | C24-Methylated Sterol-Containing Membrane (Ergosterol) | Reference |
| Bilayer Thickness | DMPC Bilayer (~25 mol% sterol) | 3.93 nm | 4.15 nm | [4] |
| Area per Phospholipid | DMPC Bilayer (~25 mol% sterol) | 0.499 nm² | 0.489 nm² | [4] |
| Membrane Ordering | POPC Bilayer (Fluid Phase) | Continuously increases membrane order up to 50 mol% | Increases membrane order up to ~20 mol%, then plateaus | [13] |
| Membrane Ordering | DPPC Bilayer (Gel Phase) | No significant change in order | Slight decrease in membrane order | [13] |
Data derived from molecular dynamics simulations and fluorescence polarization studies. DMPC: Dimyristoylphosphatidylcholine; POPC: Palmitoyl-oleoyl-phosphatidylcholine; DPPC: Dipalmitoylphosphatidylcholine.
C24 Methylation as a Drug Development Target
The starkest distinction of C24 methylation is its presence in many pathogenic eukaryotes and its complete absence in their mammalian hosts. This metabolic divergence creates an ideal therapeutic window. Inhibiting the SMT enzyme disrupts the production of essential sterols like ergosterol, leading to the accumulation of toxic intermediate sterols and ultimately causing cell death, with minimal to no effect on the host[6][7].
Several classes of SMT inhibitors have been developed, including substrate and transition-state analogs. These compounds have shown potent antifungal and anti-protozoan activity in preclinical studies, validating SMT as a druggable target[6][7].
References
- 1. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The study on the interaction between phytosterols and phospholipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Druggable Sterol Metabolizing Enzymes in Infectious Diseases: Cell Targets to Therapeutic Leads | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Influence of cholesterol and ergosterol on membrane dynamics using different fluorescent reporter probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and Biological Activities of 4-Methyl-Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3. Sterol analysis through gas chromatography-mass spectrometry (GC–MS) [bio-protocol.org]
- 11. Influence of cholesterol and ergosterol on membrane dynamics: a fluorescence approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 13. researchgate.net [researchgate.net]
- 14. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Green Monster Process for the Generation of Yeast Strains Carrying Multiple Gene Deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.4. Sterol Extraction and Gas Chromatography–Mass Spectrometry Analysis [bio-protocol.org]
The Evolutionary Divergence of 24-Methylcholesterol Synthesis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Synthetic Pathways, Enzymology, and Therapeutic Potential
The biosynthesis of 24-methylcholesterol and other C-24 alkylated sterols represents a pivotal evolutionary divergence between different eukaryotic lineages. These molecules, essential for membrane structure and function in fungi, plants, and some protozoa, are conspicuously absent in vertebrates, making the enzymes responsible for their synthesis attractive targets for novel therapeutic agents. This technical guide provides a comprehensive overview of the evolution of this compound synthesis, with a focus on the core enzymes, their catalytic mechanisms, and the experimental methodologies used to study them.
The Evolutionary Landscape of Sterol C-24 Methylation
The introduction of a methyl group at the C-24 position of the sterol side chain is a key modification that distinguishes the sterol profiles of various eukaryotic kingdoms. This reaction is catalyzed by a family of S-adenosyl-L-methionine (SAM)-dependent enzymes known as sterol C-24 methyltransferases (SMTs). Phylogenetic analyses reveal a complex evolutionary history of SMTs, with gene duplications and functional diversifications leading to distinct enzyme subfamilies in different lineages.
In fungi and protozoa, the primary SMT, often designated as ERG6 in yeast, catalyzes the methylation of zymosterol (B116435) to produce fecosterol, a precursor to ergosterol (B1671047).[1][2] In contrast, the plant kingdom exhibits a more intricate scenario with at least two major classes of SMTs.[3][4] SMT1 typically catalyzes the initial methylation of cycloartenol, while SMT2 and SMT3 are responsible for the second methylation step, leading to the production of C-24 ethyl sterols like sitosterol.[3][5] This enzymatic divergence reflects the distinct functional requirements of sterols in these organisms.
Quantitative Analysis of SMT Enzyme Kinetics
The substrate specificity and catalytic efficiency of SMTs vary significantly across different organisms. Understanding these kinetic parameters is crucial for elucidating the evolutionary adaptations of sterol biosynthesis and for the rational design of specific inhibitors. The following tables summarize key kinetic data for SMTs from representative fungal and plant species.
Table 1: Kinetic Parameters of Fungal Sterol C-24 Methyltransferases
| Organism | Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |
| Saccharomyces cerevisiae | ERG6 | Zymosterol | 50 | - | [6] |
| Candida albicans | ERG6 | Zymosterol | 50 | - | [6] |
| Cryptococcus neoformans | SMT | Lanosterol | - | - | [7] |
| Paracoccidioides brasiliensis | SMT | Lanosterol | 38 | 8.4 | [8] |
Table 2: Kinetic Parameters of Plant Sterol C-24 Methyltransferases
| Organism | Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |
| Arabidopsis thaliana | SMT1 | Cycloartenol | - | - | [4] |
| Glycine max (Soybean) | SMT | Cycloartenol | 20 and 65 | - | [9] |
| Chlamydomonas reinhardtii | CrSMT | Cycloartenol | 35 | - | [10] |
| Chlamydomonas reinhardtii | CrSMT | 24(28)-Methylene lophenol | 18 | - | [10] |
SMTs as a Prime Target for Drug Development
The absence of SMTs in humans and other vertebrates makes them an ideal target for the development of selective antifungal and antiparasitic drugs.[11][12][13] Inhibition of SMT disrupts the production of essential sterols like ergosterol, leading to impaired membrane function and ultimately cell death. A variety of inhibitors targeting SMTs have been developed and characterized.
Table 3: Inhibitors of Sterol C-24 Methyltransferases
| Inhibitor | Target Organism(s) | IC50 | Ki | Reference |
| 25-Azalanosterol (AZAL) | Candida albicans | 3 µM | 54 nM | [14] |
| 25-Azalanosterol (AZAL) | Paracoccidioides brasiliensis | 30 nM | 14 nM | [14] |
| 24(R,S)-25-Epiminolanosterol (EL) | Cryptococcus neoformans | ~0.3 µM | - | [15] |
| 24(R,S)-25-Epiminolanosterol (EL) | Sunflower | - | 3.0 nM | [15] |
| 26,27-Dehydrozymosterol (DHZ) | Candida albicans | - | 9 µM | [15] |
| 26,27-Dehydrozymosterol (DHZ) | Trypanosoma brucei | - | 29 µM | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound synthesis and its enzymatic machinery.
Heterologous Expression and Purification of SMT in Pichia pastoris
Pichia pastoris is a highly effective expression system for producing large quantities of functional membrane-associated proteins like SMTs.[16][17][18]
Protocol:
-
Gene Synthesis and Codon Optimization: Synthesize the full-length coding sequence of the target SMT gene with codon optimization for P. pastoris expression.
-
Vector Construction: Clone the synthesized gene into a P. pastoris expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion of the protein. Include a C-terminal polyhistidine tag for purification.
-
Transformation: Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.
-
Selection and Screening: Select for positive transformants on YPDS plates containing Zeocin. Screen individual colonies for protein expression by small-scale methanol (B129727) induction followed by Western blot analysis using an anti-His antibody.
-
Large-Scale Expression: Inoculate a high-expressing clone into BMGY medium and grow to a high cell density. Induce protein expression by transferring the cells to BMMY medium containing methanol.
-
Cell Lysis and Membrane Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lyse the cells using a bead beater. Centrifuge the lysate at a low speed to remove cell debris, then pellet the membrane fraction by ultracentrifugation.
-
Solubilization and Purification: Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., DDM) to extract the SMT protein. Clarify the solubilized fraction by ultracentrifugation. Purify the His-tagged SMT from the supernatant using immobilized metal affinity chromatography (IMAC).
-
Purity and Concentration Assessment: Analyze the purity of the eluted protein by SDS-PAGE and determine its concentration using a protein assay like the BCA assay.
Site-Directed Mutagenesis of SMT
Site-directed mutagenesis is a powerful technique to investigate the roles of specific amino acid residues in the catalytic mechanism and substrate specificity of SMTs.[19][20]
Protocol:
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.
-
Template Plasmid: Use a plasmid containing the wild-type SMT gene as the template for PCR.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers. The PCR cycling parameters should be optimized for the specific primers and template.
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
Functional Analysis: Express the mutant SMT protein and characterize its enzymatic activity and substrate specificity as described in the relevant protocols to assess the impact of the mutation.
Quantitative Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of sterols in biological samples.[11][12][21][22][23]
Protocol:
-
Lipid Extraction: Homogenize the biological sample (e.g., yeast cells, plant tissue) and extract the total lipids using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponification: Saponify the lipid extract by heating with ethanolic potassium hydroxide (B78521) to hydrolyze sterol esters and release free sterols.
-
Extraction of Unsaponifiable Lipids: Extract the non-saponifiable lipid fraction, which contains the free sterols, using an organic solvent like n-hexane.
-
Derivatization: Evaporate the solvent and derivatize the sterols by reacting them with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) ethers. This increases their volatility and improves their chromatographic properties.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). Use a temperature program to separate the different sterol-TMS ethers based on their boiling points and interactions with the stationary phase. The separated compounds are then introduced into a mass spectrometer for detection and identification.
-
Data Analysis: Identify the sterols by comparing their retention times and mass spectra to those of authentic standards. Quantify the individual sterols by integrating the peak areas and comparing them to a calibration curve generated with known amounts of sterol standards.
Conclusion
The evolution of this compound synthesis has played a crucial role in the diversification of eukaryotes. The enzymes responsible, particularly the sterol C-24 methyltransferases, represent a fascinating case study in gene duplication, functional divergence, and adaptation. For researchers in molecular evolution and biochemistry, the SMT family offers a rich field of study. For drug development professionals, the absence of this pathway in humans provides a validated and promising target for the development of new and selective antifungal and antiparasitic therapies. The experimental approaches detailed in this guide provide a robust framework for further exploration of this important area of biology.
References
- 1. ERG6 | SGD [yeastgenome.org]
- 2. Sequencing, Disruption, and Characterization of the Candida albicans Sterol Methyltransferase (ERG6) Gene: Drug Susceptibility Studies in erg6 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversification of sterol methyltransferase enzymes in plants and a role for β-sitosterol in oriented cell plate formation and polarized growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sterol 24-C-methyltransferase: an enzymatic target for the disruption of ergosterol biosynthesis and homeostasis in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 10. Characterization, mutagenesis and mechanistic analysis of an ancient algal sterol C24-methyltransferase: Implications for understanding sterol evolution in the green lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.3. Sterol analysis through gas chromatography-mass spectrometry (GC–MS) [bio-protocol.org]
- 12. 4.4. Sterol Extraction and Gas Chromatography–Mass Spectrometry Analysis [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. High-level heterologous expression of the human transmembrane sterol Δ8,Δ7-isomerase in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heterologous Protein Expression in Pichia pastoris: Latest Research Progress and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Simple PCR-based Strategy for the Introduction of Point Mutations in the Yeast Saccharomyces cerevisiae via CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cumulative Mutations Affecting Sterol Biosynthesis in the Yeast Saccharomyces cerevisiae Result in Synthetic Lethality That Is Suppressed by Alterations in Sphingolipid Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]
The Pivotal Role of 24-Methylcholesterol in Plant Growth and Development: A Technical Guide
Abstract
24-Methylcholesterol, a key C28 phytosterol, occupies a central position in the intricate network of plant growth and development. Beyond its fundamental role as a structural component of cellular membranes, it serves as the direct precursor to the brassinosteroid class of phytohormones, potent regulators of cell elongation, division, and differentiation. This in-depth technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and physiological functions of this compound. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of sterol-mediated processes in plants. This guide presents quantitative data on sterol composition, detailed experimental protocols for its analysis, and visual representations of key metabolic and signaling pathways to facilitate a thorough comprehension of this vital molecule's role in plant biology.
Introduction
Phytosterols are a diverse group of steroid alcohols that are integral to the structure and function of plant cell membranes, where they modulate fluidity and permeability. Among these, this compound (campesterol) is of particular significance due to its dual role. It not only contributes to the physical properties of membranes but also serves as the committed precursor for the biosynthesis of C28-brassinosteroids (BRs), a class of steroid hormones essential for a wide array of developmental processes, including embryogenesis, cell elongation, vascular differentiation, and fertility.[1] Disruptions in the biosynthesis and metabolism of this compound can lead to severe developmental defects, highlighting its critical importance in the plant life cycle.[2][3] This guide will delve into the core aspects of this compound's function, from its synthesis to its downstream effects, providing the technical details necessary for advanced research and potential biotechnological applications.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that occurs within the endoplasmic reticulum. It begins with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol (B190886), a key intermediate in the synthesis of most plant sterols. A series of enzymatic reactions then modify the cycloartenol backbone, leading to the production of various phytosterols. The alkylation at the C-24 position is a critical step that differentiates plant sterols from cholesterol.[3]
The key enzymes involved in the pathway leading to this compound are Sterol Methyltransferases (SMTs). Specifically, SMT1 catalyzes the first methylation step, converting cycloartenol to 24-methylenecycloartenol. Subsequent reactions lead to 24-methylenelophenol, which stands at a crucial branch point in the sterol biosynthetic pathway.[2][3] From here, one branch leads to the synthesis of C28 sterols like campesterol (B1663852) (this compound), while the other, initiated by SMT2 and SMT3, leads to the production of C29 sterols such as sitosterol (B1666911).[2][3][4]
Below is a diagram illustrating the biosynthetic pathway of this compound and its relationship to other key phytosterols.
Physiological Roles and Signaling
The physiological importance of this compound is underscored by the severe developmental phenotypes observed in mutants with altered sterol profiles. The ratio of this compound (campesterol) to sitosterol is a critical determinant of normal plant growth and development.[2]
-
Brassinosteroid Precursor: The most well-characterized role of this compound is as the precursor to C28-brassinosteroids.[1] Mutants deficient in the later stages of campesterol biosynthesis exhibit classic brassinosteroid-deficient phenotypes, such as dwarfism, reduced fertility, and altered vascular patterning, which can often be rescued by the exogenous application of brassinosteroids.[2]
-
Membrane Integrity and Function: Phytosterols, including this compound, are essential for maintaining the integrity and fluidity of cellular membranes. Alterations in sterol composition can affect membrane-associated processes, including the function of transporters and signaling proteins.[2]
-
Embryogenesis and Cell Division: Studies on mutants like smt1 have revealed a crucial role for proper sterol balance in early embryogenesis, a function that appears to be independent of brassinosteroid signaling.[2] These mutants exhibit defects in cell division and patterning during embryonic development.
The signaling pathways downstream of this compound are primarily those mediated by brassinosteroids. This involves the perception of brassinosteroids by the cell surface receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1), which initiates a phosphorylation cascade that ultimately leads to changes in gene expression regulating cell growth and differentiation.
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. Arabidopsis Mutants Reveal Multiple Roles for Sterols in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sterol Methyltransferases SMT1, SMT2, and SMT3 Influence Arabidopsis Development through Nonbrassinosteroid Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Subcellular Dynamics of Sterol Methyltransferases Clarifies Defective Cell Division in smt2 smt3, a C-24 Ethyl Sterol-Deficient Mutant of Arabidopsis [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Occurrence of 24-Methylcholesterol in Sedimentary Records
This guide provides a comprehensive overview of this compound as a biomarker in sedimentary geology. It covers its biological origins, diagenetic fate, and the analytical methods used for its quantification, presenting key data and protocols for researchers in geochemistry, environmental science, and related fields.
Introduction to this compound as a Biomarker
This compound is a C28 sterol that is widely distributed in the environment. In sedimentary records, it serves as a valuable molecular fossil, or biomarker, providing insights into past ecosystems and environmental conditions. Its primary biological sources are certain types of phytoplankton, particularly diatoms, making it a useful indicator of aquatic productivity. The preservation of this compound and its diagenetic products in sediments allows for the reconstruction of historical changes in aquatic environments over geological timescales.
Biological Sources and Biosynthesis of this compound
The primary producers of this compound in aquatic environments are diatoms, a major group of algae. While it can also be found in some terrestrial plants, its presence in marine and lacustrine sediments is predominantly attributed to diatom input. The biosynthetic pathway in diatoms involves the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol, which then undergoes a series of modifications, including methylation at the C-24 position, to form this compound and other phytosterols.
The Pivotal Role of 24-Methylcholesterol in Insect Physiology: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Insects, a class of organisms unable to synthesize sterols de novo, exhibit an absolute dietary requirement for these vital lipids. Among the various phytosterols (B1254722) available in their diet, 24-Methylcholesterol, particularly its isomer campesterol (B1663852) and the related 24-methylenecholesterol (B1664013), plays a central and multifaceted role in their physiology. This technical guide delves into the core functions of this compound, encompassing its critical involvement as a structural component of cell membranes, its indispensable role as a precursor for the biosynthesis of molting hormones (ecdysteroids), and its influence on overall insect development, survival, and reproductive success. We will explore the metabolic pathways responsible for the conversion of dietary phytosterols into cholesterol, detail key experimental protocols for studying sterol metabolism, and present quantitative data on the physiological effects of this compound supplementation. Furthermore, this guide will touch upon the interplay between sterols and crucial signaling pathways, offering insights for researchers and professionals in entomology and drug development.
Introduction: The Sterol Imperative in Insects
Unlike vertebrates, insects lack the enzymatic machinery for the de novo synthesis of the sterol ring structure.[1] This metabolic limitation, a consequence of the loss of genes encoding key enzymes in the cholesterol biosynthesis pathway during their evolution, necessitates the acquisition of sterols from their diet.[1] Sterols are fundamental for a multitude of physiological processes in insects. They are integral to maintaining the fluidity and integrity of cellular membranes, a role crucial for cellular function and signaling.[2] More critically, specific sterols serve as the essential precursors for the synthesis of ecdysteroids, a class of steroid hormones that orchestrate the molting process, metamorphosis, and reproduction.[3][4]
Phytophagous insects, which constitute the vast majority of insect species, primarily obtain C28 and C29 phytosterols from their host plants.[5] Among these, this compound (in the form of campesterol) and its derivatives are of paramount importance. While some insects can directly utilize these phytosterols, many possess the metabolic pathways to dealkylate the C-24 ethyl or methyl group to produce cholesterol (a C27 sterol), which is the principal sterol in most insect tissues and the primary precursor for ecdysone (B1671078) synthesis.[5][6] However, certain insect groups, such as the Hymenoptera (including honey bees), are incapable of this dealkylation and have a specific requirement for dietary 24-methylenecholesterol.[1]
Physiological Roles of this compound
The physiological significance of this compound and its derivatives is profound and wide-ranging, impacting nearly every aspect of an insect's life cycle.
Structural Component of Membranes
Sterols are essential for modulating the fluidity, permeability, and thickness of cellular and organellar membranes. By intercalating between phospholipids, they influence membrane protein function and the formation of lipid rafts, which are specialized membrane microdomains involved in signal transduction.
Precursor for Ecdysteroid Biosynthesis
The most well-documented and critical role of dietary sterols is their function as the starting material for the synthesis of ecdysteroids. In insects that can dealkylate phytosterols, this compound (campesterol) is converted to cholesterol, which then enters the ecdysteroidogenic pathway. In insects like the honey bee, 24-methylenecholesterol is a direct or near-direct precursor for the synthesis of their specific molting hormones.[1] The absence or insufficiency of appropriate dietary sterols leads to a failure in ecdysteroid production, resulting in developmental arrest and mortality.
Influence on Development, Survival, and Reproduction
The availability and quality of dietary sterols, including this compound, have a direct and quantifiable impact on key fitness parameters in insects. Studies have consistently demonstrated that diets supplemented with optimal levels of specific sterols can significantly enhance larval growth rates, increase survival to adulthood, and improve reproductive output. For example, in honey bees, dietary supplementation with 24-methylenecholesterol has been shown to increase survival, diet consumption, head protein content, and abdominal lipid content.[7]
Quantitative Data on the Effects of 24-Methylenecholesterol in Honey Bees
The following tables summarize the quantitative effects of varying dietary concentrations of 24-methylenecholesterol on the physiology of the honey bee (Apis mellifera), based on data from a key laboratory study.[2][7]
Table 1: Effect of Dietary 24-Methylenecholesterol on Honey Bee Survival and Diet Consumption
| 24-Methylenecholesterol Concentration (% of dry diet weight) | Mean Survival (Proportion surviving after 3 weeks) | Mean Diet Consumption per Bee (mg/week 3) |
| 0% (Control) | 0.106 ± 0.009 | Not explicitly provided for week 3 in the source |
| 0.1% | 0.197 ± 0.013 | 9.18 ± 0.30 |
| 0.25% | 0.275 ± 0.015 | 10.71 ± 0.80 |
| 0.5% | 0.383 ± 0.02 | 11.49 ± 0.052 |
| 0.75% | 0.307 ± 0.03 | 11.94 ± 0.44 |
| 1.0% | 0.363 ± 0.02 | 13.87 ± 1.35 |
Table 2: Effect of Dietary 24-Methylenecholesterol on Honey Bee Head Protein and Abdominal Lipid Content
| 24-Methylenecholesterol Concentration (% of dry diet weight) | Mean Head Protein Content (µ g/bee ) | Mean Abdominal Lipid Content (%) |
| 0% (Control) | ~150 | ~1.5 |
| 0.1% | ~200 | ~2.0 |
| 0.25% | ~225 | ~2.5 |
| 0.5% | ~250 | ~3.0 |
| 0.75% | ~240 | ~2.8 |
| 1.0% | ~260 | ~3.2 |
Note: Values in Table 2 are approximate, as they are interpreted from graphical representations in the source material.
Metabolic and Signaling Pathways
Dealkylation of this compound (Campesterol) to Cholesterol
In many phytophagous insects, the conversion of C28 phytosterols like campesterol to C27 cholesterol is a crucial metabolic process. This dealkylation pathway involves a series of enzymatic reactions.[5][6]
Caption: Dealkylation of this compound to Cholesterol.
Ecdysteroid Biosynthesis from Cholesterol
Once cholesterol is available, either through dealkylation or directly from the diet, it serves as the precursor for the synthesis of ecdysone, the primary molting hormone in many insects. This pathway involves a series of hydroxylation and oxidation steps catalyzed by a group of cytochrome P450 enzymes, often referred to as the "Halloween genes".[3][8][9]
Caption: Ecdysteroid biosynthesis pathway from cholesterol.
Hedgehog Signaling Pathway and Cholesterol
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue patterning in insects. Cholesterol plays a vital, albeit complex, role in this pathway. The Hh protein itself undergoes cholesterol modification for its proper function and transport. Furthermore, the activity of key transmembrane proteins in the Hh pathway, such as Patched (Ptc) and Smoothened (Smo), is influenced by the cholesterol content of the cell membrane.[7][10][11]
Caption: Simplified Hedgehog signaling pathway in insects.
Experimental Protocols
Preparation of Artificial Diet for Honey Bees
This protocol is adapted from studies investigating the effects of dietary sterols on honey bee physiology.[7][12]
-
Prepare the base diet: Thoroughly mix powdered sugar, soy protein isolate (or other protein source), and yeast extract in the desired proportions.
-
Dissolve 24-methylenecholesterol: Dissolve the desired amount of 24-methylenecholesterol in a minimal volume of a suitable solvent (e.g., acetone).
-
Incorporate the sterol: Add the sterol solution to the dry diet ingredients and mix thoroughly to ensure even distribution.
-
Evaporate the solvent: Allow the solvent to fully evaporate from the diet mixture in a fume hood.
-
Add water: Gradually add sterile, deionized water to the dry mix to form a paste or patty of the desired consistency.
-
Storage: Store the prepared diet in airtight containers at 4°C until use.
Honey Bee Cage Studies for Nutritional Experiments
This protocol provides a general framework for conducting laboratory-based nutritional studies with honey bees.[1][13][14]
-
Obtain newly emerged bees: Place frames of capped brood from healthy colonies into an incubator at 33-35°C and high humidity. Collect the newly emerged bees within 24 hours.
-
Set up experimental cages: Use standardized laboratory cages that provide adequate ventilation, a feeder for the artificial diet, and a water source.
-
Randomize bees: Randomly allocate a predetermined number of newly emerged bees to each experimental cage.
-
Administer diets: Provide each cage with the appropriate artificial diet and a source of sterile water.
-
Maintain controlled conditions: Keep the cages in an incubator under controlled conditions of temperature (e.g., 33-35°C) and humidity (e.g., 50-60%).
-
Monitor and collect data: Record mortality daily. At the end of the experimental period, collect bees for subsequent analyses (e.g., protein and lipid quantification).
Extraction and Analysis of Insect Sterols by GC-MS
This is a generalized protocol for the extraction and analysis of sterols from insect tissues.[15][16][17]
-
Homogenization: Homogenize a known weight of insect tissue in a suitable solvent system, such as chloroform:methanol (2:1, v/v).
-
Lipid Extraction: Perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure to separate the lipid-containing organic phase from the aqueous phase.
-
Saponification: Saponify the lipid extract with a strong base (e.g., KOH in methanol) to hydrolyze esterified sterols.
-
Extraction of Non-saponifiable Lipids: Extract the non-saponifiable lipids (which include the free sterols) with a non-polar solvent like hexane (B92381) or diethyl ether.
-
Derivatization: Derivatize the extracted sterols to increase their volatility for gas chromatography. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Quantification: Identify and quantify the different sterols by comparing their retention times and mass spectra to those of authentic standards.
Quantification of Head Protein and Abdominal Lipids
Head Protein Quantification: [18][19][20]
-
Dissection and Homogenization: Dissect the heads from a sample of bees and homogenize them in a suitable buffer (e.g., a lysis buffer containing protease inhibitors).
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Protein Assay: Determine the protein concentration in the supernatant using a standard colorimetric assay, such as the Bradford or BCA protein assay, with bovine serum albumin (BSA) as a standard.
Abdominal Lipid Quantification: [4][21]
-
Dissection and Drying: Dissect the abdomens from a sample of bees and dry them to a constant weight in a drying oven.
-
Lipid Extraction: Extract the total lipids from the dried abdomens by homogenizing them in a chloroform:methanol solvent system.
-
Gravimetric Analysis: After extraction, evaporate the solvent and weigh the remaining lipid residue to determine the total lipid content.
Experimental and Logical Workflows
Workflow for a Typical Insect Nutritional Study
Caption: General workflow for an insect nutritional study.
Conclusion and Future Directions
This compound and its related compounds are undeniably central to the physiology of a vast array of insect species. Their roles extend from fundamental structural components of membranes to the critical precursors of hormones that govern life-sustaining processes. The quantitative data clearly demonstrate the dose-dependent impact of these sterols on insect health and fitness. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the intricate mechanisms of sterol metabolism and utilization.
For drug development professionals, the unique and essential nature of these metabolic pathways in insects presents promising targets for the development of novel and specific insecticides. Inhibitors of the dealkylation or ecdysteroid biosynthesis pathways could disrupt insect development with potentially minimal off-target effects on vertebrates.
Future research should focus on elucidating the complete enzymatic and genetic machinery of the "black box" in ecdysteroid biosynthesis. A deeper understanding of the transport and cellular uptake of phytosterols, as well as their precise roles in signaling pathways beyond Hedgehog, will open new avenues for both fundamental and applied entomological research. The continued exploration of insect sterol biology is not only crucial for understanding the ecophysiology of this incredibly diverse class of animals but also holds significant potential for the development of innovative pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fat and Happy: Profiling Mosquito Fat Body Lipid Storage and Composition Post-blood Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avocadosource.com [avocadosource.com]
- 6. researchgate.net [researchgate.net]
- 7. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Control of the insect metamorphic transition by ecdysteroid production and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond [frontiersin.org]
- 11. The Inseparable Relationship Between Cholesterol and Hedgehog Signaling | Annual Reviews [annualreviews.org]
- 12. rune.une.edu.au [rune.une.edu.au]
- 13. Bee cups 2.0: P-cups as single-use cages for honey bee (Hymenoptera: Apidae) experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 24-Methylcholesterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 24-Methylcholesterol, a significant phytosterol with diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical behavior and potential applications of this sterol. The guide covers its fundamental physicochemical properties, spectroscopic data, and key chemical reactions, including its role in biosynthetic pathways. Detailed experimental protocols for its analysis and modification are also provided, alongside visualizations of its involvement in cellular signaling.
Chemical Properties of this compound
This compound, also known as Ergosta-5,24(28)-dien-3β-ol or 24-Methylenecholesterol, is a 28-carbon sterol that plays a crucial role as an intermediate in the biosynthesis of various other sterols, such as campesterol, in plants and other organisms.[1] It is structurally similar to cholesterol, with the key difference being the presence of a methylene (B1212753) group at the C-24 position of the side chain.[2]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₄₆O | [2] |
| Molecular Weight | 398.7 g/mol | [2] |
| Melting Point | 141 °C | [3] |
| Boiling Point | Not experimentally determined (estimated) | |
| Appearance | Solid | [2] |
| Solubility | - Water: Practically insoluble- Chloroform: Slightly soluble- Methanol: Slightly soluble | [4] |
Spectroscopic Data
The structural elucidation and identification of this compound are heavily reliant on various spectroscopic techniques. Below is a summary of the key spectroscopic data.
| Spectroscopy | Key Features and Data | Reference(s) |
| ¹³C-NMR | The ¹³C-NMR spectrum shows characteristic shifts for the sterol nucleus and the unique side chain. Key resonances include those for the double bond carbons (C5, C6, C24, C28) and the methyl groups. The chemical shifts are sensitive to the stereochemistry at C-24. | [5] |
| ¹H-NMR | The ¹H-NMR spectrum provides information on the proton environments. Signals for the olefinic protons at C6 and the exocyclic methylene protons at C28 are diagnostic. The complex aliphatic region contains signals for the sterol ring and side chain protons. | |
| Mass Spectrometry (MS) | Electron impact (EI) mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z 398. The fragmentation pattern is characterized by the loss of water from the hydroxyl group and cleavage of the side chain, yielding characteristic fragment ions. | [6] |
| Infrared (IR) Spectroscopy | The IR spectrum displays a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching and bending vibrations of the sterol backbone and side chain are observed in the regions of 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively. A peak around 1640 cm⁻¹ can be attributed to the C=C stretching of the double bonds. |
Reactivity of this compound
The reactivity of this compound is primarily dictated by the presence of the hydroxyl group at C-3, the double bond in the B-ring (Δ⁵), and the exocyclic double bond in the side chain (Δ²⁴⁽²⁸⁾). These functional groups are sites for various chemical transformations.
Biosynthesis and Enzymatic Reactions
This compound is a key intermediate in the biosynthesis of other phytosterols. A notable reaction is its conversion to campesterol, which is catalyzed by the enzyme Δ²⁴-sterol reductase. This enzyme reduces the exocyclic double bond at the C24(28) position.[1]
Caption: Conversion of 24-Methylenecholesterol to Campesterol.
Oxidation
The double bonds and the secondary alcohol in this compound are susceptible to oxidation. Oxidation can occur under various conditions, including autoxidation or enzymatic catalysis. Known oxidation products isolated from biological sources include 24-methylenecholest-4-en-3-one, 24-oxocholesterol, and 24-oxocholest-4-en-3-one.[7] These reactions typically involve the oxidation of the 3β-hydroxyl group to a ketone and/or the modification of the double bonds.
References
- 1. An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 24-Methylenecholesterol | C28H46O | CID 92113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of 24-methylenecholesterol-derived oxidation products from queen honeybee ovaries (Apis mellifica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
24-Methylcholesterol stereochemistry and its biological importance
An In-depth Technical Guide to the Stereochemistry and Biological Importance of 24-Methylcholesterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a C28 phytosterol, a class of steroid alcohols naturally occurring in plants, fungi, and some marine organisms. The stereochemistry of the methyl group at the C-24 position of the sterol side chain gives rise to two principal epimers: campesterol (B1663852) (24R) and dihydrobrassicasterol (24S). These molecules play significant roles in various biological processes, from modulating cholesterol absorption and serving as precursors to bioactive molecules to acting as signaling molecules through nuclear receptors. This technical guide provides a comprehensive overview of the stereochemistry, biosynthesis, and multifaceted biological importance of this compound epimers, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Stereochemistry of this compound
The core structure of this compound is a tetracyclic steroid nucleus with a hydroxyl group at C-3 and an alkyl side chain at C-17. The key feature distinguishing its stereoisomers is the chirality at the C-24 position, where a methyl group is attached. The orientation of this methyl group defines the two epimers.
-
(24R)-methylcholesterol (Campesterol): The methyl group at the C-24 position has an R configuration. It is one of the most common phytosterols (B1254722) found in the human diet.
-
(24S)-methylcholesterol (Dihydrobrassicasterol or 24-epi-campesterol): The methyl group at the C-24 position has an S configuration.
The subtle difference in the spatial arrangement of this single methyl group can lead to variations in how these molecules interact with enzymes, receptors, and cell membranes, resulting in distinct biological activities.
Caption: Chemical structures of the two primary stereoisomers of this compound.
Table 1: Physicochemical Properties and Identifiers of this compound Epimers
| Property | (24R)-methylcholesterol (Campesterol) | (24S)-methylcholesterol (Dihydrobrassicasterol) |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1] | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[2] |
| CAS Number | 474-62-4[1][3][4] | 4651-51-8[2] |
| Molecular Formula | C₂₈H₄₈O[3][4] | C₂₈H₄₈O |
| Molecular Weight | 400.7 g/mol [1][4] | 400.7 g/mol |
| Common Synonyms | Campesterin, 24α-Methylcholesterol[3][4] | 24-epi-campesterol, (S)-Campesterol, (24S)-beta-Methyl cholesterol[2] |
| PubChem CID | 173183[1] | 5283637[2] |
Biosynthesis
In plants and other phytosterol-producing organisms, the biosynthesis of this compound epimers diverges from the cholesterol pathway. The key step is the alkylation at the C-24 position, a reaction not present in most animals. This process is catalyzed by the enzyme S-adenosyl-L-methionine (SAM):sterol C-24 methyltransferase (SMT)[5][6][7].
The biosynthesis generally proceeds through the intermediate 24-methylenecholesterol (B1664013), which is formed from precursors like cycloartenol (B190886) in plants[7]. 24-methylenecholesterol is a critical branch-point intermediate[8][9]. The subsequent reduction of the 24(28)-double bond by a sterol reductase enzyme leads to the formation of either campesterol or dihydrobrassicasterol, depending on the stereospecificity of the enzyme[8][10].
Caption: Simplified workflow of this compound biosynthesis from a plant precursor.
Biological Importance and Therapeutic Potential
This compound and its epimers exhibit a range of biological activities with significant implications for human health and drug development.
Cholesterol Metabolism and Cardiovascular Health
One of the most well-documented effects of phytosterols, including campesterol, is their ability to lower serum cholesterol levels. They competitively inhibit the absorption of dietary and biliary cholesterol in the intestine. This mechanism involves the displacement of cholesterol from micelles in the gut lumen, which reduces the amount of cholesterol available for uptake by enterocytes[11]. Furthermore, studies on Caco-2 cells, an in vitro model for the intestinal barrier, show that phytosterols can modulate the expression of key proteins involved in cholesterol transport, such as NPC1L1 (Niemann-Pick C1-Like 1) and the efflux transporters ABCG5/ABCG8[12][13].
Table 2: Summary of Cholesterol-Lowering Effects
| Study Model | Compound(s) | Concentration | Key Finding(s) | Reference |
| Caco-2 enterocytes | Sitosterol (structurally similar to campesterol) | 50 µmol/L | Suppressed apical cholesterol uptake by 50% and basolateral secretion by 66%. | [11] |
| Caco-2 cells | Campesterol, β-sitosterol, etc. | Not specified | Modulated expression of NPC1L1, ABCG5/ABCG8, and reduced cholesterol biosynthesis (HMGCS1). | [12] |
Liver X Receptor (LXR) Agonism
This compound can act as an agonist for Liver X Receptors (LXRs), which are nuclear receptors that function as key regulators of cholesterol, fatty acid, and glucose homeostasis[14][15]. LXRs, upon activation by ligands like oxysterols and certain phytosterols, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.
Key LXR target genes include:
-
ABCA1 and ABCG1: ATP-binding cassette transporters that mediate the efflux of cholesterol from cells, a crucial step in reverse cholesterol transport.
-
SREBP-1c: A transcription factor that promotes fatty acid synthesis. While beneficial for cholesterol efflux, LXR-mediated activation of SREBP-1c can lead to hypertriglyceridemia, a major challenge in developing synthetic LXR agonists[16].
The ability of this compound to activate LXR signaling pathways is linked to its potential anticancer and anti-inflammatory effects.
Caption: this compound activation of the Liver X Receptor (LXR) signaling pathway.
Anticancer Activity
Through the activation of LXR signaling, this compound has been shown to suppress the proliferation of prostate and breast cancer cells. This highlights its potential as a lead compound for developing novel cancer therapies. The intermediate, 24-methylenecholesterol, is also a necessary precursor for withanolides and physalins, two classes of compounds with proven anticancer and anti-neurodegenerative properties[17][18].
Precursor for Bioactive Steroids
In certain plants, 24-methylenecholesterol serves as a crucial starting material for the synthesis of pharmaceutically important steroids like withanolides and physalins[17][18]. Engineering microbial systems, such as Saccharomyces cerevisiae, to produce 24-methylenecholesterol provides a promising platform for the sustainable production of these high-value therapeutic compounds[17][19].
Experimental Protocols
This section provides an overview of standard methodologies used to investigate the biological activities of this compound.
Cholesterol Uptake Assay in Caco-2 Cells
This assay models the intestinal barrier to assess how phytosterols affect cholesterol absorption.
-
Objective: To quantify the inhibition of cholesterol uptake by enterocytes in the presence of this compound.
-
Methodology:
-
Cell Culture: Human Caco-2 cells are seeded on permeable Transwell filter inserts and cultured for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium[20].
-
Micelle Preparation: Prepare micelles containing a known concentration of radiolabeled cholesterol (e.g., [³H]-cholesterol) or fluorescently labeled cholesterol, bile salts (e.g., taurocholate), and phospholipids. Test micelles will additionally contain the this compound epimer of interest.
-
Treatment: The apical (upper) chamber of the Transwell is treated with the prepared micelles. The basolateral (lower) chamber contains a medium often supplemented with a cholesterol acceptor like human plasma or HDL[20].
-
Incubation: Cells are incubated for a defined period (e.g., 2-4 hours) at 37°C.
-
Quantification: After incubation, cells are washed thoroughly to remove surface-bound micelles. The cells are then lysed, and the amount of intracellular radiolabel or fluorescence is measured using liquid scintillation counting or a fluorescence plate reader, respectively.
-
Analysis: Cholesterol uptake is typically normalized to the total protein content of the cell lysate. The percentage inhibition is calculated by comparing uptake in the presence of this compound to a vehicle control[20].
-
LXR Activation Luciferase Reporter Assay
This cell-based assay is used to determine if a compound can activate the LXR signaling pathway.
-
Objective: To measure the dose-dependent activation of LXR by this compound.
-
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HepG2, HEK293) is used.
-
Transfection: Cells are co-transfected with two plasmids:
-
An LXR expression vector (for either LXRα or LXRβ) to ensure adequate receptor levels.
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple LXR Response Elements (LXREs)[21].
-
-
Treatment: Transfected cells are treated with various concentrations of this compound, a known LXR agonist (positive control, e.g., T0901317), and a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 22-24 hours to allow for receptor activation and subsequent luciferase expression[22].
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase detection reagent containing the substrate (luciferin) is added. The light produced by the enzymatic reaction is quantified using a luminometer[22][23].
-
Analysis: The relative light units (RLU) are measured. The fold-activation is calculated relative to the vehicle control. A dose-response curve is generated to determine the EC₅₀ (half-maximal effective concentration).
-
MTT Cell Viability and Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity.
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells (e.g., LNCaP prostate cancer, MCF-7 breast cancer).
-
Methodology:
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight[24].
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator[24].
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazolium salt, is added to each well. The plate is incubated for another 2-4 hours[25]. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the MTT to insoluble purple formazan (B1609692) crystals[25][26].
-
Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals[25].
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm[26].
-
Analysis: The absorbance is directly proportional to the number of viable cells. Results are often expressed as a percentage of the vehicle control, and an IC₅₀ (half-maximal inhibitory concentration) can be calculated.
-
Conclusion and Future Directions
The stereoisomers of this compound, campesterol and dihydrobrassicasterol, are more than just structural components of plant cell membranes. They are bioactive phytosterols with significant potential in pharmacology and drug development. Their ability to modulate cholesterol absorption, activate LXR signaling, and inhibit cancer cell proliferation underscores their importance. Future research should focus on elucidating the specific activities of each epimer, exploring their potential as scaffolds for novel therapeutics, and optimizing their delivery for enhanced bioavailability. A deeper understanding of their structure-activity relationships will be critical for harnessing their full therapeutic potential.
References
- 1. Campesterol | C28H48O | CID 173183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 22,23-Dihydrobrassicasterol | C28H48O | CID 5283637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Campesterol | CAS:474-62-4 | ChemNorm [chem-norm.com]
- 4. Campesterol [webbook.nist.gov]
- 5. Sterol C24-methyltransferase: mechanistic studies of the C-methylation reaction with 24-fluorocycloartenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and dynamics studies of sterol 24-C-methyltransferase with mechanism based inactivators for the disruption of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sterol C-24 Methyltransferase Type 1 Controls the Flux of Carbon into Sterol Biosynthesis in Tobacco Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: Showing metabocard for 24-Methylenecholesterol (HMDB0006849) [hmdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Phytosterols reduce cholesterol absorption by inhibition of 27-hydroxycholesterol generation, liver X receptor α activation, and expression of the basolateral sterol exporter ATP-binding cassette A1 in Caco-2 enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. mdpi.com [mdpi.com]
- 16. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for the Extraction of 24-Methylcholesterol from Microalgae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microalgae are a promising and sustainable source of a diverse array of bioactive compounds, including sterols. Among these, 24-methylcholesterol, also known as campesterol, is of significant interest due to its potential applications in the pharmaceutical and nutraceutical industries. This document provides a detailed protocol for the extraction, quantification, and analysis of this compound from microalgal biomass. The methodologies outlined are based on established scientific literature and are intended to provide a robust framework for researchers.
Quantitative Data Summary
The this compound content in microalgae can vary significantly depending on the species and cultivation conditions. The following table summarizes the reported this compound (Campesterol) content in selected microalgae species.
| Microalgae Species | Total Sterol Content (mg/g dry weight) | This compound (% of Total Sterols) | Estimated this compound Yield (mg/g dry weight) | Reference |
| Nostoc commune | Not specified | 35.2% | Not specified | [1][2] |
| Spirulina platensis | Not specified | 21.8% | Not specified | [1] |
| Coccomyxa subellipsoidea | 4.3 nmol/mg (approx. 1.7 mg/g) | 48% | ~0.82 | [3] |
| Undaria pinnatifida | Not specified | Not specified | 0.75 | [4] |
Note: The estimated yield is calculated by multiplying the total sterol content by the percentage of this compound. These values should be considered as approximations and may vary based on the specific strain, culture conditions, and extraction method employed.
Experimental Protocols
This section details a comprehensive protocol for the extraction and quantification of this compound from microalgae. The overall workflow is depicted in the diagram below.
Caption: Workflow for this compound Extraction.
Sample Preparation
1.1. Harvesting and Biomass Preparation:
- Harvest microalgal cells from the culture medium by centrifugation or filtration.
- Wash the biomass with distilled water to remove salts and other media components.
- Freeze-dry the washed biomass to a constant weight. This is crucial for accurate measurements and to prevent degradation of lipids.
- Determine the oven dry weight (ODW) of a small aliquot of the freeze-dried biomass by drying it overnight in an oven at 60°C[2]. All subsequent calculations should be based on the ODW.
Saponification (Alkaline Hydrolysis)
This step is essential to hydrolyze sterol esters and glycosides, releasing the free sterols for extraction.
2.1. Procedure:
- Weigh approximately 100 mg of freeze-dried microalgal biomass into a screw-cap glass tube.
- Add a known amount of an internal standard, such as 5α-cholestane, which is not naturally present in microalgae[2]. This is critical for accurate quantification.
- Add 5 mL of 2 M ethanolic potassium hydroxide (B78521) (KOH) solution.
- Seal the tube tightly and heat at 80°C for 1-2 hours in a water bath or heating block, with occasional vortexing.
Extraction of Unsaponifiable Matter
3.1. Procedure:
- Cool the saponified mixture to room temperature.
- Add 5 mL of distilled water to the tube.
- Perform a liquid-liquid extraction of the unsaponifiable matter (which contains the free sterols) by adding 5 mL of n-hexane.
- Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the phases.
- Carefully collect the upper hexane (B92381) layer containing the sterols and transfer it to a clean tube.
- Repeat the extraction of the aqueous phase with another 5 mL of n-hexane two more times to ensure complete recovery of the sterols.
- Combine the hexane extracts.
- Wash the combined hexane extract with 5 mL of distilled water to remove any remaining soap or alkali.
- Dry the hexane extract over anhydrous sodium sulfate.
- Evaporate the hexane under a gentle stream of nitrogen to obtain the crude sterol extract.
Derivatization for GC-MS Analysis
Sterols are not sufficiently volatile for direct gas chromatography (GC) analysis. Therefore, they must be derivatized to increase their volatility. The most common method is silylation.
4.1. Procedure:
- To the dried sterol extract, add 100 µL of a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1, v/v).
- Seal the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
- Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Quantification
5.1. Instrumentation and Conditions (Example):
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 280°C.
- Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 15 min.
- MSD Transfer Line Temperature: 290°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 50-600.
5.2. Identification and Quantification:
- Identify the this compound-TMS derivative peak based on its retention time and mass spectrum by comparing it to a pure standard and/or a mass spectral library (e.g., NIST).
- Quantify the amount of this compound in the sample by comparing the peak area of its TMS derivative to the peak area of the internal standard (5α-cholestane).
Signaling Pathways and Logical Relationships
The biosynthesis of sterols in microalgae follows a complex pathway, starting from acetyl-CoA and proceeding through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway to produce isopentenyl pyrophosphate (IPP), the basic building block of all isoprenoids. The following diagram illustrates a simplified overview of the phytosterol biosynthesis pathway leading to this compound (campesterol).
Caption: Simplified overview of phytosterol biosynthesis.
Conclusion
This application note provides a comprehensive guide for the extraction and quantification of this compound from microalgae. Adherence to this protocol, including careful sample preparation, the use of an internal standard, and appropriate analytical techniques, will enable researchers to obtain accurate and reproducible results. The provided quantitative data serves as a valuable reference for selecting promising microalgal strains for this compound production. Further optimization of cultivation and extraction parameters may lead to enhanced yields of this valuable bioactive compound.
References
- 1. Exploiting microalgal diversity for sterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. Sterol Biosynthesis in Four Green Algae: A Bioinformatic Analysis of the Ergosterol Versus Phytosterol Decision Point - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 24-Methylcholesterol and its Isomers as Biomarkers for Specific Diatom Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diatoms, a major group of microalgae, are significant primary producers in aquatic ecosystems and are increasingly recognized for their potential in biotechnology and drug development. Characterizing diatom populations is crucial for ecological monitoring, biofuel research, and bioprospecting. Sterols, essential components of eukaryotic cell membranes, exhibit structural diversity that can be leveraged for chemotaxonomy. Specific sterol profiles can serve as biomarkers to identify the presence and relative abundance of particular algal groups in a mixed sample.
This document focuses on the application of C28 sterols, particularly 24-Methylenecholesterol (24-methylcholesta-5,24(28)-dien-3β-ol) and its isomer 24-Methylcholesterol (24-methylcholest-5-en-3β-ol), as biomarkers for identifying specific diatom species. While a single sterol is rarely exclusive to one species, a high relative abundance of 24-Methylenecholesterol is a distinctive feature of the order Thalassiosirales.[1][2][3] This makes it a valuable biomarker for this ecologically and biotechnologically important diatom group.
Application: Chemotaxonomic Profiling
The analysis of sterol composition allows for the differentiation of phytoplankton groups. The presence and relative abundance of 24-Methylenecholesterol can be used to infer the contribution of diatoms, specifically from the order Thalassiosirales, to a given biomass sample (e.g., environmental water sample, sediment, or bioreactor culture). When combined with the analysis of other sterols, a more detailed picture of the phytoplankton community can be constructed. For instance, pennate diatoms often contain high levels of 24-methylcholesta-5,22E-dien-3β-ol, while some species like those in the genus Amphora contain a mix of this compound and 24-methylenecholesterol.[1][2]
Quantitative Data: Sterol Composition in Select Diatom Orders/Species
The following table summarizes the distribution of key C27, C28, and C29 sterols in various diatom groups. A high percentage of 24-Methylenecholesterol is strongly indicative of Thalassiosirales.
| Diatom Group/Species | Predominant Sterol(s) | Key C28 Sterols Present | Reference(s) |
| Order: Thalassiosirales | 24-Methylenecholesterol (High Abundance) | 24-Methylenecholesterol , this compound | [1][2][3] |
| Thalassiosira rotula | 24-Methylenecholesterol | 24-Methylenecholesterol | [3] |
| Thalassiosira pseudonana | 24-methylcholesta-5,24(24)-dien-3b-ol, campesterol (B1663852), fucosterol, isofucosterol, cholesterol | 24-methylcholesta-5,24(24)-dien-3b-ol | [4] |
| Order: Pennate Diatoms | 24-methylcholesta-5,22E-dien-3β-ol (Diatomsterol) | 24-methylcholesta-5,22E-dien-3β-ol | [1] |
| Phaeodactylum tricornutum | 24-methylcholesta-5,22-dien-3β-ol | 24-methylcholesta-5(6), 22-diene-3β-ol (Brassicasterol) | [1][5] |
| Cylindrotheca fusiformis | Cholesterol (>90%) | - | [1] |
| Nitzschia closterium | Cholesterol (>90%) | - | [1] |
| Synedra acus (Freshwater) | 24-Methylenecholesterol (>90%) | 24-Methylenecholesterol | [1] |
| Genus: Amphora | Combination of this compound and 24-Methylenecholesterol | This compound , 24-Methylenecholesterol | [1] |
| Genus: Attheya | 24-Ethylcholesterol (a C29 sterol) | - | [1] |
Note: Sterol nomenclature can vary. 24-Methylenecholesterol is also known as 24-methylcholesta-5,24(28)-dien-3β-ol. This compound is also known as campesterol or 24-methylcholest-5-en-3β-ol.
Experimental Protocols & Workflows
The overall process for analyzing diatom sterols involves culturing and harvesting the cells, extracting the total lipids, and analyzing the sterol fraction using chromatography coupled with mass spectrometry.
Caption: General workflow for diatom sterol biomarker analysis.
Protocol 1: Diatom Culturing and Harvesting (General)
This protocol provides a general guideline. Optimal conditions (media, light, temperature) are species-specific and should be optimized accordingly.
-
Culturing:
-
Grow diatom species in an appropriate sterile liquid medium (e.g., f/2 medium for marine species).
-
Maintain cultures in a temperature-controlled incubator with a defined light:dark cycle (e.g., 16:8 h) and appropriate light intensity.
-
Monitor growth by cell counting or optical density measurements.
-
-
Harvesting:
-
Harvest cells during the late exponential growth phase for optimal lipid content.
-
Centrifuge the culture at approximately 3,000-5,000 x g for 10-15 minutes to pellet the cells.[6]
-
Discard the supernatant.
-
Wash the cell pellet by resuspending in sterile isotonic saline solution or filtered water and repeating the centrifugation step.
-
-
Drying:
-
Freeze the cell pellet at -80°C.
-
Lyophilize (freeze-dry) the pellet to a constant weight. The dried biomass is stable for long-term storage at -20°C or below and is ideal for lipid extraction.
-
Protocol 2: Total Lipid Extraction (Modified Folch Method)
This protocol is effective for extracting total lipids from dried diatom biomass.[7]
-
Homogenization:
-
Weigh approximately 1 g of lyophilized diatom biomass into a glass tube.
-
Add 10 mL of a chloroform (B151607):methanol (2:1, v/v) solvent mixture.[7]
-
For efficient extraction, especially with silica (B1680970) frustules, soak the biomass in the solvent for a minimum of 4 hours at 4°C before homogenization.[7]
-
Homogenize the sample using a mortar and pestle with glass beads or a mechanical homogenizer.
-
-
Phase Separation:
-
Transfer the homogenate to a separatory funnel.
-
Add 0.2 volumes of 0.9% NaCl solution to the extract to facilitate phase separation.
-
Mix thoroughly and allow the phases to separate. The lower phase is the chloroform layer containing the lipids.
-
-
Lipid Collection:
-
Carefully collect the lower chloroform phase into a clean, pre-weighed round-bottom flask.
-
Re-extract the upper aqueous phase with a small volume of chloroform to maximize lipid recovery. Combine the chloroform phases.
-
Evaporate the solvent to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
The resulting residue is the total lipid extract (TLE).
-
Protocol 3: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the preparation of the sterol fraction from the TLE and its subsequent analysis.
Caption: Workflow for GC-MS analysis of diatom sterols.
-
Saponification (to cleave esterified sterols):
-
Dissolve the dried TLE in a solution of 6% KOH in methanol.
-
Reflux the mixture for 2 hours at 80°C to hydrolyze fatty acid esters.
-
-
Extraction of Unsaponifiable Fraction:
-
After cooling, transfer the mixture to a separatory funnel.
-
Add an equal volume of water and extract the unsaponifiable fraction (containing free sterols) three times with n-hexane.[8]
-
Combine the hexane (B92381) extracts and wash with water until the washings are neutral.
-
Dry the hexane phase over anhydrous sodium sulfate.
-
Evaporate the hexane under a gentle stream of nitrogen.[8]
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of acetonitrile (B52724) and 50 µL of a silylating agent (e.g., BSTFA:TMCS, 99:1).[8]
-
Add an internal standard (e.g., 5α-cholestane) for quantification.[8]
-
Vortex the mixture and heat at 60°C for 30 minutes to convert the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.[8]
-
Evaporate the solvent under nitrogen and resuspend the derivatized sterols in 100 µL of hexane for analysis.[8]
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with a 5975C MS).[8]
-
Column: Use a non-polar capillary column suitable for sterol analysis, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Injector Temperature: 280°C.[8]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: Increase to 250°C at 15°C/min.
-
Ramp 2: Increase to 315°C at 3°C/min, hold for 10 min.[8]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 50-800.
-
Detector Temperature: 315°C.[8]
-
-
-
Data Analysis:
-
Identify sterols by comparing their retention times and mass spectra with those of authentic standards (e.g., 24-Methylenecholesterol, Campesterol, Cholesterol) and library databases (e.g., NIST).
-
Quantify the relative abundance of each sterol by integrating the peak areas from the total ion chromatogram (TIC).
-
Logical Relationships
The utility of 24-Methylenecholesterol as a biomarker is based on its high abundance in specific diatom taxa.
Caption: Logical link between diatom orders and their key sterol biomarkers.
References
- 1. Low-Molecular-Weight Metabolites from Diatoms: Structures, Biological Roles and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Molecules from Marine Diatoms and Their Value for the Nutraceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Characterization and Anti-Inflammatory Effects of 24-Methylcholesta-5(6), 22-Diene-3β-ol from the Cultured Marine Diatom Phaeodactylum tricornutum; Attenuate Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cultivation of diatom Pinnularia saprophila for lipid production: A comparison of methods for harvesting the lipid from the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
24-Methylcholesterol: Application Notes and Protocols for a Key Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 24-Methylcholesterol as an analytical standard. This compound is a crucial phytosterol found in a variety of plant sources, nuts, and seeds. Its role as a biomarker and its involvement in significant biological pathways make it a compound of high interest in biomedical and pharmaceutical research. These notes offer comprehensive guidance on its application in analytical chemistry, particularly in chromatographic and mass spectrometric techniques.
Application Notes
This compound serves as an essential standard for the accurate quantification of phytosterols (B1254722) in diverse biological matrices. Its applications span from quality control of food and nutraceuticals to advanced research in metabolic disorders and oncology. As an isomer of other common sterols, its precise identification and quantification are paramount.
One of the key biological roles of this compound is its activity as an agonist for Liver X Receptors (LXRs).[1] LXRs are nuclear receptors that are critical in the regulation of cholesterol, fatty acid, and glucose homeostasis. Activation of LXR signaling pathways has been shown to have beneficial effects in mitigating atherosclerotic plaques and can suppress the proliferation of certain cancer cells.[1] Therefore, using this compound as a standard is vital for studies investigating the therapeutic potential of LXR agonists.
Furthermore, this compound is an important intermediate in the biosynthesis of other plant sterols.[2][3][4][5][6] Its quantification can provide insights into the metabolic fluxes within the sterol biosynthesis pathway in plants and other organisms.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be achieved when using this compound as an analytical standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented here is representative and based on validated methods for similar phytosterols. Actual results may vary depending on the specific instrumentation and experimental conditions.
Table 1: Representative LC-MS/MS Method Validation Data
| Parameter | Value | Reference |
| Linearity Range | 1 ng/mL - 50 µg/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 2 - 25 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 10 - 100 ng/mL | [7] |
| Intraday Precision (%RSD) | < 15% | |
| Interday Precision (%RSD) | < 15% | |
| Accuracy (% Recovery) | 80 - 116% | [8] |
Table 2: Representative GC-MS Method Validation Data
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 500 ng/mL | [8] |
| Correlation Coefficient (r²) | 0.9983 - 0.9999 | [8] |
| Intraday Precision (%RSD) | < 15% | [8] |
| Interday Precision (%RSD) | < 15% | [8] |
| Accuracy (% Recovery) | 80 - 116% | [8] |
Experimental Protocols
Detailed methodologies for the quantification of this compound in biological samples using LC-MS/MS and GC-MS are provided below.
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is adapted from a validated method for the analysis of a structurally related oxysterol, 24(S)-hydroxycholesterol, and is suitable for the analysis of this compound in plasma or serum.[9][10][11]
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS): Deuterated this compound or a structurally similar, stable isotope-labeled sterol (e.g., d6-cholesterol).[7]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Methyl-tert-butyl ether (MTBE)
-
Human plasma/serum (for matrix-matched calibration standards and quality controls)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working solutions for the calibration curve. Prepare a working solution of the internal standard.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the this compound working solutions into a surrogate matrix (e.g., 5% BSA in PBS) or charcoal-stripped serum to prepare calibration standards and QCs at various concentrations.
-
Sample Extraction:
-
To 100 µL of plasma/serum sample, calibration standard, or QC, add the internal standard working solution.
-
Perform a liquid-liquid extraction by adding 1 mL of MTBE.
-
Vortex for 10 minutes and centrifuge at 2,200 rpm for 5 minutes.[11]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 35°C.[11]
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.[11]
-
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate this compound from other matrix components and isomers. A typical gradient might start at 70% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often preferred for nonpolar sterols.
-
Ionization Mode: Positive.
-
MRM Transitions: Determine the specific precursor and product ions for this compound and the internal standard. For example, for a related phytosterol like campesterol, a transition of m/z 383 to m/z 161 has been used.[7]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the curve.[9][11]
-
Quantify this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound by GC-MS
This protocol is a general method for the analysis of sterols in biological samples and requires derivatization to increase the volatility of the analyte.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS): 5α-cholestane or a similar non-endogenous sterol.
-
Hexane (B92381) (GC grade)
-
Ethanol
-
Potassium hydroxide (B78521) (KOH)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable organic solvent like hexane.
-
Saponification and Extraction:
-
To the biological sample (e.g., homogenized tissue, oil), add the internal standard.
-
Add ethanolic KOH solution and heat at 90°C for 1 hour to saponify the lipids.
-
After cooling, add water and extract the unsaponifiable fraction with hexane.
-
Collect the hexane layer and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
To the dried extract, add pyridine and the BSTFA/TMCS derivatization reagent.
-
Heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers.
-
Evaporate the excess reagent and redissolve the derivatized sample in hexane for GC-MS analysis.
-
3. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a mass spectrometer.
-
Column: A nonpolar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp at 15°C/min to 250°C, then at 3°C/min to 315°C, and hold for 2 minutes.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the TMS-derivatized this compound and the internal standard.
4. Data Analysis:
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
-
Quantify this compound in the samples using the calibration curve.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Liver X Receptor (LXR) signaling pathway activated by this compound.
Caption: Simplified plant sterol biosynthesis pathway showing this compound intermediates.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plant Sterols: Structures, Biosynthesis, and Functions - Creative Proteomics [creative-proteomics.com]
- 6. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
Application of 24-Methylcholesterol and Its Derivatives in Cytotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylcholesterol and its oxygenated derivatives, known as oxysterols, are increasingly being investigated for their potential roles in cellular signaling and pathophysiology, including cancer. These molecules can influence a variety of cellular processes, such as membrane fluidity, lipid metabolism, and signal transduction pathways, ultimately impacting cell proliferation and survival. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound and its related compounds on cancer cells. The focus is on providing practical guidance for researchers in the fields of oncology, pharmacology, and drug discovery.
Mechanism of Action
While the precise mechanisms of this compound are still under investigation, its close analog, 24(S)-hydroxycholesterol (24-HC), and synthetic derivatives like 24-methyl-cholesta-5,24(28)-diene-3β,19-diol-7β-monoacetate (MeCDDA) have been shown to induce cytotoxicity in cancer cells through various mechanisms. These include the induction of apoptosis and necroptosis, often mediated by the accumulation of lipid droplets and the activation of specific signaling pathways.
Key signaling pathways implicated in the cytotoxic effects of these sterol compounds include:
-
Liver X Receptor (LXR) Signaling: Oxysterols are natural ligands for LXRs, which are nuclear receptors that play a crucial role in cholesterol homeostasis and have been shown to influence cell proliferation and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Inhibition of this pathway is a key mechanism by which some cholesterol derivatives exert their anti-cancer effects.[1]
-
Mitochondrial Apoptosis Pathway: This intrinsic apoptotic pathway is triggered by various cellular stresses and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.
Data Presentation
The following tables summarize the cytotoxic activity of this compound derivatives and related oxysterols against various cancer cell lines.
Table 1: Cytotoxic Activity of 24-methyl-cholesta-5,24(28)-diene-3β,19-diol-7β-monoacetate (MeCDDA)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) |
| H1688 | Small Cell Lung Cancer | MTT | ~20 | 24 |
| H146 | Small Cell Lung Cancer | MTT | ~40 | 24 |
Data extracted from a study on the anti-cancer effects of MeCDDA.[2]
Table 2: Cytotoxic Activity of 27-Hydroxycholesterol (B1664032) (a related oxysterol)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) |
| Caco-2 | Colon Cancer | MTT | >10 | 24 |
| SW620 | Colon Cancer | MTT | >10 | 24 |
Data suggests significant decrease in cell proliferation at concentrations at and above 10µM.[3]
Experimental Protocols
Detailed protocols for commonly used cytotoxicity assays are provided below. These protocols are general and may require optimization for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5][6]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
-
FACS tubes
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer (provided in the kit) at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[7][8]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 24-Methyl-Cholesta-5,24(28)-Diene-3β,19-diol-7β-Monoacetate Inhibits Human Small Cell Lung Cancer Growth In Vitro and In Vivo via Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 27-hydroxycholesterol decreases cell proliferation in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. immunostep.com [immunostep.com]
Application Note: HPLC Separation of 24-Methylcholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylcholesterol, also known as campesterol (B1663852), is a common phytosterol found in various plant sources. Its structural similarity to cholesterol allows it to compete for intestinal absorption, thereby playing a role in lowering blood cholesterol levels. Accurate and reliable quantification of this compound in various matrices, including plant extracts, food products, and biological samples, is crucial for research and development in the fields of nutrition, pharmacology, and drug discovery. This application note provides detailed protocols for the separation and analysis of this compound using both reversed-phase and normal-phase high-performance liquid chromatography (HPLC).
Analytical Methods
Two primary HPLC methods are presented for the separation of this compound: Reversed-Phase HPLC (RP-HPLC) and Normal-Phase HPLC (NP-HPLC). The choice of method will depend on the sample matrix, the presence of interfering substances, and the specific analytical requirements.
Method 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a widely used technique for the analysis of moderately polar to nonpolar compounds. In this method, a nonpolar stationary phase is used with a polar mobile phase.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 250 mm | C8, 2.7 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Methanol (B129727) (80:20, v/v)[1] | Gradient of A: Methanol/Water/Acetic Acid (750:250:4) and B: Acetone/Methanol/Tetrahydrofuran/Acetic Acid (details in protocol)[2] |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[2] |
| Column Temperature | 25 °C | 50 °C[2] |
| Detection | UV at 205 nm or 210 nm[1][3] | Charged Aerosol Detector (CAD)[2][4] |
| Injection Volume | 20 µL[1] | 5 µL[2] |
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity (R²) | > 0.9994 | [3] |
| Limit of Detection (LOD) | 0.55 - 7.07 µg/mL | [3] |
| Limit of Quantification (LOQ) | 1.67 - 21.44 µg/mL | [3] |
| Recovery | 90.03 - 104.91% | [3] |
Method 2: Normal-Phase HPLC (NP-HPLC)
NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase, which can be advantageous for separating structurally similar sterols.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Silica (B1680970), 5 µm, 4.6 x 250 mm[5] |
| Mobile Phase | n-Hexane:Tetrahydrofuran:2-Propanol[5] |
| Flow Rate | 0.8 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Detection | Diode Array Detector (DAD) at 210 nm[5] |
| Injection Volume | 10 µL |
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity (R²) | > 0.9901 | [5] |
| Limit of Detection (LOD) | Up to 326.23 µg/mL (for phytosterols) | [5] |
| Limit of Quantification (LOQ) | Up to 326.23 µg/mL (for phytosterols) | [5] |
| Precision (RSD) | < 3.32% | [5] |
Experimental Protocols
Sample Preparation
For Plant Oils and Food Matrices:
-
Saponification: Weigh approximately 20 mg of the homogenized sample into a flask. Add 2 mL of 2 M ethanolic potassium hydroxide.[6]
-
Reflux the mixture at 80°C for 60 minutes to hydrolyze any esterified sterols.[6]
-
Extraction: After cooling, add 2 mL of deionized water and 3 mL of n-hexane. Vortex for 1 minute and centrifuge at 3000 x g for 5 minutes.[6]
-
Collect the upper hexane (B92381) layer. Repeat the extraction twice more with 3 mL of n-hexane.[6]
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in an appropriate volume of the mobile phase (e.g., 1 mL of methanol/chloroform (B151607) (1:1) for RP-HPLC or n-hexane for NP-HPLC).[2][5]
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.
For Biological Fluids (e.g., Serum):
-
Extraction: To 1 mL of serum, add a suitable internal standard.
-
Perform a liquid-liquid extraction with a mixture of chloroform and methanol (2:1, v/v).
-
Vortex the mixture and centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the sample before injection.
RP-HPLC Protocol (Isocratic)
-
System Preparation: Equilibrate the C18 column (5 µm, 4.6 x 250 mm) with the mobile phase (Acetonitrile:Methanol, 80:20, v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]
-
Standard Preparation: Prepare a stock solution of this compound (campesterol) standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Injection: Inject 20 µL of the prepared sample or standard solution onto the column.[1]
-
Data Acquisition: Monitor the elution profile at 205 nm. The retention time for campesterol will vary depending on the exact system conditions but can be used for identification and quantification against the standard.
NP-HPLC Protocol
-
System Preparation: Equilibrate the silica column (5 µm, 4.6 x 250 mm) with the mobile phase (e.g., a mixture of n-hexane, tetrahydrofuran, and 2-propanol) at a flow rate of 0.8 mL/min.[5]
-
Standard and Sample Preparation: Prepare standards and samples in n-hexane.[5]
-
Injection: Inject 10 µL of the prepared solution.
-
Data Acquisition: Monitor the chromatogram at 210 nm using a DAD detector.[5]
Signaling Pathway
This compound (Campesterol) serves as a key precursor in the biosynthesis of brassinosteroids (BRs), a class of plant steroid hormones that regulate a wide array of physiological processes including plant growth, development, and stress responses.
Caption: Brassinosteroid biosynthesis from this compound.
Conclusion
The HPLC methods detailed in this application note provide robust and reliable approaches for the separation and quantification of this compound. The choice between reversed-phase and normal-phase chromatography will depend on the specific application and sample matrix. Proper sample preparation is critical for accurate results. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists working with this important phytosterol.
References
- 1. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear receptors behind the therapeutic effects of plant sterols on metabolism: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytosterols activating nuclear receptors are involving in steroid hormone-dependent cancers: Myth or fact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Campesterol-Producing Yeast Strains as A Feasible Platform For the Functional Reconstitution of Plant Membrane-Bound Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytosterols Inhibit Side-Chain Oxysterol Mediated Activation of LXR in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 24-Methylcholesterol in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 24-methylcholesterol and its precursors as substrates in various enzyme activity assays. This document outlines detailed protocols for key enzymes involved in sterol metabolism, methods for quantitative data analysis, and visualization of relevant biological pathways.
Introduction
This compound is a crucial intermediate in the biosynthesis of phytosterols (B1254722) in plants and fungi. The enzymes that catalyze its formation and subsequent modification are of significant interest in agriculture, human health, and drug development. For instance, inhibitors of these enzymes can function as fungicides or cholesterol-lowering agents. Accurate and reproducible enzyme activity assays are paramount for characterizing these enzymes, screening for inhibitors, and elucidating their roles in cellular signaling. This document details the application of this compound and related compounds as substrates for three key enzymes: 7-dehydrocholesterol (B119134) reductase (DHCR7), 3β-hydroxysterol Δ24-reductase (DHCR24), and Sterol 24-C-methyltransferase (24-SMT). Additionally, the role of this compound derivatives in activating the Liver X Receptor (LXR) signaling pathway is explored.
Enzyme Activity Assays: Data and Methodologies
The following sections provide quantitative data and detailed experimental protocols for assays involving enzymes that metabolize this compound precursors or related sterols.
Table 1: Quantitative Data for Enzyme Activity Assays
| Enzyme | Substrate | Product | Organism | K_m_ | V_max_ / k_cat_ | IC_50_ (Inhibitor) | Reference(s) |
| DHCR7 | 7-Dehydrodesmosterol (B141393) | Desmosterol (B1670304) | Rat | - | - | - | [1] |
| 7-Dehydrocholesterol | Cholesterol | Mouse | - | - | - | [2] | |
| Ergosterol (B1671047) | Brassicasterol | Rat | - | - | 7DHC (inhibitor) | [1] | |
| DHCR24 | Desmosterol | Cholesterol | Human | - | - | Irbesartan (602 nM) | [3][4] |
| Desmosterol | Cholesterol | Human | - | - | 20,25-diazacholesterol | [5][6] | |
| 24-SMT | Zymosterol (B116435) | Fecosterol | Saccharomyces cerevisiae | 47 µM | - | 25-azalanosterol (K_d_ = 4 µM) | [7][8] |
| Cycloartenol | 24-Methylene cycloartenol | Tripterygium wilfordii | - | - | - | [9] | |
| Lanosterol | Eburicol | Cryptococcus neoformans | - | - | 24(R,S),25-epiminolanosterol | [10] | |
| LXR | 24(S),25-epoxycholesterol | - | Human | EC_50_ = 4.94 µM | - | - | [11] |
| GW3965 (synthetic agonist) | - | Human | EC_50_ = 4.04 µM | - | - | [11] |
Experimental Protocols
DHCR7 Activity Assay using Rat Liver Microsomes
This protocol is adapted from a method for measuring the conversion of ergosterol to brassicasterol, which can be modified to test 7-dehydrodesmosterol as a substrate.[1]
Materials:
-
Rat liver microsomes
-
7-dehydrodesmosterol (substrate)
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
2-hydroxypropyl-β-cyclodextrin (45% w/v)
-
Stigmasterol (B192456) (internal standard)
-
Methanol
-
Water
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Substrate Preparation: Dissolve 7-dehydrodesmosterol in 45% (w/v) 2-hydroxypropyl-β-cyclodextrin to a final concentration of 600 µM.
-
Reaction Mixture: In a microcentrifuge tube, combine 0.5 mg of rat liver microsomes, 30 µM of the 7-dehydrodesmosterol solution, and 1.0 mM NADPH in 100 mM potassium phosphate buffer (pH 7.5) to a final volume of 0.5 mL.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding a known amount of stigmasterol (internal standard). Saponify and extract the sterols three times with hexane.
-
Analysis: Evaporate the hexane and redissolve the residue in methanol. Analyze the sample by reverse-phase HPLC at 205 nm. The product, desmosterol, will have a different retention time than the substrate.
-
Quantification: Calculate the amount of desmosterol produced relative to the internal standard.
DHCR24 Activity Assay (In Vitro)
This protocol describes an in vitro assay to measure the conversion of desmosterol to cholesterol, which can be used to screen for inhibitors.[4]
Materials:
-
HEK293T cells overexpressing DHCR24
-
Desmosterol (substrate)
-
EDTA
-
DTT
-
NAD
-
NADP
-
FAD
-
Cell lysis buffer
-
Antibody against DHCR24
-
Protein A/G beads
-
HPLC system
Procedure:
-
Enzyme Preparation: Lyse HEK293T cells overexpressing DHCR24 and immunoprecipitate the enzyme using an anti-DHCR24 antibody coupled to protein A/G beads.
-
Reaction System: In a reaction tube, combine the immunoprecipitated DHCR24 with a buffer containing desmosterol, EDTA, DTT, NAD, NADP, and FAD.
-
Incubation: Incubate the reaction mixture for a specified time at 37°C.
-
Inhibitor Screening: To test for inhibitors, add varying concentrations of the test compound (e.g., irbesartan) to the reaction system.
-
Sterol Extraction: Stop the reaction and extract the sterols using a suitable organic solvent (e.g., hexane/isopropanol).
-
Analysis: Analyze the extracted sterols by HPLC to separate and quantify desmosterol and the product, cholesterol.[4]
-
Data Analysis: Determine the percentage of desmosterol converted to cholesterol and calculate the IC50 value for any inhibitors.
Sterol 24-C-Methyltransferase (24-SMT) Activity Assay
This protocol is for assaying the activity of recombinant 24-SMT, which catalyzes the methylation of various sterol substrates.[9]
Materials:
-
Purified recombinant 24-SMT enzyme
-
Cycloartenol (or other suitable sterol substrate like zymosterol or lanosterol)[7][10]
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Glutathione
-
GC-MS system
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the purified 24-SMT enzyme, the sterol substrate (e.g., cycloartenol), and SAM in the reaction buffer. Glutathione may be required for enzyme activity.[12][13]
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Extraction: Stop the reaction and extract the sterols using an organic solvent.
-
Derivatization: Evaporate the solvent and derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using a reagent like BSTFA.
-
GC-MS Analysis: Analyze the derivatized sterols by GC-MS. The product (e.g., 24-methylene cycloartenol) will have a different mass spectrum and retention time from the substrate.
-
Quantification: Quantify the product formation by comparing its peak area to that of an internal standard.
Liver X Receptor (LXR) Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of this compound derivatives (oxysterols) to activate LXR.[11][14][15]
Materials:
-
HEK293T or HepG2 cells
-
LXRα or LXRβ expression plasmid
-
Luciferase reporter plasmid with an LXR response element (LXRE)
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium
-
Test compounds (e.g., 24(S),25-epoxycholesterol)
-
Dual-Luciferase® Reporter Assay System
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Ligand Treatment: After 24 hours, treat the cells with varying concentrations of the test oxysterol or a known LXR agonist (e.g., GW3965) as a positive control.
-
Incubation: Incubate the cells for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them. Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and determine the EC50 value for each compound.
Visualization of Pathways and Workflows
Diagram 1: Cholesterol Biosynthesis and the Role of DHCR7 and DHCR24
Caption: Simplified cholesterol biosynthesis pathways.
Diagram 2: Phytosterol Biosynthesis involving 24-SMT
Caption: Role of 24-SMT in phytosterol biosynthesis.
Diagram 3: Experimental Workflow for Enzyme Activity Assay
Caption: General workflow for in vitro enzyme assays.
Diagram 4: LXR Signaling Pathway Activation
Caption: Activation of the LXR signaling pathway.
References
- 1. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in the 3β-Hydroxysterol Δ24-Reductase Gene Cause Desmosterolosis, an Autosomal Recessive Disorder of Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular cloning and functional identification of sterol C24-methyltransferase gene from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sterol 24-C-methyltransferase: an enzymatic target for the disruption of ergosterol biosynthesis and homeostasis in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sterol 24-C-methyltransferase(EC 2.1.1.41) - Creative Enzymes [creative-enzymes.com]
- 13. Sterol 24-C-methyltransferase - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of 24-Methylcholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylcholesterol, a significant phytosterol also known as brassicasterol, plays a crucial role in various biological processes within plants, algae, and certain invertebrates. The use of stable isotope-labeled this compound is an invaluable tool for researchers studying sterol metabolism, transport, and localization. Isotopic labeling allows for the precise tracing of these molecules in complex biological systems without the safety concerns and disposal issues associated with radioactive isotopes.[1] This document provides detailed protocols for the two primary methods of labeling this compound with stable isotopes: metabolic labeling and chemical synthesis. Additionally, it outlines the analytical procedures for verifying and quantifying the labeled product.
Stable isotope labeling utilizes non-radioactive isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), to replace atoms in a molecule.[1] These labeled compounds are chemically identical to their unlabeled counterparts and behave similarly in biological systems. However, their increased mass allows for their differentiation and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Methods for Stable Isotope Labeling
There are two principal approaches for generating stable isotope-labeled this compound:
-
Metabolic Labeling (In Vivo): This method involves introducing a stable isotope-labeled precursor into a biological system, such as a microalga culture, that naturally produces this compound. The organism then incorporates the labeled precursor into its sterol biosynthetic pathway, resulting in the production of labeled this compound.
-
Chemical Synthesis (In Vitro): This approach involves the laboratory synthesis of this compound from starting materials that have been pre-labeled with stable isotopes. This method offers precise control over the location and extent of labeling.
The choice between these methods depends on the specific research requirements, including the desired labeling pattern, required quantity, and available resources.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each labeling method. These values are based on literature reports for similar sterols and represent typical outcomes.
Table 1: Metabolic Labeling of this compound
| Parameter | Expected Value | Notes |
| Organism | Ochromonas malhamensis | A chrysophyte alga known to produce brassicasterol. |
| Labeled Precursor | [6,7,7-²H₃]cholesterol | This precursor is commercially available or can be synthesized. |
| Incubation Time | 7-14 days | Dependent on the growth rate of the algae. |
| Typical Yield | 0.1 - 0.5 mg/L of culture | Highly dependent on culture conditions and extraction efficiency. |
| Isotopic Enrichment | >95% | Refers to the percentage of labeled this compound molecules. |
Table 2: Chemical Synthesis of Deuterated this compound
| Parameter | Expected Value | Notes |
| Starting Material | Δ⁵-steroid | A common precursor for sterol synthesis. |
| Labeling Reagent | Deuterium oxide (D₂O) and Sodium borodeuteride (NaBD₄) | Used to introduce deuterium atoms at specific positions.[1] |
| Overall Yield | 15-25% | Multi-step synthesis can lead to lower overall yields. |
| Isotopic Purity | >98% | Refers to the percentage of deuterium at the labeled positions. |
| Chemical Purity | >97% | Achievable with standard purification techniques like HPLC. |
Experimental Protocols
Protocol 1: Metabolic Labeling of this compound using Ochromonas malhamensis
This protocol describes the bioconversion of deuterated cholesterol to deuterated this compound (brassicasterol) by the chrysophyte alga Ochromonas malhamensis.[1]
Materials:
-
Axenic culture of Ochromonas malhamensis (e.g., UTEX LB 1297)
-
Ochromonas Medium (see recipe below)
-
[6,7,7-²H₃]cholesterol
-
Ethanol (absolute)
-
Sterile culture flasks
-
Shaking incubator with a light source
-
Centrifuge
-
Lyophilizer (optional)
-
Saponification reagents (e.g., methanolic KOH)
-
Hexane
-
Solid-phase extraction (SPE) cartridges (C18)
-
GC-MS or LC-MS/MS system
Ochromonas Medium Recipe (per 1 L of distilled H₂O):
| Component | Amount |
| NaNO₃ | 100 mg |
| K₂HPO₄ | 10 mg |
| MgSO₄·7H₂O | 20 mg |
| CaCl₂·2H₂O | 2 mg |
| Trace Metal Solution | 1 mL |
| Vitamin B₁₂ | 1 µg |
| Thiamine HCl | 100 µg |
| Biotin | 0.5 µg |
(Trace Metal Solution composition can be found at the UTEX culture collection website)
Procedure:
-
Culturing Ochromonas malhamensis:
-
Prepare Ochromonas Medium according to the recipe and sterilize by autoclaving.
-
Inoculate the sterile medium with an axenic culture of Ochromonas malhamensis.
-
Grow the culture in a shaking incubator at 20-25°C with a 16:8 hour light:dark cycle.
-
-
Feeding with Labeled Precursor:
-
Dissolve [6,7,7-²H₃]cholesterol in a minimal amount of absolute ethanol.
-
Once the algal culture has reached the mid-logarithmic growth phase, add the ethanolic solution of labeled cholesterol to the culture medium to a final concentration of 1-5 mg/L.
-
Continue to incubate the culture under the same conditions for 7-14 days to allow for the uptake and metabolism of the labeled cholesterol.
-
-
Harvesting and Extraction:
-
Harvest the algal cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with distilled water to remove any remaining medium.
-
The cell pellet can be lyophilized for long-term storage or used directly for extraction.
-
Perform a total lipid extraction using a modified Folch or Bligh-Dyer method.
-
-
Saponification and Purification:
-
Saponify the total lipid extract using methanolic potassium hydroxide (B78521) to release free sterols from their esterified forms.
-
Extract the unsaponifiable fraction, which contains the free sterols, with hexane.
-
Further purify the sterol fraction using solid-phase extraction (SPE) with a C18 cartridge.
-
-
Analysis:
-
Analyze the purified sterol fraction by GC-MS or LC-MS/MS to confirm the presence and quantify the isotopic enrichment of deuterated this compound.
-
Protocol 2: Chemical Synthesis of Deuterated this compound
This protocol outlines a general strategy for the chemical synthesis of deuterated this compound, adapted from methods for labeling other sterols.[1]
Materials:
-
A suitable Δ⁵-steroid precursor
-
Deuterium oxide (D₂O)
-
Sodium borodeuteride (NaBD₄)
-
Appropriate solvents (e.g., methanol-d₄, THF, diethyl ether)
-
Reagents for the introduction of the C-24 methyl group (specific reagents will depend on the chosen synthetic route)
-
Purification supplies (silica gel for column chromatography, HPLC system)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Preparation of a 6-oxo-3α,5α-cyclosteroid intermediate:
-
Start with a suitable Δ⁵-steroid.
-
Through a series of reactions, convert the starting material into a 6-oxo-3α,5α-cyclosteroid. This intermediate is key for introducing deuterium at specific positions.
-
-
Deuterium Labeling:
-
Rearrangement and Side-Chain Modification:
-
Rearrange the [6,7,7-²H₃]6α-hydroxy-3α,5α-cyclosteroid to regenerate the Δ⁵-sterol structure.
-
Modify the side chain of the deuterated sterol core to introduce the C-24 methyl group. This is a multi-step process that requires careful selection of reactions to build the desired side-chain structure of this compound.
-
-
Purification:
-
Purify the final product using a combination of flash column chromatography on silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC) to achieve high chemical and isotopic purity.
-
-
Verification:
-
Confirm the structure and isotopic labeling of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
-
Analytical Verification
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of sterols. For GC analysis, the hydroxyl group of the sterol is typically derivatized to a trimethylsilyl (B98337) (TMS) ether to increase its volatility.
-
Sample Preparation: Evaporate the purified sterol fraction to dryness under a stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes.
-
GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would be an initial temperature of 180°C, ramped to 280°C at 10°C/min, and held for 15 minutes.
-
MS Detection: Operate the mass spectrometer in full-scan mode to identify the TMS-derivatized this compound and in selected ion monitoring (SIM) mode for quantification. The molecular ion and characteristic fragment ions will be shifted by the number of incorporated deuterium or ¹³C atoms.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS offers high sensitivity and selectivity for the analysis of sterols without the need for derivatization.
-
LC Conditions: Use a C18 reversed-phase column with a mobile phase gradient of methanol (B129727) and water, or acetonitrile (B52724) and water.
-
MS/MS Detection: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both the labeled and unlabeled this compound. For example, for unlabeled brassicasterol, an SRM transition of m/z 381 to m/z 297 can be used. The m/z values for the labeled compound will be shifted accordingly.
Signaling Pathways and Workflows
Figure 1. Experimental workflow for labeling and analysis.
Figure 2. Simplified sterol biosynthesis pathway.
References
Application Notes and Protocols for the Use of 24-Methylcholesterol in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylcholesterol is a significant phytosterol found in a variety of organisms, including plants, algae, and marine invertebrates. As a key intermediate in the biosynthesis of various essential compounds and a structural component of cell membranes, its study in the field of lipidomics is of growing importance. These application notes provide a comprehensive overview of the role and analysis of this compound, offering detailed protocols for its extraction, quantification, and the visualization of its metabolic context.
Applications of this compound in Lipidomics
This compound serves several key functions that make it a molecule of interest in lipidomics research:
-
Biomarker Discovery: Variations in the levels of this compound and its metabolites can serve as potential biomarkers for physiological and pathological conditions in various organisms.
-
Plant and Algal Biochemistry: As a precursor to important plant steroids like brassinosteroids and withanolides, understanding its metabolism is crucial for agricultural and pharmaceutical research.[1][2][3][4][5]
-
Marine Biology: Its presence and concentration in marine invertebrates can provide insights into their diet, metabolism, and the overall health of marine ecosystems.[6]
-
Membrane Structure and Function: Like cholesterol in mammals, this compound plays a role in regulating the fluidity and permeability of cell membranes in plants.[7]
Quantitative Data for this compound
While extensive quantitative data for this compound across a wide range of biological samples is not always readily available in a centralized format, the following table summarizes reported concentrations in various marine invertebrates.
| Species | Sample Type | Concentration of this compound (mg/100g fresh weight) | Reference |
| Oysters | Composite | 41.9 | [6] |
| Canned Clams | Composite | 24.2 | [6] |
| Scallops | Composite | 16.7 - 16.8 | [6] |
Note: Concentrations can vary based on factors such as diet, geographic location, and season.
Signaling and Metabolic Pathways
Withanolide Biosynthesis Pathway
This compound is a critical precursor in the biosynthesis of withanolides, a group of naturally occurring steroids with promising pharmacological activities.[1][2][3][4] The pathway begins with the conversion of cycloartenol (B190886) and proceeds through several enzymatic steps to produce 24-methylenecholesterol, which then enters the withanolide-specific branch.
General Role in Cell Membranes
While a specific signaling cascade initiated directly by this compound is not well-documented, its structural role within the cell membrane is analogous to that of cholesterol. It intercalates between phospholipids, modulating membrane fluidity and permeability, which in turn can influence the function of membrane-bound proteins and signaling complexes.
Experimental Protocols
1. General Lipidomics Workflow for Sterol Analysis
The following diagram outlines a typical workflow for the analysis of sterols, including this compound, from biological samples.
2. Detailed Protocol for Sterol Extraction from Plasma
This protocol is adapted from established methods for the extraction of sterols from plasma or serum.[8][9]
Materials:
-
Plasma or Serum Sample (200 µL)
-
Deuterated internal standards (e.g., d7-cholesterol)
-
Methanol:Dichloromethane (1:1, v/v)
-
Phosphate Buffered Saline (PBS)
-
10 N Potassium Hydroxide (KOH)
-
Ethanol
-
Solid-Phase Extraction (SPE) silica (B1680970) cartridges (100 mg)
Procedure:
-
Sample Preparation: To 200 µL of plasma in a glass tube, add deuterated internal standards.
-
Lipid Extraction (Modified Bligh-Dyer):
-
Add 2 mL of methanol:dichloromethane (1:1, v/v).
-
Vortex thoroughly and centrifuge to pellet proteins.
-
Transfer the supernatant to a new glass tube.
-
-
Saponification (to hydrolyze sterol esters):
-
Add 1 mL of 1 N KOH in ethanol.
-
Incubate at 60°C for 1 hour.
-
Allow to cool to room temperature.
-
-
Extraction of Unsaponifiables:
-
Add 2 mL of water and 3 mL of chloroform.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the lower organic phase.
-
Repeat the chloroform extraction on the aqueous phase and combine the organic layers.
-
-
Drying: Evaporate the solvent from the combined organic phases under a stream of nitrogen.
-
Solid-Phase Extraction (SPE) for Sterol Fraction Purification:
-
Condition a silica SPE cartridge with 2 mL of hexane.
-
Dissolve the dried lipid extract in 1 mL of toluene and apply it to the cartridge.
-
Wash the cartridge with 2 mL of hexane to elute non-polar lipids.
-
Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.
-
-
Final Preparation: Dry the eluted sterol fraction under nitrogen and reconstitute in a suitable solvent for GC-MS or LC-MS/MS analysis.
3. Protocol for Derivatization of Sterols for GC-MS Analysis
For GC-MS analysis, the hydroxyl group of sterols must be derivatized to increase their volatility. Silylation is a common method.[7][10]
Materials:
-
Dried sterol extract
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Procedure:
-
Ensure the sterol extract is completely dry.
-
Add 100 µL of anhydrous pyridine to the dried extract to dissolve it.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 1 hour.
-
Cool the sample to room temperature before injection into the GC-MS.
4. LC-MS/MS Analysis of this compound
Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for the analysis of sterols without the need for derivatization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Typical LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate
-
Mobile Phase B: Methanol/Acetonitrile (e.g., 1:1 v/v) with 0.1% formic acid and 5 mM ammonium acetate
-
Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic sterols.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40-50°C
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred for sterols as it readily forms [M+H-H₂O]⁺ ions.
-
Multiple Reaction Monitoring (MRM): For a triple quadrupole instrument, specific precursor-to-product ion transitions for this compound and internal standards would be monitored.
-
Precursor Ion (for [M+H]⁺): m/z 401.38
-
Product Ions: Fragmentation will depend on the instrument and collision energy, but characteristic losses of water and fragments from the side chain are common.
-
-
High-Resolution MS: Accurate mass measurement of the precursor and fragment ions can be used for identification and quantification.
Conclusion
The analysis of this compound in lipidomics studies provides valuable insights into various biological processes. The protocols and data presented here offer a foundation for researchers to incorporate the study of this and other phytosterols (B1254722) into their work. While quantitative data is still emerging for some sample types, the robust analytical methods available allow for precise and reliable quantification, paving the way for new discoveries in this exciting field.
References
- 1. api.elsevier.com [api.elsevier.com]
- 2. Advances in Microalgae-Derived Phytosterols for Functional Food and Pharmaceutical Applications [mdpi.com]
- 3. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Microbial Sterolomics as a Chemical Biology Tool | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. blog.organomation.com [blog.organomation.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
Application Note: Amperometric Biosensor for the Rapid Detection of 24-Methylcholesterol
Audience: Researchers, scientists, and drug development professionals.
Introduction
24-Methylcholesterol is a phytosterol found in a variety of natural sources including vegetables, fruits, and nuts.[1] It plays a significant role in competitively inhibiting the absorption of intestinal cholesterol and has been shown to be beneficial in lowering the incidence of atherosclerotic plaques.[1] Furthermore, this compound acts as an agonist at liver X receptors (LXR), and through this signaling pathway, it has demonstrated the ability to suppress the proliferation of certain cancer cells.[1] Given its therapeutic potential, a rapid and sensitive method for the detection and quantification of this compound is highly desirable for research and drug development. This application note describes a novel amperometric biosensor for the sensitive and selective detection of this compound. The biosensor is based on the enzymatic oxidation of this compound by a putative this compound Oxidase (24-MCO) immobilized on a modified electrode surface.
Principle of Detection
The detection mechanism is based on the enzymatic oxidation of this compound by 24-MCO. The enzyme specifically catalyzes the oxidation of this compound, producing hydrogen peroxide (H₂O₂) as a byproduct. The generated H₂O₂ is then electrochemically reduced at the surface of a platinum nanoparticle-modified glassy carbon electrode (PtNP/GCE) held at a low working potential. The resulting reduction current is directly proportional to the concentration of this compound in the sample. This amperometric detection method provides a sensitive and real-time measurement of the analyte.[2][3]
Caption: Principle of amperometric detection of this compound.
Materials and Reagents
-
Glassy Carbon Electrode (GCE)
-
Platinum Nanoparticles (PtNPs)
-
This compound Oxidase (24-MCO) (hypothetical, custom synthesis)
-
This compound standard
-
Nafion (5 wt% solution)
-
Glutaraldehyde (25% aqueous solution)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
All other chemicals were of analytical grade.
Instrumentation
-
Potentiostat/Galvanostat
-
Three-electrode system (PtNP/GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode)
Experimental Protocols
1. Preparation of the Modified Electrode (PtNP/GCE)
-
Polish the bare GCE with 0.3 and 0.05 µm alumina (B75360) slurry on a polishing cloth.
-
Sonciate the polished GCE in ethanol (B145695) and deionized water for 5 minutes each to remove any adsorbed particles.
-
Dry the cleaned GCE under a gentle stream of nitrogen.
-
Electrodeposit PtNPs onto the GCE surface by applying a constant potential of -0.2 V for 60 seconds in a solution containing 1.0 mM H₂PtCl₆ and 0.1 M KCl.
-
Rinse the PtNP/GCE with deionized water and dry under nitrogen.
2. Immobilization of this compound Oxidase
This protocol utilizes a cross-linking method for robust enzyme immobilization.[4][5][6]
-
Prepare a 10 µL aqueous suspension containing 5 mg/mL 24-MCO, 1% BSA, and 0.5% glutaraldehyde.
-
Drop-cast the 10 µL mixture onto the surface of the PtNP/GCE.
-
Allow the electrode to dry at room temperature for 1 hour.
-
To stabilize the enzyme layer, apply 5 µL of 0.5% Nafion solution onto the enzyme layer and let it dry for 30 minutes.
-
Store the resulting biosensor (24-MCO/PtNP/GCE) at 4°C when not in use.
3. Amperometric Measurement
-
Set up the three-electrode system in an electrochemical cell containing 10 mL of PBS (pH 7.4).
-
Apply a constant working potential of -0.25 V (vs. Ag/AgCl) to the working electrode.[3]
-
Allow the background current to stabilize.
-
Introduce known concentrations of this compound into the PBS solution and record the steady-state current response.
-
The change in current is proportional to the this compound concentration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are the common enzyme immobilization methods? | AAT Bioquest [aatbio.com]
Application Notes and Protocols: 24-Methylcholesterol in Artificial Cell Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction
24-Methylcholesterol is a naturally occurring phytosterol found in a variety of plant sources. Its structural similarity to cholesterol, the primary sterol in mammalian cell membranes, makes it a molecule of significant interest for the formulation of artificial cell membranes. These biomimetic systems, including liposomes and supported lipid bilayers, are invaluable tools in drug discovery, biophysical research, and the study of membrane protein function. The incorporation of this compound can modulate the physical properties of these artificial membranes, such as fluidity, thickness, and domain formation, thereby influencing the activity of embedded proteins and the interaction with external molecules.
These application notes provide a comprehensive overview of the use of this compound in artificial cell membranes, including its effects on membrane properties, protocols for membrane preparation and characterization, and its potential role in modulating signaling pathways.
Data Presentation: Quantitative Effects of Sterols on Membrane Properties
The following table summarizes the differential scanning calorimetry (DSC) data for the effect of various sterols, including campesterol (B1663852) (structurally similar to this compound), on the main phase transition of dipalmitoylphosphatidylcholine (DPPC) bilayers. This data provides insight into how this compound is expected to influence membrane fluidity and order.
Table 1: Effect of Sterols on the Main Phase Transition of DPPC Bilayers
| Sterol (10 mol%) | Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Reference |
| None (Pure DPPC) | 41.5 | 8.7 | [1] |
| Cholesterol | 40.5 | 7.9 | [1] |
| Campesterol * | 40.2 | 7.5 | [1] |
| Brassicasterol | 39.8 | 7.2 | [1] |
Note: Data for campesterol is used as a proxy for this compound due to their high structural similarity.
Experimental Protocols
Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) Containing this compound by Electroformation
This protocol describes the preparation of GUVs, which are valuable for microscopy-based studies of membrane dynamics and protein interactions.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
This compound
-
Indium tin oxide (ITO) coated glass slides
-
O-ring
-
Function generator
-
Observation chamber
-
Sucrose (B13894) solution (e.g., 200 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
Procedure:
-
Prepare a lipid stock solution of DOPC and this compound in chloroform at the desired molar ratio (e.g., 9:1, 8:2). The total lipid concentration should be approximately 1 mg/mL.
-
Deposit a small volume (e.g., 10 µL) of the lipid solution onto the conductive side of two ITO slides and spread it evenly.
-
Evaporate the chloroform under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 1 hour to form a thin lipid film.
-
Assemble the electroformation chamber by placing an O-ring between the two ITO slides, with the lipid-coated sides facing each other.
-
Fill the chamber with the sucrose solution.
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-3 hours at a temperature above the phase transition temperature of the lipid mixture.
-
Slowly decrease the frequency to 2 Hz for 30 minutes to detach the vesicles.
-
Harvest the GUVs and transfer them to an observation chamber containing the iso-osmolar glucose solution for observation by phase-contrast or fluorescence microscopy.
Protocol 2: Formation of Supported Lipid Bilayers (SLBs) Containing this compound by Vesicle Fusion
This protocol details the creation of SLBs, which are ideal for surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation (QCM-D).
Materials:
-
Small unilamellar vesicles (SUVs) containing DOPC and this compound (prepared by sonication or extrusion)
-
Solid support (e.g., mica, silicon dioxide)
-
Tris buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Calcium chloride (CaCl2) solution
Procedure:
-
Prepare SUVs by hydrating a dried lipid film of DOPC and this compound with Tris buffer, followed by probe sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
Clean the solid support thoroughly. For mica, this involves cleaving to expose a fresh surface. For silicon dioxide, cleaning with piranha solution or plasma treatment is recommended.
-
Place the cleaned support in a fluid cell.
-
Inject the SUV suspension into the fluid cell.
-
Add CaCl2 to the buffer to a final concentration of 2-5 mM to induce vesicle fusion onto the support.
-
Allow the vesicles to fuse for 30-60 minutes.
-
Rinse the surface extensively with buffer to remove unfused vesicles.
-
The SLB is now ready for characterization.
Protocol 3: Characterization of Membrane Fluidity using Fluorescence Anisotropy
This method provides a quantitative measure of the ordering of the lipid acyl chains in the bilayer.
Materials:
-
Liposomes containing this compound
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)
-
Spectrofluorometer with polarization filters
Procedure:
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).
-
Add a small aliquot of the DPH stock solution to the liposome (B1194612) suspension while vortexing to incorporate the probe into the bilayers. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.
-
Incubate the mixture for at least 30 minutes to ensure complete probe incorporation.
-
Measure the fluorescence anisotropy using a spectrofluorometer equipped with excitation and emission polarizers. Excite the sample with vertically polarized light (e.g., at 350 nm for DPH) and measure the emission intensity with the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the instrument-specific correction factor.
-
Compare the anisotropy values of membranes with and without this compound to determine its effect on membrane order. A higher anisotropy value indicates a more ordered, less fluid membrane.
Visualization of Workflows and Pathways
Experimental Workflow for GUV Preparation and Analysis
Caption: Workflow for the preparation and analysis of Giant Unilamellar Vesicles (GUVs).
Experimental Workflow for SLB Formation and Characterization
Caption: Workflow for Supported Lipid Bilayer (SLB) formation and characterization.
Postulated Effect of this compound on a G-Protein Coupled Receptor (GPCR) Signaling Pathway
While direct evidence for this compound's role in specific signaling pathways within artificial membranes is limited, its influence on membrane physical properties suggests an indirect modulatory effect on membrane-embedded proteins like GPCRs. By altering membrane fluidity and thickness, this compound can influence the conformational state and dimerization of GPCRs, thereby affecting downstream signaling.
Caption: Postulated modulation of GPCR signaling by this compound in an artificial membrane.
Conclusion
This compound serves as a valuable component in the construction of artificial cell membranes, offering a means to tune their biophysical properties. The provided protocols offer a starting point for researchers to incorporate this phytosterol into their model membrane systems. While direct quantitative data for this compound remains an area for further investigation, the comparative data with other sterols provides a strong predictive framework for its behavior. The ability of this compound to modulate membrane characteristics has significant implications for the study of membrane protein function and the development of novel drug delivery systems.
References
Application Notes and Protocols for Solid-Phase Extraction of 24-Methylcholesterol from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of 24-Methylcholesterol, a significant biomarker, from various environmental matrices. The methodologies outlined are essential for environmental monitoring, geochemical analysis, and understanding biogeochemical cycles.
Introduction
This compound, along with its isomers such as campesterol (B1663852) and brassicasterol, are important sterols found in various environmental compartments, including water, soil, and sediment. These compounds serve as crucial biomarkers for identifying sources of organic matter, such as specific algae, diatoms, and terrestrial plants. Accurate and efficient extraction and quantification of this compound are paramount for environmental forensics, pollution source tracking, and paleoclimatic reconstructions. Solid-phase extraction (SPE) has emerged as a robust and widely used technique for the selective isolation and preconcentration of these sterols from complex environmental samples prior to chromatographic analysis.
Quantitative Data Summary
The following tables summarize the quantitative data for the recovery, limit of detection (LOD), and limit of quantification (LOQ) of sterols, including compounds structurally similar to this compound, from various environmental and related matrices using SPE-based methods. Due to the chemical similarities, these values provide a strong reference for the expected performance of this compound analysis.
Table 1: Recovery of Sterols from Environmental Samples using SPE
| Analyte | Matrix | SPE Sorbent | Elution Solvent(s) | Recovery (%) | Analytical Method | Reference |
| Faecal Sterols | Freshwater Sediment | Silica (B1680970) Gel (2 g) | Dichloromethane (B109758) (70 mL) | 70 - 80 | GC-MS | [1] |
| Sterols & Stanols | Spiked Diatomaceous Earth | Silica Gel (2 g) | Dichloromethane (70 mL) | 90 - 110 | GC-MS | [1] |
| Brassicasterol | Exhausted Bleaching Earth Oil | Not Specified | Not Specified | 89.72 - 117.42 | GC-MS | [2] |
| β-Sitosterol | Vegetable Oil | Not Specified | Acetone (5.0 mL) | Quantitative | Not Specified | [3] |
| Sterols | Cottonseed Oil | Octadecylsilane (C18) | Not Specified | Satisfactory | GC-FID | [4] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Steroids in Water Samples
| Analyte(s) | Matrix | SPE Method | LOD | LOQ | Analytical Method | Reference |
| 14 Steroid Hormones & BPA | Drinking Water | Automated off-line SPE | 0.03 - 0.5 ng/L | - | UHPLC-MS/MS | [5] |
| 14 Steroid Hormones & BPA | Surface Water | Automated off-line SPE | 0.1 - 0.5 ng/L | - | UHPLC-MS/MS | [5] |
| 14 Steroid Hormones & BPA | Wastewater | Automated off-line SPE | 0.16 - 1 ng/L | - | UHPLC-MS/MS | [5] |
| Micropollutants | Wastewater | Not Specified | 0.001 - 0.035 µg/L | 0.003 - 0.116 µg/L | GC-MS | [6] |
| Brassinosteroids | Oilseed Rape | Dispersive matrix SPE | 1.38 - 6.75 pg/mL | - | HPLC-MS/MS |
Experimental Protocols
Detailed methodologies for the solid-phase extraction of this compound from water, soil, and sediment samples are provided below. These protocols are synthesized from established methods for sterol analysis in environmental matrices.
Protocol 1: SPE of this compound from Water Samples
This protocol is suitable for the extraction of dissolved this compound from freshwater, seawater, and wastewater samples.
1. Sample Preparation:
-
Filter water samples (1-4 L) through a 0.7 µm glass fiber filter (GF/F) to remove suspended solids.
-
If analyzing both dissolved and particulate fractions, retain the filter for separate extraction (see Protocol 3).
-
Acidify the filtrate to a pH of 2-3 with hydrochloric acid (HCl) to improve analyte stability.
-
Spike the sample with an appropriate internal standard (e.g., deuterated cholesterol or 5α-cholestane).
2. SPE Cartridge Conditioning:
-
Use a C18 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 500 mg).
-
Condition the cartridge sequentially with 10 mL of ethyl acetate (B1210297), 10 mL of methanol (B129727), and 10 mL of deionized water (pH 2-3). Ensure the sorbent does not run dry between solvent additions.
3. Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
4. Washing:
-
After loading, wash the cartridge with 10 mL of deionized water to remove interfering salts and polar compounds.
-
Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for at least 30 minutes.
5. Elution:
-
Elute the retained sterols from the cartridge with 10 mL of ethyl acetate or a mixture of dichloromethane and methanol (e.g., 90:10, v/v).
-
Collect the eluate in a clean glass tube.
6. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 100-200 µL) of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for chromatographic analysis.
-
If required, perform derivatization (e.g., silylation with BSTFA) to improve the volatility and chromatographic behavior of the sterols for GC-MS analysis.
Protocol 2: SPE of this compound from Soil and Sediment Samples
This protocol outlines the extraction of this compound from solid environmental matrices.
1. Sample Preparation:
-
Freeze-dry the soil or sediment sample and grind it to a fine, homogeneous powder.
-
Weigh approximately 5-10 g of the dried sample into an extraction thimble or vessel.
-
Spike the sample with an appropriate internal standard.
2. Lipid Extraction (Prior to SPE):
-
Perform a preliminary extraction of total lipids from the sample using a suitable method such as:
-
Soxhlet Extraction: Extract with a mixture of dichloromethane and methanol (2:1, v/v) for 16-24 hours.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Extract with dichloromethane at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[1]
-
-
Concentrate the resulting lipid extract under reduced pressure.
3. Saponification (Optional but Recommended):
-
To hydrolyze esterified sterols and remove interfering fatty acids, saponify the lipid extract by refluxing with 1 M methanolic potassium hydroxide (B78521) (KOH) for 2 hours.
-
After cooling, extract the non-saponifiable lipids (containing the free sterols) with hexane or another non-polar solvent.
-
Wash the hexane extract with deionized water until neutral and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the neutral lipid fraction.
4. SPE Cleanup:
-
Use a silica gel SPE cartridge (e.g., 1-2 g).
-
Condition the cartridge with 10 mL of hexane.
-
Dissolve the neutral lipid extract in a minimal volume of hexane and load it onto the cartridge.
-
Wash the cartridge with a non-polar solvent like hexane to elute less polar interfering compounds.
-
Elute the sterol fraction with a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate (e.g., 80:20, v/v) or dichloromethane.[1]
5. Post-Elution Processing:
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
-
Proceed with derivatization (if necessary) and chromatographic analysis.
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the solid-phase extraction and analysis of this compound from environmental samples.
Caption: Workflow for this compound extraction.
References
- 1. GC-MS method for determining faecal sterols as biomarkers of human and pastoral animal presence in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of automated off-line solid-phase extraction LC-MS/MS to monitor EPA priority endocrine disruptors in tap water, surface water, and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 24-Methylcholesterol for Improved GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of sterols, including 24-Methylcholesterol (campesterol). However, the inherent structure of sterols, characterized by a hydroxyl group, can lead to poor chromatographic performance, including broad peak shapes and lower detector response when analyzed in their free form.[1] Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, thereby improving its GC analysis. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on silylation, the most common and effective method.
The primary goal of derivatizing this compound is to replace the active hydrogen in its hydroxyl group with a non-polar protecting group.[2] This modification increases the volatility and thermal stability of the molecule, leading to sharper, more symmetrical peaks and improved sensitivity during GC analysis.[2][3] Trimethylsilyl (TMS) ether derivatives are the most widely used for sterol analysis due to their ease of formation and excellent chromatographic properties.[1][4]
Derivatization Chemistry: Silylation
Silylation involves the reaction of the hydroxyl group of this compound with a silylating agent to form a TMS ether. A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS) to enhance the reactivity, especially with sterically hindered hydroxyl groups.[1] Another effective reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]
The general reaction is as follows:
This compound + Silylating Agent → this compound-TMS Ether + By-products
This reaction is typically carried out in an anhydrous environment, as the presence of water can consume the silylating reagent and lead to incomplete derivatization.[7]
Experimental Protocols
Below are detailed protocols for the sample preparation and derivatization of this compound for GC analysis.
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is a widely applicable method for the derivatization of sterols.
Materials:
-
Sample containing this compound (purified phytosterols (B1254722) or unsaponifiable material)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Hexane (B92381) or other suitable organic solvent
-
Nitrogen gas source
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation: Place 1-5 mg of the purified phytosterol sample or unsaponifiable material into a clean, dry GC vial.[1][8] If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of moisture.[7]
-
Reagent Addition: Add 200 µL of a 1:1 (v/v) mixture of pyridine and BSTFA + 1% TMCS to the dried sample.[1][8]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour in a heating block or oven.[1][7][8]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC system. Alternatively, to prevent contamination of the GC inlet, the derivatization reagents can be evaporated under a gentle stream of nitrogen, and the residue redissolved in hexane or another suitable solvent prior to injection.[1][7]
Protocol 2: Rapid Silylation at Room Temperature
Some silylation mixtures allow for a faster derivatization at room temperature.
Materials:
-
Sample containing this compound
-
Silylation reagent mixture containing hexamethyldisilazane (B44280) (HMDS) and TMCS (e.g., Tri-Sil HTP™)
-
GC vials with caps
Procedure:
-
Sample Preparation: Ensure the sample is dry and placed in a GC vial as described in Protocol 1.
-
Reagent Addition: Add the silylation reagent mixture to the sample according to the manufacturer's instructions.
-
Reaction: Cap the vial and let it stand at room temperature for 5-15 minutes.[1][8]
-
Analysis: The sample is now ready for GC analysis.
Gas Chromatography (GC) Analysis Conditions
Optimal GC conditions will vary depending on the specific instrument and column used. However, the following table provides typical parameters for the analysis of derivatized this compound.
| Parameter | Typical Value/Condition |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | DB-5 or similar 95% dimethyl, 5% diphenyl-polysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[8] |
| Injector Temperature | 250 - 300°C[1] |
| Injection Mode | Split (split ratios can range from 1:15 to 1:100)[1] |
| Carrier Gas | Helium or Hydrogen[9] |
| Oven Temperature Program | Initial temperature of 250-300°C, followed by a temperature ramp if necessary to separate other sterols.[1] An example program: Start at 200°C, hold for 1 min, then ramp at 20°C/min to 300°C and hold for 10 min.[10] |
| Detector Temperature | FID: 280 - 325°C[1] |
| MS Ionization (if applicable) | Electron Impact (EI) at 70 eV[1] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the GC analysis of derivatized sterols. These values are indicative and may vary based on the specific experimental conditions.
Table 1: Method Validation Parameters for Derivatized Cholesterol Analysis
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 0.03 mg/100 g | [2] |
| Limit of Quantification (LOQ) | 0.08 mg/100 g | [2] |
| Linearity (R²) | ≥ 0.999 | [2] |
| Repeatability (RSD) | 1.5% | [2] |
| Reproducibility (RSD) | 1.9% | [2] |
| Accuracy (Recovery) | 93.6% - 102.1% | [2][9] |
Table 2: Recovery Data for Derivatized Phytosterols
| Phytosterol | Fortification Level | Average Recovery (%) |
| Campesterol | Not specified | 99.8 |
| Stigmasterol | Not specified | 111 |
| β-Sitosterol | Not specified | 111 |
Data from a collaborative study on saw palmetto extracts.[11]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Silylation reaction of this compound.
Conclusion
Derivatization, particularly silylation, is a critical step for the robust and reliable analysis of this compound by gas chromatography. The formation of TMS ethers significantly improves the volatility and thermal stability of the analyte, leading to enhanced chromatographic performance and more accurate quantification. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement derivatization techniques for sterol analysis in their laboratories. Optimization of specific parameters may be required depending on the sample matrix and analytical instrumentation.
References
- 1. aocs.org [aocs.org]
- 2. Effects of derivatization coupled with GC-FID analysis of cholesterol in some bakery products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas Chromatographic Analysis of Plant Sterols | PDF | Gas Chromatography | Analytical Chemistry [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of campesterol, stigmasterol, and beta-sitosterol in saw palmetto raw materials and dietary supplements by gas chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 24-Methylcholesterol in Nutraceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylcholesterol, a phytosterol found in various plant-based foods such as nuts, seeds, fruits, and vegetables, is gaining significant attention in nutraceutical research for its potential health-promoting properties.[1] As a structural analog of cholesterol, it exhibits a range of biological activities, including cholesterol-lowering effects, anti-inflammatory properties, and potential anti-cancer activity. This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound.
Biological Activities and Mechanisms of Action
This compound exerts its effects through several mechanisms:
-
Cholesterol Absorption Inhibition: It competitively inhibits the intestinal absorption of cholesterol, thereby contributing to lower plasma cholesterol levels.[1] This action is beneficial in reducing the risk of atherosclerotic plaque formation.[1]
-
Liver X Receptor (LXR) Agonism: this compound acts as an agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in the transcriptional control of lipid metabolism.[1][2] Activation of LXRs induces the expression of genes involved in cholesterol transport, efflux, and excretion.[2]
-
Anti-Cancer Activity: Through the activation of LXR signaling, this compound has been shown to suppress the proliferation of prostate and breast cancer cells.[1]
-
Anti-Inflammatory Effects: Phytosterols (B1254722), including this compound, have demonstrated anti-inflammatory properties, potentially by reducing pro-inflammatory cytokines.[3][4][5]
-
Neuroprotective Potential: Some studies suggest that certain oxysterols, which are cholesterol derivatives, may have neuroprotective effects under specific conditions.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound and related phytosterols.
Table 1: Effects of Phytosterol Supplementation on Plasma Lipids
| Parameter | Intervention | Duration | Study Population | Key Findings | Reference |
| Total Cholesterol | Phytosterol-enriched dairy product | 8 weeks | Hypercholesterolemic patients | Significant reduction in total cholesterol | |
| LDL-Cholesterol | Phytosterol-enriched foods | Meta-analysis of 20 RCTs | Adults | Average reduction of -14.3 mg/dL | [8] |
| HDL-Cholesterol | Nutraceutical with monacolin K, berberine, and polyphenols | 6 months | Mild to moderate hypercholesterolemia | No significant change | [9] |
| Triglycerides | Nutraceutical with monacolin K, berberine, and polyphenols | 6 months | Mild to moderate hypercholesterolemia | 23% reduction | [9] |
Table 2: In Vitro Effects of 24-Methylenecholesterol on Cancer Cells
| Cell Line | Concentration | Effect | Reference |
| MCF7 (Breast Cancer) | Not specified | Cytotoxic and antiproliferative activity | [10] |
| A549 (Lung Cancer) | Not specified | Cytotoxic and antiproliferative activity | [10] |
| Prostate Cancer Cells | Not specified | Suppression of proliferation via LXR signaling | [1] |
| Breast Cancer Cells | Not specified | Suppression of proliferation via LXR signaling | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro HMG-CoA Reductase Inhibition Assay
This assay determines the inhibitory effect of a compound on the rate-limiting enzyme in cholesterol biosynthesis.
Materials:
-
HMG-CoA Reductase Assay Kit (commercial kits available)
-
This compound
-
Control inhibitor (e.g., pravastatin)
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution.
-
In a 96-well plate, add the reaction components as per the manufacturer's instructions, including the HMG-CoA reductase enzyme, NADPH, and HMG-CoA substrate.
-
Add the different concentrations of this compound or the control inhibitor to the respective wells.
-
Incubate the plate at 37°C for the recommended time.
-
Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7, A549)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
In Vivo Hyperlipidemia Model
This protocol describes the induction of hyperlipidemia in a rodent model to evaluate the lipid-lowering effects of this compound.
Animals:
-
Male Wistar rats or C57BL/6 mice
Materials:
-
High-fat diet (HFD)
-
This compound
-
Control vehicle (e.g., corn oil)
-
Blood collection supplies
-
Kits for measuring plasma total cholesterol, LDL-C, HDL-C, and triglycerides
Protocol:
-
Acclimatize the animals for at least one week.
-
Divide the animals into a control group (standard diet), an HFD group, and an HFD group treated with this compound.
-
Feed the animals their respective diets for a period of 8-12 weeks.
-
Administer this compound (dissolved in the vehicle) to the treatment group daily via oral gavage. The HFD group receives the vehicle alone.
-
At the end of the study period, collect blood samples via cardiac puncture or retro-orbital bleeding after an overnight fast.
-
Centrifuge the blood to obtain plasma.
-
Measure the plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercial assay kits.
-
Perform statistical analysis to compare the lipid profiles between the different groups.
Signaling Pathways and Visualizations
Liver X Receptor (LXR) Signaling Pathway
This compound activates LXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcription.
Caption: LXR signaling pathway activated by this compound.
Experimental Workflow for In Vivo Hyperlipidemia Study
The following diagram illustrates the typical workflow for an in vivo study investigating the effects of this compound on hyperlipidemia.
Caption: Workflow for in vivo hyperlipidemia experiment.
Logical Relationship of this compound's Bioactivities
This diagram shows the interconnectedness of the primary biological activities of this compound.
Caption: Interrelationship of this compound's bioactivities.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Beyond cholesterol-lowering effects of plant sterols: clinical and experimental evidence of anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytosterols and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterols in Inflammatory Diseases: Implications and Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of 27- and 24-hydroxycholesterol against staurosporine-induced cell death in undifferentiated neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 24-Hydroxycholesterol Induces Tau Proteasome-Dependent Degradation via the SIRT1/PGC1α/Nrf2 Pathway: A Potential Mechanism to Counteract Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of phytosterols on markers of inflammation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. examine.com [examine.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 24-Methylcholesterol Production in Saccharomyces cerevisiae
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of 24-methylcholesterol yield in Saccharomyces cerevisiae. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for producing this compound in S. cerevisiae?
A1: S. cerevisiae does not naturally produce this compound. The core strategy involves metabolically engineering the native ergosterol (B1671047) biosynthesis pathway. This is typically achieved by disrupting the functions of specific endogenous enzymes and introducing a heterologous enzyme to redirect the metabolic flux towards the desired product. A common approach involves the disruption of ERG4 and ERG5 genes, which are involved in the final steps of ergosterol synthesis, and the introduction of a 7-dehydrocholesterol (B119134) reductase (DHCR7) enzyme.[1][2][3]
Q2: Which heterologous DHCR7 enzymes have been successfully used?
A2: Several DHCR7 enzymes from different organisms have been tested for their efficacy in producing this compound in yeast. Notably, DHCR7 from Xenopus laevis (XlDHCR7) has demonstrated high performance.[1][2] Other evaluated versions include those from Oryza sativa (OsDHCR7) and Physalis angulata (PhDHCR7).[1][2]
Q3: What kind of yields can be expected?
A3: Yields are highly dependent on the specific strain, genetic modifications, and fermentation conditions. In shake-flask cultivations, engineered strains have been reported to produce up to 225 mg/L of this compound.[1][2][3]
Q4: How can I increase the yield of this compound?
A4: Several strategies can be employed to boost production. One effective method is to increase the gene copy number of the heterologous DHCR7, which has been shown to enhance the titer of this compound.[2] Additionally, optimizing the fermentation process, such as employing a fed-batch strategy with controlled glucose feeding, can improve yields.[2][4] Further metabolic engineering efforts, like increasing the precursor supply from the mevalonate (B85504) pathway, could also lead to significant improvements.[2][5]
Q5: Where is the this compound stored in the yeast cell?
A5: As a sterol, this compound is a lipophilic molecule. It is expected to accumulate within the cell, likely associated with cellular membranes or stored in lipid droplets as sterol esters.[5][6]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no this compound production | Inefficient disruption of endogenous genes (ERG4, ERG5). Poor expression or activity of the heterologous DHCR7 enzyme. Incorrect vector construction or integration. | Verify gene knockouts using PCR and sequencing. Analyze DHCR7 expression levels via RT-qPCR.[2] Test DHCR7 enzymes from different organisms to find one with higher activity in your yeast strain.[1][2] Confirm the integrity of your expression cassettes. |
| Accumulation of intermediate sterols (e.g., ergosta-5,7,22,24(28)-tetraenol) | Incomplete disruption of the ERG4 gene.[2] The heterologous DHCR7 is not efficiently reducing all available precursors. | Re-verify the ERG4 gene disruption. Consider increasing the expression level of DHCR7 by integrating additional copies of the gene.[2] |
| Poor cell growth of engineered strains | Altered sterol composition affecting membrane integrity and function. Accumulation of toxic metabolic intermediates. | Optimize cultivation media with supplements like ergosterol or phytosterols (B1254722) during the initial growth phase. Evolve the strain through repeated culturing to adapt to the altered sterol profile.[7][8] |
| Difficulty in extracting and quantifying this compound | Inefficient cell lysis. Suboptimal saponification and extraction solvent. Lack of an appropriate internal standard. | Ensure complete cell disruption. Use a robust saponification method (e.g., with KOH-methanol solution) followed by hexane (B92381) extraction.[2] Incorporate an internal standard like cholesterol for accurate quantification by GC-MS.[2] |
Quantitative Data Summary
Table 1: this compound Production in Engineered S. cerevisiae Strains
| Strain | Relevant Genotype | DHCR7 Origin | This compound Titer (mg/L) |
| YS9 | erg5Δ, erg4Δ | Physalis angulata (PhDHCR7) | Not specified, lower than YS11 |
| YS10 | erg5Δ, erg4Δ | Oryza sativa (OsDHCR7) | Not specified, lower than YS11 |
| YS11 | erg5Δ, erg4Δ | Xenopus laevis (XlDHCR7) | 178 |
| YS12 | erg5Δ, erg4Δ, two copies of XlDHCR7 | Xenopus laevis (XlDHCR7) | 225 |
Data sourced from Yang et al., 2021.[1][2]
Experimental Protocols
Strain Engineering for this compound Production
This protocol describes the genetic modification of S. cerevisiae to produce this compound.
-
Disruption of Endogenous Genes:
-
Disrupt the ERG5 and ERG4 genes in your parent S. cerevisiae strain using homologous recombination with appropriate selection markers.
-
-
Integration of DHCR7 Expression Cassette:
-
Construct an expression cassette containing the codon-optimized DHCR7 gene (e.g., XlDHCR7) under the control of a strong constitutive promoter.
-
Integrate this cassette into the yeast genome, for instance, by replacing the ERG5 locus.
-
-
Increasing Gene Copy Number (Optional):
-
To potentially increase yield, integrate an additional copy of the DHCR7 expression cassette at a different genomic locus (e.g., upstream of the disrupted ERG4).[2]
-
-
Verification:
-
Confirm all genetic modifications by colony PCR and DNA sequencing.
-
Shake-Flask Fermentation
This protocol outlines the cultivation of engineered yeast for this compound production.
-
Media Preparation:
-
Prepare YPDA medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, and 0.04 g/L adenine (B156593) sulfate).
-
Supplement the medium with 12.5 g/L KH₂PO₄ and 2.5 g/L MgSO₄·7H₂O.[3]
-
-
Inoculation and Cultivation:
-
Inoculate the prepared medium with a fresh colony of the engineered yeast strain.
-
Incubate at 30°C with shaking at 220 rpm for up to 6 days.[3]
-
-
Fed-Batch Strategy:
-
To avoid glucose depletion, a fed-batch approach can be implemented. For example, after 60 and 108 hours of cultivation, add a concentrated glucose solution (e.g., 40% glucose) to the culture.[2]
-
Regularly sample the culture for analysis of cell growth (OD₆₀₀) and product formation.
-
Sterol Extraction and Quantification
This protocol details the procedure for extracting and quantifying this compound from yeast cells.
-
Cell Harvesting:
-
Harvest yeast cells from 1 mL of culture by centrifugation.
-
-
Internal Standard Addition:
-
Add a known amount of an internal standard, such as cholesterol (e.g., 0.1 mL of 0.04 mg/mL solution), to the cell pellet for accurate quantification.[2]
-
-
Saponification:
-
Resuspend the cell pellet in 20 mL of 20% (w/v) KOH-methanol solution.
-
Incubate the mixture at 60°C for 4 hours to saponify the lipids.[2]
-
-
Hexane Extraction:
-
After cooling, add 5 mL of hexane to the saponified mixture and vortex thoroughly.
-
Repeat the hexane extraction three times to ensure complete recovery of the sterols.
-
-
Sample Preparation for Analysis:
-
Combine the hexane extracts and evaporate the solvent completely.
-
Resuspend the dried extract in a suitable solvent for analysis.
-
-
GC-MS Analysis:
-
Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound based on its retention time and mass spectrum compared to an authentic standard.[2]
-
Visualizations
Caption: Engineered this compound Biosynthesis Pathway in S. cerevisiae.
Caption: Experimental Workflow for this compound Production.
References
- 1. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a High-Titer Culture Medium for the Production of Cholesterol by Engineered Saccharomyces cerevisiae and Its Fed-Batch Cultivation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Engineering of Phytosterol-Producing Yeast Platforms for Functional Reconstitution of Downstream Biosynthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 24-Methylcholesterol from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 24-Methylcholesterol from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from plant sources?
A1: The main difficulties arise from the complex nature of plant matrices and the structural similarity of this compound to other phytosterols (B1254722). Key challenges include:
-
Co-extraction of structurally similar sterols: Plant extracts contain a mixture of phytosterols such as β-sitosterol, campesterol, and stigmasterol, which have very similar chemical structures and physical properties to this compound, making them difficult to separate.[1]
-
Presence of interfering compounds: Plant extracts are rich in various lipids, pigments, and other secondary metabolites that can interfere with purification steps.[2]
-
Low abundance: this compound is often a minor component in the total phytosterol fraction of many plants, requiring efficient enrichment and purification methods.[3]
-
Degradation during processing: Phytosterols can be sensitive to heat, light, and oxygen, potentially leading to degradation during extraction and purification.[4]
Q2: Why is saponification a necessary step, and what are the potential risks?
A2: Saponification is a crucial step to hydrolyze sterol esters and release free sterols into the unsaponifiable fraction, which simplifies the subsequent purification process.[1] However, harsh saponification conditions (high temperatures and strong alkali concentrations) can lead to the degradation of sterols and the formation of artifacts. It is essential to use optimized conditions, such as moderate temperatures and the exclusion of oxygen, to minimize these risks.
Q3: What are the most effective chromatographic techniques for separating this compound from other sterols?
A3: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for separating phytosterols.[5] Gas Chromatography (GC) is also widely used for the analysis and quantification of sterols, but it requires a derivatization step to increase the volatility of the analytes.[1][4] For preparative scale, preparative HPLC is the method of choice for isolating pure this compound.[6][7]
Q4: Is derivatization always necessary for the analysis of this compound?
A4: For Gas Chromatography (GC) analysis, derivatization is essential. Sterols are not inherently volatile, and derivatization (e.g., silylation) is required to make them suitable for GC analysis.[8] This process replaces the active hydrogen on the hydroxyl group with a non-polar group, increasing volatility and improving peak shape.[8] For HPLC analysis, derivatization is not always necessary, but it can be used to enhance detection sensitivity, for example, by introducing a UV-absorbing or fluorescent tag.
Q5: How can I confirm the purity and identity of my purified this compound?
A5: A combination of analytical techniques is recommended to confirm the purity and identity of the final product.
-
Chromatographic methods (HPLC and GC): Assess purity by observing a single, sharp peak at the expected retention time.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), MS provides molecular weight information and fragmentation patterns that can confirm the identity of the compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to definitively identify the compound.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Sterols in HPLC/GC
Question: My chromatogram shows broad, overlapping peaks for this compound and other sterols. How can I improve the separation?
Answer:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | For HPLC, consider using a C18 column with a high carbon load or a specialized column designed for sterol separations. For GC, select a mid-polarity column. |
| Suboptimal Mobile/Carrier Gas Flow Rate | Optimize the flow rate to achieve the best balance between resolution and analysis time. |
| Incorrect Mobile Phase Composition (HPLC) | Fine-tune the solvent ratio in your mobile phase. A slight change in the percentage of the organic modifier can significantly impact selectivity. |
| Inadequate Temperature Program (GC) | Start with a lower initial oven temperature and use a slower temperature ramp to improve the separation of closely eluting compounds.[10] |
| Column Overloading | Reduce the injection volume or dilute the sample to avoid overloading the column, which can lead to peak broadening and poor resolution. |
Issue 2: Peak Tailing in Chromatograms
Question: The peak for this compound is asymmetrical with a pronounced tail. What could be the cause?
Answer:
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | Ensure the injector liner and the front end of the GC column are properly deactivated. If necessary, replace the liner and trim the first few centimeters of the column.[11] |
| Secondary Interactions on the HPLC Column | Use a mobile phase with a suitable pH and ionic strength to minimize secondary interactions between the analyte and the stationary phase. |
| Incomplete Derivatization (GC) | Ensure the derivatization reaction has gone to completion. The presence of both derivatized and underivatized forms can cause peak tailing and splitting.[8] |
| Contamination | Contaminants in the sample or from the system can cause peak tailing. Ensure proper sample cleanup and regularly clean the chromatographic system. |
Issue 3: Low Yield of Purified this compound
Question: After the purification process, the final yield of this compound is very low. What are the potential reasons?
Answer:
| Possible Cause | Troubleshooting Steps |
| Incomplete Saponification | Optimize the saponification conditions (time, temperature, and alkali concentration) to ensure complete hydrolysis of sterol esters. |
| Losses during Extraction | Ensure efficient extraction of the unsaponifiable fraction by using an appropriate solvent and performing multiple extractions. |
| Suboptimal Crystallization Conditions | The choice of solvent, temperature, and cooling rate are critical for successful crystallization. Experiment with different solvent systems (e.g., hexane (B92381), acetone, ethanol) to find the optimal conditions.[12] |
| Degradation of the Compound | Minimize exposure to high temperatures, light, and oxygen throughout the purification process to prevent degradation.[4] |
Quantitative Data Presentation
The following table summarizes typical yields and purities at different stages of this compound purification from a plant oil source. Note that these values can vary significantly depending on the starting material and the specific conditions used.
| Purification Step | Parameter | Value | Reference |
| Crude Plant Oil | Total Phytosterol Content | 1-5 mg/g | [9] |
| This compound (% of total sterols) | 5-15% | [3] | |
| After Saponification & Extraction | Unsaponifiable Matter Yield | 1-2% of crude oil | |
| Purity of this compound | 10-20% | ||
| After Column Chromatography | Yield of Sterol Fraction | 60-80% from unsaponifiables | |
| Purity of this compound | 50-70% | ||
| After Crystallization | Final Yield of this compound | 20-40% from sterol fraction | |
| Final Purity of this compound | >95% |
Experimental Protocols
Detailed Methodology for the Purification of this compound from Plant Oil
This protocol provides a general framework for the purification of this compound. Optimization may be required based on the specific plant source.
1. Saponification and Extraction of Unsaponifiable Matter
-
Weigh 100 g of plant oil into a round-bottom flask.
-
Add 200 mL of 2 M ethanolic potassium hydroxide.
-
Reflux the mixture for 1 hour with stirring under a nitrogen atmosphere.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add 200 mL of deionized water and mix.
-
Extract the unsaponifiable matter three times with 150 mL of hexane.
-
Combine the hexane extracts and wash them with 100 mL of 50% ethanol (B145695) until the washings are neutral to pH paper.
-
Dry the hexane extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the unsaponifiable matter.
2. Column Chromatography
-
Prepare a silica (B1680970) gel column (e.g., 50 cm length, 4 cm diameter) packed in hexane.
-
Dissolve the unsaponifiable matter in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding ethyl acetate (B1210297) (e.g., 100:0 to 80:20 hexane:ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or GC to identify the fractions containing this compound.
-
Pool the fractions enriched in this compound and evaporate the solvent.
3. Preparative HPLC
-
Further purify the this compound-enriched fraction using a preparative reversed-phase HPLC system with a C18 column.[6][7]
-
Use an isocratic mobile phase of methanol:acetonitrile (e.g., 50:50) at a suitable flow rate.
-
Monitor the elution at a low wavelength (e.g., 205 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
4. Crystallization
-
Dissolve the purified this compound in a minimal amount of hot hexane.[12]
-
Allow the solution to cool slowly to room temperature, and then place it at 4°C overnight to facilitate crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic peak resolution.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Authenticity in Olive Oils from an Empeltre Clonal Selection in Aragon (Spain): How Environmental, Agronomic, and Genetic Factors Affect Sterol Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. unifr.ch [unifr.ch]
degradation of 24-Methylcholesterol during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 24-Methylcholesterol. The following information addresses common issues encountered during sample preparation that may lead to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during sample preparation?
A1: The primary factors contributing to the degradation of this compound are oxidation, exposure to high temperatures, and extreme pH conditions (both acidic and alkaline).[1][2] Light exposure can also contribute to degradation.[2]
Q2: How can I minimize the oxidation of this compound during extraction and storage?
A2: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Adding antioxidants such as butylated hydroxytoluene (BHT), tocopherol, or quercetin (B1663063) to your extraction solvents can effectively prevent oxidative degradation.[3] Samples should be stored at low temperatures, preferably -20°C or below, in amber glass vials to protect from light.
Q3: What is the recommended storage temperature for this compound?
A3: For long-term stability, this compound should be stored at -20°C. Under these conditions, it can remain stable for several years.
Q4: Can the choice of extraction solvent affect the stability of this compound?
A4: Yes, the solvent system can influence stability. While common lipid extraction solvents like chloroform (B151607) and methanol (B129727) are generally suitable, ensuring they are of high purity and free of peroxides is important. The addition of antioxidants to the solvent mixture is a recommended practice.[2]
Q5: Is this compound sensitive to pH? How can I control for this during my experiments?
A5: While phytosterols (B1254722) are generally more stable than some other lipids, extreme pH conditions should be avoided. During procedures like saponification, using milder alkaline conditions (e.g., lower concentration of KOH) and maintaining low temperatures can minimize degradation.[1] If working with acidic conditions, it is advisable to keep the exposure time as short as possible and perform the steps at low temperatures.
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | - Ensure the chosen solvent system is appropriate for the sample matrix. For complex matrices, a more polar solvent mixture may be needed initially to disrupt lipid-protein interactions.[2] - Increase the solvent-to-sample ratio to ensure complete solubilization. - Consider alternative extraction methods such as ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) which can offer higher recovery rates.[4] |
| Degradation during Extraction | - Perform all extraction steps on ice or at reduced temperatures. - Add an antioxidant (e.g., 0.01% BHT) to the extraction solvent.[2] - Minimize the exposure of the sample to air and light. Use amber glassware and work under an inert atmosphere if possible. |
| Loss during Phase Separation | - Ensure complete separation of the organic and aqueous phases. Centrifugation can aid in this process. - To break up emulsions that may trap the analyte, add a small amount of a saturated salt solution (e.g., NaCl). |
Issue 2: Suspected Degradation During Saponification
| Possible Cause | Troubleshooting Step |
| High Temperature | - Avoid heating during saponification. Perform the reaction at room temperature ("cold saponification"), even if it requires a longer incubation time (e.g., overnight).[1] |
| High Alkalinity | - Use a lower concentration of potassium hydroxide (B78521) (KOH), for example, 1M in methanol or ethanol.[1] - If a higher concentration is necessary, significantly reduce the reaction time and maintain a low temperature. |
| Oxidation | - Purge the reaction vessel with nitrogen or argon before sealing. - Add an antioxidant to the saponification mixture. |
Data Presentation
Table 1: Comparison of Phytosterol Recovery Using Different Extraction Methods
| Extraction Method | Plant Matrix | Phytosterol(s) Analyzed | Recovery/Yield | Reference |
| Soxhlet | Kalahari melon seeds | Total Phytosterols | 431.1 mg/100 g | [4] |
| Supercritical CO2 Extraction | Kalahari melon seeds | Total Phytosterols | 1063.6 mg/100 g | [4] |
| Ultrasound-Assisted Extraction | Himalayan walnuts | β-sitosterol | 441.63 mg/kg | [4] |
| Microwave-Assisted Extraction | Undaria pinnatifida | 24-methylencholesterol | 0.75 mg/g | [4] |
| Saponification + LLE | Niger seed oil | Total Phytosterols | 0.96 mg/g of oil | [4] |
Table 2: Stability of β-Sitosterol During Saponification (as a proxy for this compound)
Data is inferred from a study on β-sitosterol and should be considered as an estimation for this compound.
| Condition | Temperature (°C) | KOH Concentration (M) | Time (hours) | Relative Retention (%) | Reference |
| Control | 24 | 1 | 18 | 100 | [1] |
| Increased Temperature | 37 | 1 | 18 | ~100 | [1] |
| High Temperature | 45 | 1 | 3 | ~80 | [1] |
| Increased Alkalinity | 24 | 3.6 | 3 | ~90 | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material with Minimal Degradation
-
Sample Preparation: Homogenize the plant tissue to a fine powder. If the sample is wet, lyophilize it first.
-
Quenching: Immediately after homogenization, add the powder to a pre-chilled solvent mixture of chloroform:methanol (2:1, v/v) containing 0.01% BHT. The solvent volume should be at least 20 times the sample weight. Perform this step on ice.
-
Extraction: Agitate the mixture vigorously for 1-2 hours at 4°C.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly. Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the chloroform extract under a gentle stream of nitrogen.
-
Storage: Resuspend the lipid extract in a small volume of chloroform or hexane (B92381), and store at -20°C or -80°C in an amber glass vial.
Protocol 2: Cold Saponification for the Analysis of Total this compound
-
Preparation: To the dried lipid extract from Protocol 1, add a known amount of an internal standard (e.g., deuterated cholesterol).
-
Alkaline Hydrolysis: Add a freshly prepared solution of 1M KOH in 95% ethanol. Ensure the sample is fully submerged.
-
Inert Atmosphere: Purge the vial with nitrogen or argon, and cap it tightly with a Teflon-lined cap.
-
Incubation: Incubate the mixture at room temperature (around 24°C) for 18 hours (overnight) with gentle agitation.
-
Extraction of Unsaponifiables: After incubation, add an equal volume of water to the mixture. Extract the unsaponifiable fraction (containing the free sterols) three times with an equal volume of hexane or diethyl ether.
-
Washing: Combine the organic extracts and wash them with an equal volume of water to remove any remaining alkali.
-
Drying and Analysis: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under nitrogen. The residue can then be derivatized for GC-MS analysis or dissolved in an appropriate solvent for LC-MS analysis.
Mandatory Visualization
Caption: Workflow for the extraction and saponification of this compound.
References
- 1. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal Intensity of 24-Methylcholesterol in Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 24-Methylcholesterol. This resource is designed for researchers, scientists, and drug development professionals to provide clear troubleshooting guides and answers to frequently asked questions (FAQs) regarding low signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: What are the primary reasons for observing low signal intensity for this compound in my mass spectrometry experiments?
Low signal intensity for sterols like this compound is a common challenge that can originate from several factors throughout the analytical workflow. The most frequent causes include:
-
Poor Ionization Efficiency: Sterols are relatively nonpolar molecules and often exhibit poor ionization, particularly with Electrospray Ionization (ESI), which is a very common technique.[1][2]
-
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix (e.g., other lipids, salts) can interfere with the ionization of this compound in the ion source, leading to a significantly reduced signal.[3][4]
-
Suboptimal Sample Preparation: Inefficient extraction from the biological matrix, sample degradation, or failure to remove interfering substances can all result in a lower concentration of the analyte reaching the detector.[4][5]
-
Low Analyte Concentration: The concentration of this compound in the prepared sample may simply be below the instrument's limit of detection (LOD).[4]
-
Incorrect Mass Spectrometer Settings: The instrument's ion source parameters (e.g., temperature, gas flows, voltages) may not be optimized for sterol analysis.[1][3]
-
Poor Chromatographic Conditions: Broad or tailing peaks during liquid chromatography (LC) separation lead to a lower signal-to-noise ratio, effectively reducing signal intensity.[4]
Q2: How can I improve the ionization of this compound?
Improving ionization is one of the most effective ways to boost signal intensity. The two main strategies are choosing the right ionization technique and using chemical derivatization.
-
Select the Appropriate Ionization Source:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often preferred for nonpolar sterols as it generally provides better sensitivity and more consistent ion formation without derivatization.[6][7] It typically forms a dehydrated ion, [M+H-H₂O]⁺.[7][8]
-
Electrospray Ionization (ESI): While less efficient for underivatized sterols, ESI can be used effectively. Signal can be improved by promoting the formation of adducts, such as [M+NH₄]⁺, by adding ammonium (B1175870) acetate (B1210297) to the mobile phase.[9][10]
-
-
Employ Chemical Derivatization: Derivatizing the hydroxyl group of this compound can dramatically enhance its ionization efficiency, especially for ESI.
-
Picolinyl or Nicotinate (B505614) Esters: Converting the sterol to its picolinyl or nicotinate ester significantly increases detection sensitivity in ESI positive mode.[11][12]
-
Silylation for GC-MS: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a trimethylsilyl (B98337) (TMS) ether is a standard procedure.[13]
-
Aziridination: This is a more recent technique that targets carbon-carbon double bonds and has been shown to significantly enhance ionization efficiency and provide structural information.[14]
-
Q3: My signal is still weak. What sample preparation steps can I optimize?
A robust sample preparation protocol is critical for successful sterol analysis. Inadequate preparation can lead to analyte loss and high matrix interference.
-
Saponification: If your sample contains a high proportion of steryl esters, an initial saponification (alkaline hydrolysis) step using ethanolic KOH will convert them to free sterols, increasing the amount of free this compound available for analysis.[6]
-
Efficient Extraction: Utilize a proven lipid extraction method, such as a modified Bligh/Dyer or Folch procedure.[9][15] For cleanup, solid-phase extraction (SPE) can be effective at removing interfering salts and other matrix components.[2]
-
Use of Internal Standards: The gold standard for quantification is the use of an isotope-labeled internal standard (e.g., deuterated this compound).[6] Adding a known amount of the internal standard at the very beginning of the sample preparation process allows you to correct for analyte loss at every step, from extraction to injection.[6]
-
Prevent Nonspecific Binding: In certain matrices like cerebrospinal fluid (CSF), sterols can bind non-specifically to surfaces. Adding an agent like 2-hydroxypropyl-β-cyclodextrin to the sample can prevent this loss.[12]
Q4: I've optimized my sample preparation, but the signal remains low. What LC-MS parameters should I investigate?
Fine-tuning your instrument parameters is the final step to maximizing sensitivity. A systematic approach is recommended.
-
Liquid Chromatography (LC) Optimization:
-
Column Choice: A reverse-phase C18 column is commonly used for sterol separation.[9]
-
Mobile Phase: A gradient elution using methanol, acetonitrile, and water is typical. The addition of a modifier like ammonium acetate (e.g., 5 mM) can improve peak shape and promote adduct formation for ESI.[9]
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to achieve sharp, symmetrical peaks.
-
-
Mass Spectrometry (MS) Optimization:
-
Source Parameters: Systematically tune the ion source parameters, including the spray voltage, nebulizer gas pressure, drying gas flow rate, and source temperature, to find the optimal conditions for your specific instrument and method.[1][9]
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer. This mode offers the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[9]
-
Compound-Specific Parameters: Optimize the declustering potential (DP) and collision energy (CE) for the specific MRM transition of this compound to ensure efficient fragmentation and maximum product ion signal.[9] To potentially increase signal intensity, the first quadrupole can be set to a low resolution.[9]
-
Data Presentation: Comparison of Ionization Techniques
The choice of ionization technique is critical for the analysis of sterols. The table below summarizes the key characteristics of the most common methods.
| Technique | Typical Ion Formed for Sterols | Advantages | Considerations & Disadvantages |
| APCI (Atmospheric Pressure Chemical Ionization) | [M+H-H₂O]⁺[7][8] | Good sensitivity for nonpolar compounds; robust and less prone to matrix effects than ESI.[6][7] | Thermal degradation can sometimes occur in the source. |
| ESI (Electrospray Ionization) | [M+NH₄]⁺ or [M+Na]⁺[9][10] | Soft ionization technique suitable for a wide range of compounds; ideal for derivatized sterols.[12][16] | Poor efficiency for underivatized, nonpolar sterols; highly susceptible to ion suppression.[1][2] |
| EI (Electron Ionization - GC-MS) | M⁺˙ and extensive fragments[17] | Produces detailed, reproducible fragmentation patterns useful for library matching and structural elucidation.[17][18] | Requires derivatization to make sterols volatile; extensive fragmentation can lead to a weak or absent molecular ion.[7][19] |
Experimental Protocols
Protocol 1: General Procedure for Sterol Extraction and Derivatization for LC-ESI-MS
This protocol provides a general workflow for preparing biological samples for sensitive sterol analysis. Note: This is a general guide and should be optimized for your specific sample matrix and instrumentation.
-
Sample Homogenization & Internal Standard Spiking:
-
Homogenize the tissue or cell sample in a suitable solvent (e.g., methanol).
-
Add a known quantity of a deuterated internal standard (e.g., this compound-d7) to the homogenate. This is crucial for accurate quantification.[6]
-
-
Saponification (Optional, for total sterol analysis):
-
Add an equal volume of ethanolic potassium hydroxide (B78521) (KOH) solution to the sample.[6]
-
Incubate at room temperature or a slightly elevated temperature to hydrolyze steryl esters to their free sterol forms.[6]
-
-
Liquid-Liquid Extraction:
-
Derivatization with Nicotinic Acid (to enhance ESI signal):
-
Dry the extracted lipid sample under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solution containing nicotinic acid and a coupling reagent (e.g., 2-methyl-6-nitrobenzoic anhydride (B1165640) and 4-dimethylaminopyridine) in an appropriate solvent like toluene.
-
Incubate the reaction mixture to allow for the formation of the nicotinate ester. This procedure is adapted from methods developed for similar hydroxycholesterols.[12]
-
-
Final Sample Preparation:
-
After the reaction, quench the mixture and perform a final cleanup/extraction step (e.g., using SPE or another liquid-liquid extraction).
-
Dry the final extract and reconstitute it in the initial mobile phase for LC-MS analysis.[9]
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes for troubleshooting low signal intensity.
Caption: A decision tree for troubleshooting low signal intensity.
Caption: A typical experimental workflow for sterol analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aziridination-Assisted Mass Spectrometry of Nonpolar Sterol Lipids with Isomeric Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. APCI‐Multistage Mass Spectrometry Following Liquid Chromatography for Selected 4‐Desmethyl‐Sterols and Their Deuterium‐Labelled Analogues Unveils Characteristic Fragmentation Routes for Cholesterol and Phytosterols Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry | MDPI [mdpi.com]
- 19. chemguide.co.uk [chemguide.co.uk]
matrix effects in the analysis of 24-Methylcholesterol from complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of 24-Methylcholesterol from complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a suppression or enhancement of the this compound signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[2] In complex samples such as plasma, vegetable oils, or tissue homogenates, lipids and phospholipids (B1166683) are major contributors to matrix effects, especially in Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence and severity of matrix effects can be assessed using the post-extraction spike method. This involves comparing the signal response of this compound in a neat solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.
Q3: What is the difference between ion suppression and ion enhancement?
A3: Ion suppression is the more common phenomenon, where co-eluting matrix components compete with this compound for ionization, leading to a decreased signal response. Ion enhancement is an increase in the analyte's signal, which can occur if co-eluting compounds improve the ionization efficiency of this compound. Both effects negatively impact data accuracy.
Q4: Why is derivatization necessary for the GC-MS analysis of this compound?
A4: this compound is not sufficiently volatile for direct Gas Chromatography (GC) analysis. Derivatization, typically through silylation, is required to increase its volatility and improve chromatographic performance.[3] Incomplete or improper derivatization can result in broad, tailing peaks and poor resolution.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing in GC-MS analysis of sterols is often due to active sites in the injector liner or column, or incomplete derivatization.
-
Troubleshooting Steps:
-
Check Derivatization: Ensure the sample is completely dry before adding the silylating agent (e.g., BSTFA with 1% TMCS), as moisture interferes with the reaction. Optimize derivatization temperature and time (e.g., 60-70°C for 1 hour).[3]
-
Inlet Maintenance: Clean or replace the inlet liner and ensure it is properly deactivated.[4]
-
Column Conditioning: Condition the GC column according to the manufacturer's instructions to ensure it is inert.
-
-
Issue 2: Low Recovery of this compound
-
Question: I am experiencing low and inconsistent recovery of this compound from my samples. What are the likely causes?
-
Answer: Low recovery can stem from several factors during sample preparation, including inefficient extraction or analyte loss.
-
Troubleshooting Steps:
-
Optimize Saponification: Ensure complete saponification of esterified sterols by optimizing the concentration of KOH in methanol (B129727) and the reaction time and temperature.
-
Improve Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. Hexane or ethyl ether are commonly used. Perform multiple extractions (e.g., 3-4 times) and pool the organic layers to maximize recovery.
-
Use an Internal Standard: Add a suitable internal standard (e.g., epicoprostanol (B1214048) or a stable isotope-labeled analog) at the beginning of the sample preparation process to correct for analyte loss during extraction.
-
-
Issue 3: Significant Ion Suppression in LC-MS/MS Analysis
-
Question: My LC-MS/MS results for this compound show significant ion suppression. How can I mitigate this?
-
Answer: Ion suppression in LC-MS is typically caused by co-eluting matrix components, especially phospholipids.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering compounds.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the matrix components causing suppression.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the this compound concentration remains above the limit of quantification.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to ensure that the standards and samples experience similar matrix effects.
-
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Sterol Analysis
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-95 | 40-70 | Simple and fast | High level of matrix components remain |
| Liquid-Liquid Extraction (LLE) | 85-100 | 20-40 | Good removal of polar interferences | Can be labor-intensive and use large solvent volumes |
| Solid-Phase Extraction (SPE) | 90-105 | 10-30 | High selectivity and cleaner extracts | Requires method development and can be costly |
Note: These are representative values for sterol analysis and can vary depending on the specific matrix and experimental conditions.
Table 2: Quantitative Data for 24(S)-hydroxycholesterol (a related sterol) in Biological Matrices
| Matrix | Recovery (%) | Matrix Factor |
| Plasma | 105 | 1.04 |
| 5% BSA (Surrogate Matrix) | 91 | 0.988 |
| Cerebrospinal Fluid (CSF) | 91 | 0.938 |
| 2.5% HP-β-CD (Surrogate Matrix) | 93 | 1.01 |
Data from a validated LC-MS/MS assay for 24(S)-hydroxycholesterol, demonstrating minimal matrix effects with the described method.[1] A matrix factor close to 1 indicates a negligible matrix effect.
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Vegetable Oil for GC-MS Analysis
-
Saponification:
-
Weigh approximately 250 mg of the oil sample into a screw-capped tube.
-
Add an internal standard (e.g., 100 µL of 1 mg/mL epicoprostanol in toluene).
-
Add 5 mL of 2 M potassium hydroxide (B78521) in ethanol.
-
Incubate at 60°C for 1 hour with occasional vortexing.
-
-
Extraction:
-
After cooling to room temperature, add 5 mL of water and 5 mL of n-hexane.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper n-hexane layer to a new tube.
-
Repeat the extraction with n-hexane two more times.
-
Pool the n-hexane extracts and wash with 5 mL of water.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Ensure the dried extract is completely free of moisture.[3]
-
Add 100 µL of pyridine (B92270) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Cap the vial tightly and heat at 70°C for 1 hour.[3]
-
After cooling, the sample is ready for GC-MS injection.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with 500 µL of methyl-tert-butyl ether.[5]
-
Vortex and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other sterols and matrix components.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-product ion transitions of this compound and the internal standard.
-
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical workflow for troubleshooting matrix effects in LC-MS analysis.
References
- 1. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 24-Methylcholesterol in Various Solvents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 24-Methylcholesterol in different solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound solutions.
Issue 1: Inconsistent or Unexpected Analytical Results
Question: My quantitative analysis (e.g., HPLC, GC-MS) of this compound solutions is showing variable concentrations or the appearance of unknown peaks over time. What could be the cause?
Answer: Inconsistent analytical results are often indicative of compound degradation. Several factors could be contributing to this:
-
Solvent-Induced Degradation: While this compound is soluble in several organic solvents, its stability can vary. Protic solvents like methanol (B129727) and ethanol (B145695) can potentially participate in degradation reactions, especially under prolonged storage or exposure to heat and light.
-
Oxidation: Like other phytosterols (B1254722), this compound is susceptible to oxidation.[1][2] This can be accelerated by exposure to air (oxygen), elevated temperatures, and light.[2][3] The primary degradation products are often various phytosterol oxidation products (POPs).[3]
-
Contaminants in the Solvent: Impurities in the solvent, such as peroxides in aged ethers or trace amounts of acids or bases, can catalyze the degradation of the sterol.
-
Improper Storage: Storing solutions at room temperature or in transparent vials can significantly accelerate degradation.
Troubleshooting Steps:
-
Solvent Purity: Always use high-purity, HPLC or analytical grade solvents. For solvents prone to peroxide formation (e.g., diethyl ether, THF), use freshly opened bottles or test for peroxides before use.
-
Inert Atmosphere: When preparing and storing solutions, especially for long-term use, it is advisable to purge the vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Light Protection: Store solutions in amber glass vials to protect them from light.
-
Temperature Control: Store stock solutions at -20°C or lower. For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
pH Control: If working with aqueous or mixed-solvent systems, ensure the pH is neutral, as acidic or basic conditions can promote hydrolysis or other degradation pathways.
Issue 2: Poor Solubility or Precipitation of this compound
Question: I am having difficulty dissolving this compound, or it is precipitating out of solution. How can I improve its solubility?
Answer: this compound is a lipophilic molecule with limited solubility in polar solvents.
Troubleshooting Steps:
-
Solvent Selection: Choose an appropriate solvent. Non-polar aprotic solvents are generally better for dissolving sterols. Based on available data, Dimethylformamide (DMF) and Chloroform (B151607) are better choices than more polar solvents like Ethanol and Methanol.[4]
-
Co-solvents: Using a mixture of solvents can enhance solubility. For instance, a small amount of a less polar solvent like chloroform or dichloromethane (B109758) could be used in conjunction with a more polar one.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (e.g., to 30-40°C) and use a sonicator. However, be cautious with prolonged heating as it can accelerate degradation.
-
Check for Saturation: You may be exceeding the solubility limit of this compound in the chosen solvent. Refer to the solubility data table below and consider preparing a more dilute solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[4] Under these conditions, it is reported to be stable for at least four years.[4][5]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in solvents such as Dimethylformamide (DMF) and Ethanol.[4] It is also expected to be soluble in other organic solvents like chloroform, dichloromethane, and other non-polar aprotic solvents. It has very low solubility in water.
Q3: What are the primary degradation pathways for this compound in solution?
A3: The most common degradation pathway for phytosterols like this compound is oxidation.[1][2] The double bond in the sterol ring system and the allylic positions are particularly susceptible to attack by oxygen, leading to the formation of various oxidized derivatives, collectively known as phytosterol oxidation products (POPs).[3] These can include epoxides, ketones, and hydroxylated species.
Q4: How does exposure to light and air affect the stability of this compound solutions?
A4: Exposure to light and atmospheric oxygen can significantly accelerate the degradation of this compound in solution, primarily through oxidative pathways.[2][3] It is crucial to store solutions in amber, airtight containers, and consider purging with an inert gas for long-term storage.
Q5: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection are the most common and reliable methods for analyzing sterols.[6][7] For GC-MS analysis, derivatization of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether is a standard procedure to increase volatility and improve chromatographic performance.[8]
Data Presentation
Table 1: Solubility and Stability of this compound in Different Solvents
| Solvent | Solubility | Qualitative Stability in Solution (General Recommendation) |
| Dimethylformamide (DMF) | 1 mg/mL[4] | Good - Aprotic solvent, less likely to participate in degradation. Store protected from light and air. |
| Ethanol | 0.25 mg/mL[4] | Moderate - Protic nature may contribute to degradation over time, especially with exposure to heat or light. |
| Chloroform | Data not available | Good - A common solvent for lipids. Ensure it is free of acidic impurities. Store protected from light and air. |
| Methanol | Data not available | Moderate - Similar to ethanol, its protic nature can be a factor in long-term stability. |
Note: Quantitative data on the degradation kinetics of this compound in these specific solvents is limited in publicly available literature. The qualitative stability is inferred from the general chemical properties of phytosterols and the nature of the solvents.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[9][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution in a sealed vial at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to direct sunlight or a photostability chamber for 24-48 hours. A control sample should be wrapped in aluminum foil and kept alongside.
-
-
Sample Neutralization and Preparation: After the specified stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples and an unstressed control sample using a validated HPLC-UV or GC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of this compound and the appearance of new peaks, which represent degradation products.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol describes a general method for the analysis of this compound using GC-MS, which involves a derivatization step.[7][8]
-
Sample Preparation: Take a known volume of the this compound solution and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation):
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) to the dried sample.
-
Seal the vial and heat at 70°C for 1 hour.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-600.
-
-
Data Analysis: Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. Search for peaks corresponding to potential oxidation products by examining their mass spectra for characteristic fragments.
Mandatory Visualization
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. mdpi.com [mdpi.com]
- 2. Changes of Phytosterols, Rheology, Antioxidant Activity and Emulsion Stability of Salad Dressing with Cocoa Butter During Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Analysis of cholesterol oxidation products by Fast gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. longdom.org [longdom.org]
Technical Support Center: Overcoming Co-elution of 24-Methylcholesterol with other Sterols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 24-Methylcholesterol with other structurally similar sterols during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to co-eluting with other sterols?
A1: this compound shares a high degree of structural similarity with other phytosterols (B1254722), such as campesterol, sitosterol, and brassicasterol. These molecules often have the same mass and similar physicochemical properties, leading to near-identical retention times on standard chromatography columns and making their separation challenging.
Q2: What are the most common sterols that co-elute with this compound?
A2: The most common co-eluting sterols with this compound are its isomers and other phytosterols with similar structures, including:
-
Brassicasterol: An isomer of this compound (ergosta-5,22-dien-3β-ol).
-
Campesterol: Differs by a single methyl group at the C24 position.
-
Sitosterol: A common plant sterol with a similar core structure.
Q3: What are the primary analytical techniques used for separating this compound?
A3: The primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS). GC-MS often requires derivatization to increase the volatility of the sterols, while LC-MS can often analyze them in their native form.[1]
Q4: Is derivatization necessary for the analysis of this compound?
A4: For GC-MS analysis, derivatization is crucial. It converts the polar hydroxyl group of the sterol into a less polar and more volatile silyl (B83357) ether, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] This improves peak shape and thermal stability. For LC-MS analysis, derivatization is not always necessary but can be used to enhance ionization efficiency and sensitivity.[1]
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Other Sterols in GC-MS
Q: I am observing a single broad peak or poorly resolved peaks for this compound and other sterols in my GC-MS analysis. How can I improve the separation?
A: This is a common issue due to the structural similarity of these compounds. Here is a step-by-step troubleshooting guide:
1. Verify and Optimize Derivatization:
-
Problem: Incomplete derivatization is a primary cause of peak tailing and broadening.[2]
-
Solution:
-
Ensure the sample extract is completely dry before adding the silylating agent, as moisture deactivates the reagent.
-
Use a fresh and effective silylating reagent, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Optimize the reaction conditions. A common starting point is heating at 60-70°C for 30-60 minutes.[2]
-
2. Evaluate and Select the Appropriate GC Column:
-
Problem: A non-polar or general-purpose column may not provide sufficient selectivity.
-
Solution:
-
Employ a mid-polarity capillary column. Columns with a stationary phase containing a higher percentage of phenyl groups (e.g., 50% phenyl-methylpolysiloxane) or a specialized sterol-specific phase can offer better selectivity for these isomers.
-
3. Optimize the GC Oven Temperature Program:
-
Problem: A fast temperature ramp can reduce the interaction time with the stationary phase, leading to co-elution.
-
Solution:
-
Use a slower oven temperature ramp rate, especially during the elution window of the sterols. For example, a ramp of 1-2°C/min can significantly improve resolution.
-
4. Check Injection Parameters:
-
Problem: Improper injection technique or parameters can lead to band broadening.
-
Solution:
-
Ensure a proper split or splitless injection is being used. For trace analysis, splitless injection is preferred.
-
Optimize the injector temperature to ensure complete and rapid vaporization without causing thermal degradation.
-
Issue 2: Co-elution of this compound and Brassicasterol in HPLC-MS/MS
Q: My UHPLC-MS/MS method shows 24-Methylenecholesterol and Brassicasterol eluting very closely or as a single peak. What steps can I take to resolve them?
A: Resolving these isomers by LC requires careful optimization of the chromatographic conditions.
1. Column Selection:
-
Problem: Standard C18 columns may not provide sufficient selectivity for these isomers.[3]
-
Solution:
-
Consider using a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity based on shape and electronic interactions.[4]
-
A longer column or a column with a smaller particle size (e.g., sub-2 µm) can increase efficiency and improve resolution.
-
2. Mobile Phase Optimization:
-
Problem: The mobile phase composition is critical for achieving separation.
-
Solution:
-
Experiment with different organic modifiers. While acetonitrile (B52724) and methanol (B129727) are common, using isopropanol (B130326) or different ratios of these solvents can alter selectivity.
-
Employ a shallow gradient or even isocratic elution with a carefully optimized mobile phase composition during the elution of the target compounds.
-
3. Mass Spectrometry Detection:
-
Problem: Even with co-elution, mass spectrometry can sometimes differentiate isomers if they have unique fragment ions.
-
Solution:
-
Carefully select Multiple Reaction Monitoring (MRM) transitions that are specific to each isomer, if available. While 24-Methylenecholesterol and Brassicasterol are isomers and will have the same precursor ion, their fragmentation patterns upon collision-induced dissociation (CID) might show subtle differences in the abundance of certain product ions.[5]
-
Experimental Protocols
GC-MS Method for Phytosterol Analysis
This protocol provides a general framework for the analysis of this compound and other phytosterols. Optimization will be required based on the specific instrument and sample matrix.
-
Sample Preparation (Saponification and Extraction):
-
To approximately 100 mg of sample, add an internal standard (e.g., 5α-cholestane).
-
Add 2 mL of 2 M ethanolic potassium hydroxide.
-
Incubate at 80°C for 1 hour to saponify the lipids.
-
After cooling, add 2 mL of water and 2 mL of n-hexane. Vortex and centrifuge to separate the layers.
-
Collect the upper hexane (B92381) layer containing the unsaponifiable fraction (free sterols). Repeat the extraction twice.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Ensure the dried extract is completely free of moisture.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 25 µL of pyridine.[2]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 180°C, hold for 1 min.
-
Ramp 1: 20°C/min to 270°C.
-
Ramp 2: 2°C/min to 300°C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis and better sensitivity.
-
-
HPLC-MS/MS Method for Phytosterol Analysis
This protocol outlines a general approach for the separation of this compound and its isomers.
-
Sample Preparation (Extraction):
-
Follow a suitable lipid extraction method, such as a modified Bligh-Dyer extraction, in the presence of deuterated internal standards.
-
-
HPLC-MS/MS Parameters:
-
Column: C18 or PFP column (e.g., 150 mm x 2.1 mm, 1.9 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
-
Gradient:
-
Start at 80% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Parameters:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode. APCI is often preferred for sterols.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
Data Presentation
Table 1: GC-MS Selected Ion Monitoring (SIM) Ions for TMS-Derivatized Sterols
| Compound | Molecular Weight (TMS derivative) | Primary Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 472.8 | 472 | 382 | 129 |
| Campesterol | 472.8 | 472 | 382 | 129 |
| Sitosterol | 486.9 | 486 | 396 | 129 |
| Brassicasterol | 470.8 | 470 | 380 | 129 |
Note: Due to the high similarity, chromatographic separation is essential even when using SIM.
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for Underivatized Sterols
| Compound | Precursor Ion [M+H-H₂O]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 383.3 | 161.1 | 147.1 | 25-35 |
| Campesterol | 383.3 | 161.1 | 147.1 | 25-35 |
| Sitosterol | 397.4 | 161.1 | 147.1 | 25-35 |
| Brassicasterol | 381.3 | 297.2 | 161.1 | 20-30 |
Note: MRM transitions for isomers can be very similar, emphasizing the need for good chromatographic separation. The specific product ions and collision energies should be optimized for the instrument being used.[5][7]
Visualizations
References
- 1. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 4. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 24-Methylcholesterol Fermentation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the microbial production of 24-Methylcholesterol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fermentation of this compound in engineered microorganisms, such as Saccharomyces cerevisiae.
Q1: My this compound yield is very low. What are the potential causes and how can I improve it?
A1: Low yield is the most common challenge. It can stem from several factors related to metabolic pathways and fermentation conditions.
-
Potential Causes & Solutions:
-
Insufficient Precursor Supply: The biosynthesis of sterols depends on a steady supply of precursors from the mevalonate (B85504) (MVA) pathway. If the MVA pathway is a bottleneck, the final product titer will be low.
-
Solution: Enhance the precursor flux by overexpressing key genes in the MVA pathway. This strategy has been successful for increasing the biosynthesis of diverse steroids.[1]
-
-
Low Activity of Key Enzymes: The conversion to this compound relies on the efficiency of heterologously expressed enzymes, such as 7-dehydrocholesterol (B119134) reductase (DHCR7), and the disruption of competing native enzymes (e.g., ERG4, ERG5).[1][2]
-
Solution: Increase the gene copy number of the critical enzyme. For instance, increasing the copy number of the XlDHCR7 gene from one to two has been shown to significantly increase this compound production.[1]
-
-
Suboptimal Fermentation Conditions: Non-ideal pH, temperature, aeration, or nutrient levels can hinder both cell growth and product synthesis.
-
Solution: Systematically optimize physical and chemical parameters. For the related production of ergosterol (B1671047), optimal conditions have been found around pH 5, a temperature of 30°C, and an incubation time of 72 hours.[3]
-
-
Nutrient Depletion: Rapid consumption of the carbon source, like glucose, can halt cell growth and product formation. The production of this compound is closely linked to the cell growth rate.[1][4]
-
Q2: My microbial culture is showing poor or slow growth. How does this affect production and what can I do?
A2: Poor cell growth directly limits the overall product yield, as this compound accumulation is often synchronous with the cell growth rate.[4]
-
Potential Causes & Solutions:
-
Nutrient Limitation: The medium may lack essential nutrients for robust growth.
-
Solution: Use a rich medium such as YPDA (Yeast Extract Peptone Dextrose Adenine). Supplementing the medium with potassium phosphate (B84403) (KH₂PO₄) and magnesium sulfate (B86663) (MgSO₄·7H₂O) can also support better growth.[4]
-
-
Suboptimal pH or Temperature: Extreme pH or temperature values can induce stress and inhibit cell division.
-
Inadequate Aeration: While sterol uptake can occur under anaerobic conditions, biosynthesis often requires oxygen.[5] Insufficient oxygen can limit the growth of aerobic microorganisms.
-
Solution: Optimize the agitation speed (e.g., 220 rpm in shake flasks) to ensure sufficient oxygen transfer into the medium.[4]
-
-
Q3: I am having trouble with the extraction and quantification of this compound. What is a reliable method?
A3: Accurate quantification is crucial for process optimization. Sterols are hydrophobic molecules located within the cell, requiring efficient extraction and derivatization for analysis.
-
Recommended Protocol:
-
Cell Harvesting: Harvest yeast cells from the culture by centrifugation.[4]
-
Internal Standard: Add a known amount of an internal standard, such as cholesterol, to the cell pellet to account for extraction losses and variations in analysis.[4]
-
Saponification: Resuspend the cells in a potassium hydroxide-methanol solution (e.g., 20% w/v KOH in methanol) and incubate at 60°C for 4 hours. This step breaks down the cell wall and hydrolyzes steryl esters, releasing the free sterols.[4]
-
Solvent Extraction: Add a non-polar solvent like hexane (B92381) to the saponified mixture and vortex thoroughly to extract the sterols. Repeat this extraction three times to maximize recovery.[4]
-
Derivatization: Evaporate the pooled hexane extracts to dryness. Dissolve the residue in a derivatizing agent like BSTFA (bis(trimethylsilyl)trifluoroacetamide) and incubate at 70°C for 60 minutes. This step makes the sterols more volatile for gas chromatography.[4]
-
Analysis: Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) for accurate identification and quantification.[4]
-
Q4: My fermentation results are inconsistent between batches. How can I improve reproducibility?
A4: Inconsistency often arises from small variations in initial conditions and process parameters.
-
Potential Causes & Solutions:
-
Inoculum Variability: The age and size of the inoculum can significantly impact the lag phase and overall fermentation kinetics.
-
Solution: Standardize your inoculum preparation procedure. Use a consistent seed culture medium, and ensure the inoculum is in the same growth phase (e.g., exponential) and at the same cell density for each fermentation.[6]
-
-
Media Preparation: Minor differences in media composition can affect microbial growth and metabolism.
-
Solution: Use precisely weighed components and high-purity water. Prepare a master batch of medium if running multiple parallel experiments. Ensure consistent sterilization procedures.
-
-
Environmental Fluctuations: Variations in temperature, pH, and agitation speed can lead to different outcomes.
-
Solution: Calibrate your equipment (incubators, shakers, pH meters) regularly. For bioreactors, use automated control systems to maintain setpoints for these parameters.[6]
-
-
Data Presentation: Performance of Engineered Yeast Strains
The following table summarizes the impact of genetic modifications on this compound production in engineered S. cerevisiae.
| Strain ID | Key Genetic Modification(s) | This compound Titer (mg/L) | Reference |
| YS11 | Disruption of ERG4, ERG5; Insertion of one copy of XlDHCR7 | 178 | [1] |
| YS12 | Disruption of ERG4, ERG5; Insertion of two copies of XlDHCR7 | 225 | [1][4] |
Data derived from shake-flask cultivation experiments.
Experimental Protocols
1. Shake-Flask Fermentation Protocol for this compound Production
This protocol is adapted from studies using engineered S. cerevisiae.[4]
-
Media Preparation (YPDA, supplemented):
-
Yeast Extract: 10 g/L
-
Peptone: 20 g/L
-
Glucose: 20 g/L
-
Adenine Sulfate: 0.04 g/L
-
KH₂PO₄: 12.5 g/L
-
MgSO₄·7H₂O: 2.5 g/L
-
Sterilize by autoclaving.
-
-
Inoculation and Cultivation:
-
Prepare a seed culture by inoculating a preserved yeast clone into liquid YPDA medium and incubating at 30°C until turbid.
-
Inoculate the main fermentation flask containing the supplemented YPDA medium with the seed culture.
-
Incubate at 30°C with agitation at 220 rpm for up to 6 days.
-
-
Fed-Batch Strategy (Optional, for higher yield):
-
Monitor glucose concentration periodically.
-
When glucose is depleted (e.g., at 60 hours and 108 hours), add a sterile, concentrated glucose solution (e.g., 40% w/v) to replenish the carbon source.[4]
-
Sample the culture (e.g., 5 mL) every 12-24 hours for analysis of cell growth and product titer.
-
2. Sterol Extraction and Quantification via GC-MS
This protocol provides a method for extracting and quantifying this compound from yeast cells.[4]
-
Materials:
-
Yeast cell pellets
-
Internal Standard Solution (e.g., 0.04 mg/mL cholesterol in ethanol)
-
Saponification Solution: 20% (w/v) KOH in methanol
-
Hexane (analytical grade)
-
BSTFA (derivatizing agent)
-
GC-MS system
-
-
Procedure:
-
Harvest cells from 1 mL of culture via centrifugation.
-
Add 0.1 mL of the internal standard solution to the cell pellet.
-
Resuspend the pellet in 20 mL of the KOH-methanol solution in a sealed tube.
-
Incubate the mixture at 60°C for 4 hours to saponify lipids.
-
Cool the mixture and add 5 mL of hexane. Vortex vigorously for 1 minute.
-
Centrifuge to separate the phases and carefully collect the upper hexane layer.
-
Repeat the hexane extraction two more times, pooling the hexane fractions.
-
Evaporate the combined hexane extract to complete dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA to the dried residue and incubate at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Add 70 µL of hexane to the derivatized sample and transfer to a GC vial for analysis.
-
Analyze by GC-MS, quantifying the this compound peak area relative to the internal standard peak area.
-
Visualizations: Pathways and Workflows
Caption: Genetic modifications redirecting the native ergosterol pathway to produce this compound.
Caption: A systematic workflow for optimizing fermentation parameters to maximize product yield.
Caption: A decision tree to diagnose and solve issues of low product yield during fermentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Process Parameters for Cholesterol Oxidase Production by Streptomyces Olivaceus MTCC 6820 [openbiotechnologyjournal.com]
preventing oxidation of 24-Methylcholesterol during storage
Technical Support Center: 24-Methylcholesterol
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of this compound during storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound? A1: For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1] The container should be tightly sealed to minimize exposure to air and moisture.
Q2: How should I store solutions of this compound? A2: Solutions of this compound should be stored at -20°C for short-term use and -80°C for long-term storage. It is crucial to use high-purity, peroxide-free solvents. To prevent oxidation in solution, it is highly recommended to overlay the solution with an inert gas, such as argon or nitrogen, before sealing the vial.
Q3: What are the main factors that cause oxidation of this compound? A3: The primary factors that induce oxidation are exposure to atmospheric oxygen, light, and elevated temperatures.[2] The double bond in the sterol's ring system is particularly susceptible to oxidation.[3] Harsh pH conditions and the presence of metal ion impurities can also catalyze degradation.[2]
Q4: Can I use an antioxidant to protect my this compound samples? A4: Yes, adding an antioxidant is an effective strategy, especially for solutions. Butylated hydroxytoluene (BHT) is a common synthetic antioxidant used to prevent auto-oxidation of sterols by scavenging free radicals.[4][5] Natural antioxidants like tocopherols (B72186) (Vitamin E) have also been shown to protect phytosterols (B1254722) from oxidation.[5][6]
Q5: How can I tell if my this compound has oxidized? A5: Visual signs of degradation can include discoloration or a change in the physical appearance of the solid. In solution, oxidized sterols may exhibit decreased solubility. The most definitive way to check for degradation is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), which can separate and identify oxidation products.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound standard due to oxidation. | 1. Verify Storage: Confirm that the compound has been stored at -20°C, protected from light, and under an inert atmosphere if possible. 2. Assess Purity: Analyze the standard using GC-MS or HPLC to check for the presence of oxidation products (see Experimental Protocol below). 3. Replace: If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. |
| Difficulty dissolving the solid compound. | Oxidation may have altered the compound's physical properties, reducing its solubility. | 1. Test with Fresh Solvent: Attempt to dissolve a small amount in fresh, high-purity, peroxide-free solvent. 2. Assume Degradation: If solubility issues persist, it is a strong indicator of oxidation. The standard should be discarded. |
| Appearance of unexpected peaks in GC-MS or HPLC analysis. | The sample has likely oxidized, leading to the formation of various sterol oxides (e.g., 7-keto, 7-hydroxy, epoxides).[4] | 1. Review Handling Procedures: Ensure all handling steps (weighing, dissolving) are done with minimal exposure to air and light. Use degassed solvents. 2. Implement Protective Measures: For future work, add an antioxidant like BHT to solutions and purge vials with nitrogen or argon before sealing and storage.[2] |
Quantitative Data: Impact of Temperature on Phytosterol Stability
The following table summarizes data from studies on phytosterol degradation under various temperature conditions. While specific data for this compound is limited, these findings for structurally similar phytosterols provide a strong indication of its stability profile.
| Sterol/Product | Temperature | Duration | Observed Degradation | Reference |
| Soybean Germ Phytosterols | 180°C | 120 min | ~75% loss of β-sitosterol | [9] |
| Soybean Germ Phytosterols | 180°C | 180 min | ~74% total loss | [9] |
| Soybean Germ Phytosterols | 150°C | 180 min | ~58% total loss | [9] |
| Soybean Germ Phytosterols | 120°C | 180 min | ~30% total loss | [9] |
| Phytosterol-Enriched Milk | 90°C (Electrical Heat) | 15 min | ~60% loss of total phytosterols | [10] |
| Phytosterol-Enriched Milk | 65°C (Schaal Oven Test) | 24 hours | ~4% loss of total phytosterols | [10] |
| Cholesterol & Phytosterols | >100°C | Variable | Significant oxidation occurs in the presence of oxygen. | [11][12] |
| Solid Phytosterols | Ambient Temperature | N/A | Very stable. | [11] |
Experimental Protocols
Protocol: Assessment of this compound Oxidation by GC-MS
This protocol provides a general method for the detection and quantification of this compound and its primary oxidation products using Gas Chromatography-Mass Spectrometry (GC-MS) after silylation.
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (e.g., 5α-cholestane or epicoprostanol)
-
Hexane and Pyridine (B92270) (high purity, anhydrous)
-
Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Antioxidant: Butylated hydroxytoluene (BHT)
-
Nitrogen or Argon gas supply
-
Glass vials with PTFE-lined caps
2. Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the this compound sample into a glass vial.
-
Add a known concentration of the internal standard.
-
Add BHT to prevent further oxidation during sample preparation.
-
Evaporate any solvent to complete dryness under a gentle stream of nitrogen.
3. Derivatization (Silylation):
-
To the dried sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[13]
-
Tightly cap the vial and heat at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers.[13]
-
Cool the vial to room temperature before injection.
4. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Inject 1 µL of the derivatized sample.
-
Oven Program: A typical temperature program starts at ~180°C, holds for 1-2 minutes, and then ramps up to ~280-300°C. The final temperature is held for 10-20 minutes to ensure elution of all compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of approximately m/z 50-600.
-
Identification: Identify this compound-TMS and its oxidation products (e.g., keto-, hydroxy- derivatives) by comparing their retention times and mass spectra to reference standards or library data.[14]
5. Data Analysis:
-
Quantify the peak area of this compound and any identified oxidation products.
-
Calculate the percentage of oxidation by comparing the peak areas of the oxidation products to the total peak area of all related sterol compounds.
-
Use the internal standard to correct for variations in sample preparation and injection volume.
Visualizations
Logical Workflow for Preventing Oxidation
The following diagram outlines the key decision points and procedures for the proper storage and handling of this compound to maintain its purity and stability.
Caption: Workflow for this compound storage and handling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [helda.helsinki.fi]
- 4. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol oxidation: health hazard and the role of antioxidants in prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [helda.helsinki.fi]
- 9. Thermal-Oxidation Stability of Soybean Germ Phytosterols in Different Lipid Matrixes [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. fao.org [fao.org]
- 12. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. GC-MS characterization and quantification of sterols and cholesterol oxidation products | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Poor Recovery of 24-Methylcholesterol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 24-Methylcholesterol.
Troubleshooting Guide: Poor Recovery of this compound
Low recovery of this compound can arise from various factors throughout the extraction process. This guide provides a systematic approach to identify and resolve common issues in both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Diagram: Troubleshooting Workflow for Poor this compound Recovery
Caption: Troubleshooting workflow for poor this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of this compound during Solid-Phase Extraction (SPE)?
A1: Poor recovery during SPE can often be attributed to several factors:
-
Inappropriate Sorbent Selection: For relatively non-polar compounds like this compound, reversed-phase sorbents such as C18 are commonly used.[1] Using a sorbent with the wrong chemistry can lead to poor retention.[2]
-
Improper Column Conditioning and Equilibration: Failure to properly wet and equilibrate the sorbent can result in inconsistent analyte interaction and retention.[2]
-
Sample Overloading: Exceeding the binding capacity of the SPE cartridge can cause the analyte to pass through without being retained.[2]
-
Wash Solvent Being Too Strong: A wash solvent with too high an organic content can prematurely elute the this compound along with interferences.[3]
-
Incomplete Elution: The elution solvent may not be strong enough or a sufficient volume may not have been used to completely recover the analyte from the sorbent.[4][5]
Q2: How can I improve the recovery of this compound in a Liquid-Liquid Extraction (LLE) procedure?
A2: To enhance LLE recovery, consider the following:
-
Solvent Selection: The choice of extraction solvent is critical.[6] For sterols, common and effective solvents include hexane, and mixtures like chloroform/methanol.[7][8] Methyl-tert-butyl ether (MTBE) can also be a good alternative.[9]
-
pH Adjustment: The pH of the aqueous phase should be adjusted to ensure that this compound is in its neutral, non-ionized form, which will favor its partitioning into the organic phase.[6]
-
Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample can improve recovery.[6] A ratio of 7:1 is often considered a good starting point.[6]
-
Salting Out: Adding a salt (e.g., sodium sulfate) to the aqueous phase can decrease the solubility of this compound in the aqueous layer, driving it into the organic phase.[6]
-
Repeated Extractions: Performing multiple extractions with fresh solvent and combining the organic phases will increase the overall recovery.[7]
Q3: Is saponification necessary for the extraction of this compound?
A3: Saponification is a crucial step if you intend to measure the total this compound content (both free and esterified forms).[4][7] This process uses a strong base, typically potassium hydroxide (B78521) (KOH) in ethanol, to hydrolyze the sterol esters and release the free sterol.[7] If you are only interested in the free this compound, this step can be omitted.[4] However, be aware that saponification at high temperatures can potentially lead to the degradation of some sterols.[7]
Q4: My recovery is inconsistent between samples. What could be the cause?
A4: Inconsistent recovery often points to variability in the sample preparation process. Key areas to investigate include:
-
Matrix Effects: Complex biological matrices can interfere with the extraction process.[7] Ensure your sample cleanup is thorough.
-
Incomplete Phase Separation (LLE): Ensure complete separation of the aqueous and organic layers by allowing sufficient time for settling or by centrifugation. Avoid aspirating the interface.[9]
-
Non-Specific Adsorption: Sterols can adsorb to glass or plastic surfaces.[1] Using silanized glassware or low-adsorption polypropylene (B1209903) tubes can minimize this loss.[1]
-
Analyte Degradation: this compound, like other sterols, can be susceptible to oxidation.[6] It is advisable to handle samples with care, minimize exposure to light and air, and consider adding an antioxidant like butylated hydroxytoluene (BHT) during the extraction process.[9][10] Store samples at low temperatures (e.g., -80°C).[9]
Experimental Protocols
Protocol 1: Total this compound Extraction from Plasma using Saponification and LLE
This protocol is a generalized procedure for the extraction of total this compound from plasma samples.
-
Sample Preparation: To 200 µL of plasma in a glass tube with a Teflon-lined cap, add an appropriate internal standard.
-
Saponification:
-
Add 2 mL of 2 M ethanolic potassium hydroxide (KOH).
-
Blanket the tube with nitrogen, cap tightly, and vortex.
-
Incubate at 80°C for 1 hour.[1]
-
Cool the sample to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of deionized water and 5 mL of n-hexane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 1500 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the hexane extraction two more times, combining the hexane fractions.[7]
-
-
Drying and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Protocol 2: this compound Extraction using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE using a C18 cartridge.
-
Sorbent: C18 SPE Cartridge (e.g., 100mg/1mL).
-
Column Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Do not allow the sorbent to go dry.
-
-
Column Equilibration:
-
Pass 3 mL of deionized water through the cartridge.
-
Ensure the sorbent does not dry out.
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., plasma diluted with water) onto the cartridge at a slow, consistent flow rate (e.g., 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent mixture (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
-
Elution:
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate solvent for analysis.
-
Diagram: Generalized Sterol Extraction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Optimizing Derivatization of 24-Methylcholesterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 24-Methylcholesterol and other sterols for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is a critical step for several reasons:
-
Increased Volatility: For GC analysis, native sterols like this compound are not sufficiently volatile. Derivatization, most commonly through silylation, transforms the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, enabling it to pass through the GC column.[1][2]
-
Improved Thermal Stability: The derivatization process enhances the stability of certain sterols at the high temperatures required for GC analysis.[1]
-
Enhanced Ionization Efficiency: For Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), neutral sterols ionize poorly.[1][3] Derivatization can add a charged or easily ionizable group, which can significantly boost signal intensity and detection sensitivity by over 1000-fold in some cases.[1]
-
Improved Chromatographic Peak Shape: By reducing the polarity of sterols, derivatization minimizes interactions with active sites in the GC column, resulting in sharper and more symmetrical peaks.[1][2]
Q2: What are the most common derivatization reagents for GC-MS analysis of sterols?
A2: The most frequently used silylation reagents for sterol analysis include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Often used with 1% TMCS (trimethylchlorosilane) as a catalyst.[1][2]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another common and effective silylation reagent.[1][2]
-
TMCS (Trimethylchlorosilane): Typically added as a catalyst (1-10%) to increase the reactivity of the primary silylating reagent, especially for sterically hindered hydroxyl groups.[1]
-
Mixtures including HMDS (Hexamethyldisilazane): Such as Tri-Sil HTP™ and Hydrox-Sil™, which can sometimes allow for complete derivatization at room temperature.[2]
Q3: How can I confirm if my derivatization reaction was successful?
A3: In GC-MS analysis, incomplete derivatization is often indicated by the presence of two peaks for a single sterol: one for the derivatized form and another for the underivatized (native) form.[1][2] The underivatized sterol will typically exhibit a longer retention time and a broader peak shape.[1] You should also verify the mass spectrum for the expected molecular ion of the derivatized compound.
Troubleshooting Guide
| Issue | Potential Causes | Solutions & Optimization Strategies |
| Incomplete Silylation (Multiple peaks for a single sterol) | 1. Presence of Moisture: Silylation reagents are highly sensitive to moisture, which can consume the reagent.[1][4] 2. Insufficient Reagent: Not enough silylating agent to derivatize the entire sample. 3. Steric Hindrance: The hydroxyl group on the sterol is sterically hindered, making it difficult to access.[2] 4. Suboptimal Reaction Conditions: Reaction time is too short or the temperature is too low.[1] | 1. Ensure the sample extract is completely dry. Evaporate the solvent under a stream of nitrogen and use an anhydrous solvent (e.g., pyridine) for the reaction.[1][4] 2. Increase the amount of the silylating reagent.[4] 3. Add a catalyst like 1-10% TMCS to enhance the reactivity of the silylating reagent.[1] 4. Increase the reaction temperature (e.g., 60-70°C) and/or extend the reaction time (e.g., 30-60 minutes).[1][2] For some sterols, a longer reaction time of up to 3 hours at 70°C may be necessary.[4] |
| Low Signal Intensity / Poor Sensitivity in LC-ESI-MS | 1. Poor Ionization: Sterols are neutral, nonpolar molecules that do not ionize well with ESI.[1][3] 2. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[1][5] | 1. Derivatize the sterol to add an easily ionizable moiety. Reagents like Dansyl chloride or picolinyl chloride are highly effective.[1] 2. Improve sample cleanup procedures using techniques like Solid Phase Extraction (SPE). 3. Adjust chromatographic conditions to separate the analyte from interfering matrix components.[1] |
| Analyte Loss / Degradation | 1. Reaction with Active Sites: Active sites in the GC injector, column, or detector can trap or degrade the analyte.[6] 2. Contaminated Carrier Gas: Presence of water or oxygen in the carrier gas can lead to reactions.[6] 3. Decomposition on Column: Some derivatives, like sterol acetates, may be prone to decomposition on the GC column.[6] | 1. Use deactivated inlet liners and columns. Repeated injections of a standard can sometimes passivate active sites.[6] 2. Ensure high-purity carrier gas and check for leaks in the system. 3. If decomposition is suspected, try a different derivatization method (e.g., silylation instead of acetylation) as TMS-ethers are generally more stable for GC analysis.[2] |
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol is adapted from established methods for forming trimethylsilyl (TMS) ethers of sterols.[1][2]
1. Sample Preparation:
-
Aliquot the dried lipid extract (containing < 1-5 mg of sterols) into a 2 mL glass autosampler vial.[1][2]
-
Ensure the sample is completely free of moisture. If necessary, evaporate any residual solvent under a gentle stream of nitrogen.[4]
2. Derivatization Reaction:
-
Add 100 µL of an anhydrous solvent such as pyridine.
-
Add 100 µL of a silylating reagent, for example, BSTFA with 1% TMCS.[1][2]
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 60-70°C for 30-60 minutes.[2] Note: For some less hindered sterols, the reaction may be complete at room temperature in 15-30 minutes.[1]
3. Analysis:
-
Cool the vial to room temperature.
-
The sample can be injected directly into the GC-MS or diluted with a suitable solvent (e.g., hexane) to an appropriate concentration.
-
Analyze the derivatized sample within a few days, as TMS-ethers can hydrolyze over time if exposed to moisture.[1][2]
Protocol 2: Dansylation for Enhanced LC-MS Sensitivity
This protocol is for adding a fluorescent and easily ionizable tag to the sterol.
1. Sample and Reagent Preparation:
-
Place the dried lipid extract in a 2 mL glass vial.
-
Prepare a solution of dansyl chloride (e.g., 1 mg/mL) in anhydrous acetone.
-
Prepare a catalyst solution of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane.
2. Derivatization Reaction:
-
Reconstitute the dried extract in a suitable volume of anhydrous dichloromethane.
-
Add the DMAP solution, N,N-diisopropylethylamine, and the dansyl chloride solution.[1]
-
Cap the vial tightly and heat at approximately 65°C for 1 hour.[1]
3. Analysis:
-
Cool the vial to room temperature.
-
The sample can be diluted with a suitable solvent for LC-MS analysis. The resulting dansylated sterol derivative is highly fluorescent and readily ionizable.
Quantitative Data Summary
Table 1: Common Silylation Reaction Conditions for Sterol Derivatization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reagent | BSTFA + 1% TMCS | MSTFA | Tri-Sil HTP™ |
| Solvent | Pyridine | Pyridine | - |
| Temperature | 60-70°C | 60-70°C | Room Temperature |
| Time | 30-60 minutes | 30-60 minutes | 5-15 minutes |
| Reference | [1][2] | [1][2] | [2] |
Visualizations
Caption: General workflow for the silylation derivatization of sterols for GC-MS analysis.
Caption: Troubleshooting logic for incomplete sterol derivatization.
References
Technical Support Center: Gas Chromatography of 24-Methylcholesterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with 24-Methylcholesterol in gas chromatography (GC) analysis.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing, an asymmetrical distortion of the chromatographic peak, can significantly compromise the accuracy and resolution of this compound analysis. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Q1: What are the primary causes of this compound peak tailing in GC?
A: Peak tailing for this compound and other sterols can be broadly categorized into two main areas: chemical interactions and physical or mechanical issues within the GC system.[1]
-
Chemical Causes: These are often related to the polar nature of the hydroxyl group on the this compound molecule. This polar group can interact with active sites, such as exposed silanols, in the GC flow path (e.g., inlet liner, column). This interaction leads to a portion of the analyte being retained longer, resulting in a tailing peak. Incomplete derivatization is a major chemical cause of peak tailing for sterols.[1]
-
Physical/Mechanical Causes: Disruptions in the carrier gas flow path can cause turbulence and unswept volumes, leading to peak tailing for all compounds in the chromatogram. Common physical issues include improper column installation, a poorly cut column, and system leaks.
Q2: How can I determine if the peak tailing is a chemical or a physical problem?
A: A simple diagnostic test is to observe the peak shape of a non-polar compound, such as a hydrocarbon, that does not interact with active sites.
-
If all peaks, including the non-polar compound, are tailing: This strongly suggests a physical or mechanical issue in the GC system.
-
If only the this compound peak (and other polar analytes) are tailing, while the non-polar compound shows a symmetrical peak: This points towards a chemical interaction or an issue with the derivatization process.
FAQs: Optimizing this compound Analysis
Q3: Why is derivatization necessary for this compound analysis by GC?
A: this compound, like other sterols, is not sufficiently volatile for direct GC analysis. Derivatization, typically silylation, is required to improve its volatility and chromatographic performance.[1] Injecting underivatized sterols often results in broad, tailing peaks and a reduced detector response.[2]
Q4: What is the recommended derivatization procedure for this compound?
A: The most common derivatization method is silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. A widely used reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
Q5: What are the critical parameters for a successful derivatization?
A: For complete derivatization and optimal peak shape, consider the following:
-
Sample Dryness: Ensure the sample extract is completely dry before adding the derivatization reagents, as moisture will deactivate the silylating agent.[1]
-
Reagent Volume: Use a sufficient excess of the derivatization reagent to ensure the reaction goes to completion.
-
Reaction Temperature and Time: A common protocol involves heating the sample with the derivatization reagent at 60-70°C for up to one hour.[1]
Q6: Which GC column is best suited for this compound analysis?
A: The choice of GC column is critical for separating structurally similar sterols. For general phytosterol analysis, a low- to mid-polarity column is recommended. A commonly used stationary phase is 95% dimethyl-, 5% diphenyl-polysiloxane (e.g., DB-5, HP-5ms).[2][3] For improved separation of certain sterol pairs, a mid-polarity column, such as one with a 14% cyanopropyl-phenyl-methylpolysiloxane phase, may be more effective.[1]
Q7: What are the typical GC parameters for this compound analysis?
A: While optimal conditions should be determined empirically for each system and application, a typical starting point for GC-MS analysis of derivatized sterols is as follows:
-
Injector Temperature: 250-300°C[2]
-
Oven Temperature Program: Start with an initial oven temperature around 150°C (hold for 1 min), then ramp at 10°C/min to 320°C (hold for 4 min).[3]
-
Carrier Gas: Helium or Hydrogen.
-
Detector Temperature (FID): 280-325°C[2]
Data Presentation
Table 1: Recovery Data for Phytosterol Analysis on Two Different GC Columns
| Analyte | Concentration Level | Recovery % (HP-5ms Column) | Recovery % (RTX-200MS Column) |
| β-Sitosterol | Low (LOD) | 98.2% | 99.1% |
| Medium (50 µg/mL) | 99.5% | 100.2% | |
| High (100 µg/mL) | 100.1% | 100.4% | |
| Campesterol | Low (LOD) | 96.1% | 97.5% |
| Medium (50 µg/mL) | 98.8% | 99.3% | |
| High (100 µg/mL) | 99.7% | 100.1% | |
| Stigmasterol | Low (LOD) | 97.3% | 98.6% |
| Medium (50 µg/mL) | 99.1% | 99.8% | |
| High (100 µg/mL) | 100.3% | 100.3% |
Data adapted from a study on phytosterols (B1254722) in mango by Robles-Sánchez et al., 2017.[4]
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Phytosterol Analysis
| Parameter | HP-5ms Column (µg/mL) | RTX-200MS Column (µg/mL) |
| LOD | 0.883–1.304 | 0.578–0.852 |
| LOQ | 2.942–4.342 | 1.925–2.841 |
Data adapted from a study on phytosterols in mango by Robles-Sánchez et al., 2017.[4]
Experimental Protocols
Protocol 1: Silylation of this compound for GC Analysis
This protocol outlines the derivatization of this compound to its trimethylsilyl (TMS) ether for GC analysis.
Materials:
-
Dried sample extract containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
GC vials with caps
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
To the dried extract in a GC vial, add 50 µL of BSTFA with 1% TMCS and 25 µL of anhydrous pyridine.
-
Tightly cap the vial.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for injection into the GC.
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Mitigation of peak tailing via derivatization.
References
Technical Support Center: In Vitro Synthesis of 24-Methylcholesterol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of 24-Methylcholesterol synthesis in vitro. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary approaches for the in vitro synthesis of this compound?
A1: There are two main in vitro strategies for synthesizing this compound:
-
Whole-Cell Biocatalysis: This method utilizes genetically engineered microorganisms, typically Saccharomyces cerevisiae, to convert a precursor into this compound. This approach leverages the cell's intact metabolic pathways and cofactor regeneration systems.
-
Cell-Free Enzymatic Synthesis: This method involves the use of purified enzymes, specifically S-adenosyl-L-methionine:C-24-sterol-methyltransferase (SMT) and potentially a reductase like 7-dehydrocholesterol (B119134) reductase (DHCR7), to catalyze the conversion of a sterol precursor in a controlled reaction environment.
Q2: My whole-cell biocatalysis is showing low yields of this compound. What are the likely causes?
A2: Low yields in whole-cell systems can stem from several factors:
-
Inefficient Precursor Supply: The endogenous production of the sterol precursor may be a rate-limiting step.
-
Suboptimal Enzyme Activity: The heterologously expressed enzymes may have low catalytic efficiency or poor expression levels.
-
Competing Metabolic Pathways: The precursor may be diverted to other native metabolic pathways in the host organism.
-
Product Toxicity or Sequestration: The accumulation of this compound might be toxic to the cells or it could be esterified and sequestered in lipid droplets, making it unavailable for downstream processing if that is the goal.[1]
Q3: In my cell-free enzymatic synthesis, I am observing minimal to no product formation. What should I troubleshoot?
A3: For cell-free systems, consider the following:
-
Enzyme Purity and Activity: Ensure your purified SMT and/or DHCR7 enzymes are active. Membrane-bound enzymes like SMT can be challenging to purify in an active form.
-
Cofactor Limitation: SMT requires S-adenosylmethionine (SAM) as a methyl donor. Ensure you are providing a sufficient concentration of SAM.
-
Substrate Solubility: Sterol precursors are hydrophobic and may not be readily available to the enzyme in an aqueous buffer. The use of detergents or cyclodextrins can improve solubility.
-
Reaction Conditions: The pH, temperature, and buffer composition may not be optimal for enzyme activity.
-
Product Inhibition: The accumulation of the product or by-product (S-adenosyl-L-homocysteine) might be inhibiting the enzyme.
Q4: How can I improve the solubility of my sterol substrate in the in vitro reaction?
A4: To enhance the solubility of hydrophobic sterol substrates, you can:
-
Use of Detergents: Mild, non-ionic detergents like Triton X-100 or Tween 80 can be added to the reaction buffer, but their concentration must be optimized to avoid enzyme denaturation.
-
Employ Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin is effective in solubilizing sterols for enzymatic assays.[2]
-
Incorporate Liposomes or Nanodiscs: Reconstituting the enzyme and substrate into liposomes or nanodiscs can mimic a more natural membrane environment.
Q5: What is the best method for extracting and quantifying this compound from my reaction?
A5: A common and effective method involves a modified Bligh-Dyer or Folch extraction using a mixture of chloroform (B151607) and methanol (B129727) to separate lipids from the aqueous phase.[3][4] For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) or High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are the preferred analytical techniques.[3][5][6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Whole-Cell Biocatalysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Insufficient precursor (e.g., zymosterol) availability. | Overexpress key enzymes in the upstream ergosterol (B1671047) biosynthesis pathway (e.g., HMG-CoA reductase). |
| Low activity of the heterologous SMT or DHCR7. | Codon-optimize the genes for the host organism. Use a stronger promoter for expression. Test enzymes from different source organisms to find one with higher activity. | |
| Precursor is being diverted to native pathways (e.g., ergosterol synthesis). | Knock out or knock down competing pathway genes (e.g., ERG5, ERG4 in yeast).[7] | |
| Product is being esterified and stored. | Knock out genes responsible for sterol esterification (e.g., ARE1, ARE2 in yeast) to increase the pool of free this compound.[1] | |
| Cell Growth Inhibition | Toxicity of accumulated this compound or intermediates. | Optimize fermentation conditions (e.g., temperature, pH, aeration) to minimize stress. Consider using a two-phase fermentation system to extract the product in situ. |
| Metabolic burden from heterologous protein expression. | Use inducible promoters to separate the growth phase from the production phase. Balance the expression levels of pathway enzymes. |
Cell-Free Enzymatic Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Very Low Product Formation | Inactive enzyme preparation (especially for membrane-bound SMT). | Optimize the solubilization and purification protocol. Use mild detergents (e.g., dodecyl maltoside) or styrene-maleic acid (SMA) copolymers for extraction.[8][9] Perform an activity assay with a known substrate and positive control. |
| Insufficient S-adenosylmethionine (SAM) cofactor. | Increase the concentration of SAM in the reaction mixture. Consider adding a SAM regeneration system if the reaction is run for a long time. | |
| Poor substrate solubility. | Prepare the sterol substrate in a carrier like 2-hydroxypropyl-β-cyclodextrin.[2] Titrate in a mild detergent to just above the critical micelle concentration. | |
| Suboptimal reaction buffer conditions. | Perform a pH and temperature optimization for your specific enzyme. Typical starting points are a phosphate (B84403) or Tris buffer at pH 7.0-7.5 and a temperature of 30-37°C. | |
| Reaction Stops Prematurely | Product inhibition by S-adenosyl-L-homocysteine (SAH). | Add an SAH hydrolase to the reaction mixture to convert SAH to homocysteine and adenosine. |
| Enzyme instability. | Add stabilizing agents like glycerol (B35011) (5-20%) to the buffer. Perform the reaction at a lower temperature for a longer duration. | |
| Difficulty in Product Detection | Inefficient extraction from the reaction mixture. | After the reaction, perform a liquid-liquid extraction with a nonpolar solvent like hexane (B92381) or ethyl acetate. Ensure the pH is adjusted to optimize partitioning. |
| Low product concentration below the detection limit. | Scale up the reaction volume. Concentrate the extract before analysis. Ensure your analytical method (GC-MS or HPLC-MS) is sufficiently sensitive. |
Quantitative Data Summary
Table 1: Kinetic Parameters of S-adenosyl-L-methionine:C-24-sterol-methyltransferases (SMT) from Different Organisms
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Candida albicans | Zymosterol | 50 | 0.01 | [3] |
| Arabidopsis thaliana (SMT2) | Cycloartenol | 35 | 0.001 | [2] |
| Arabidopsis thaliana (SMT2) | 24(28)-methylenelophenol | 28 | 0.01 | [2] |
| Saccharomyces cerevisiae | Zymosterol | ~1.1 (Ki of inhibitor) | N/A | [2] |
| Soybean | 24-fluorocycloartenol | 32 (Ki) | 0.00033 | [10] |
Note: The kinetic parameters can vary significantly depending on the assay conditions and the specific variant of the enzyme.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of S-adenosyl-L-methionine:C-24-sterol-methyltransferase (SMT)
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the desired SMT (e.g., from Saccharomyces cerevisiae or Arabidopsis thaliana) and clone it into an E. coli expression vector (e.g., pET vector with an N-terminal His-tag).
-
Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Lysis and Membrane Fractionation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization. Centrifuge the lysate at 10,000 x g to remove cell debris. Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour to pellet the membranes.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer (lysis buffer containing a mild detergent, e.g., 1% n-dodecyl-β-D-maltoside (DDM) or 2.5% styrene-maleic acid (SMA) copolymer).[8][9] Incubate with gentle agitation for 1-2 hours at 4°C.
-
Purification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with a buffer containing a lower concentration of the detergent (e.g., 0.05% DDM). Wash the column with the same buffer containing 20-40 mM imidazole. Elute the SMT protein with an elution buffer containing 250-500 mM imidazole.
-
Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM) using dialysis or a desalting column. Store the purified enzyme in aliquots at -80°C.
Protocol 2: Cell-Free Enzymatic Synthesis of this compound
-
Substrate Preparation: Prepare a stock solution of the sterol precursor (e.g., desmosterol (B1670304) or zymosterol) in a suitable solvent (e.g., ethanol (B145695) or DMSO). For the reaction, prepare a solution of the substrate complexed with 2-hydroxypropyl-β-cyclodextrin in a 1:1 molar ratio in the reaction buffer to improve solubility.[2]
-
Reaction Mixture Assembly: In a microcentrifuge tube, assemble the following components on ice:
-
Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Purified SMT enzyme (1-10 µM final concentration)
-
Sterol precursor (e.g., 50-100 µM final concentration)
-
S-adenosylmethionine (SAM) (200-500 µM final concentration)
-
(Optional) Purified DHCR7 or a similar reductase if the SMT product requires further reduction, along with its cofactor NADPH (1 mM).
-
(Optional) Dithiothreitol (DTT) (1-2 mM) to maintain a reducing environment.
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme(s) (typically 30-37°C) for 2-24 hours with gentle shaking.
-
Reaction Quenching and Product Extraction: Stop the reaction by adding an equal volume of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 1 minute. Centrifuge at high speed to separate the phases.
-
Sample Preparation for Analysis: Carefully collect the lower organic phase containing the sterols. Dry the solvent under a stream of nitrogen.
-
Analysis: For GC-MS analysis, derivatize the dried lipid extract with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 60-70°C for 30-60 minutes. Analyze the derivatized sample by GC-MS. For HPLC-MS analysis, resuspend the dried extract in a suitable mobile phase and analyze directly.[3][5]
Visualizations
Caption: Overview of the experimental workflows for whole-cell and cell-free synthesis of this compound.
Caption: Simplified biosynthetic pathway for this compound production in engineered yeast.
References
- 1. Engineering of Phytosterol-Producing Yeast Platforms for Functional Reconstitution of Downstream Biosynthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Phytosterol biosynthesis pathway in Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression, Solubilization, and Purification of Bacterial Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization, purification, and ligand binding characterization of G protein-coupled receptor SMO in native membrane bilayer using styrene maleic acid copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Impact of Sterol Structure on Membrane Dynamics: A Comparative Analysis of 24-Methylcholesterol and Cholesterol
A detailed examination of how a single methyl group can alter the biophysical properties of lipid bilayers, with implications for cellular function and drug development.
In the intricate dance of molecules that constitutes a cell membrane, sterols play a leading role in dictating the fluidity and organization of the lipid bilayer. Cholesterol, the principal sterol in mammalian cells, is well-recognized for its crucial function in maintaining membrane integrity and modulating the activity of membrane-bound proteins. However, the biological world is replete with a diverse array of sterols, each with subtle structural variations that can translate into significant differences in their biophysical effects. This guide provides a comparative study of 24-Methylcholesterol, a common phytosterol found in plants, and cholesterol, offering researchers, scientists, and drug development professionals a comprehensive look at how a seemingly minor modification—the addition of a methyl group at the C24 position—influences membrane fluidity.
At a Glance: Structural and Functional Distinctions
| Feature | This compound (Campesterol) | Cholesterol |
| Source | Primarily plants | Primarily animals |
| Key Structural Difference | Methyl group at the C24 position of the side chain | No substitution at the C24 position |
| Effect on Membrane Fluidity | Less effective at ordering acyl chains; less miscible in the lipid bilayer | Potent ordering agent, particularly in saturated lipid membranes |
| Impact on Phase Transition | Less effective at increasing the main phase transition temperature (Tm) of saturated phospholipids (B1166683) | Significantly increases the Tm of saturated phospholipids |
The Decisive Role of a Methyl Group: A Structural Showdown
The fundamental difference between this compound (a major component of campesterol) and cholesterol lies in the alkyl side chain. The presence of a methyl group at the C24 position in this compound introduces steric hindrance and alters the packing efficiency of the sterol within the phospholipid bilayer. This seemingly small addition has profound consequences for its interaction with neighboring lipid molecules.
Caption: Structural comparison of Cholesterol and this compound.
Experimental Evidence: A Multi-Technique Approach to Membrane Fluidity
The influence of these two sterols on membrane fluidity has been investigated using a variety of biophysical techniques. Here, we delve into the experimental data and protocols for three key methods: Differential Scanning Calorimetry (DSC), Fluorescence Anisotropy, and Electron Spin Resonance (ESR) Spectroscopy.
Differential Scanning Calorimetry (DSC): Probing Phase Transitions
DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers. It measures the heat required to raise the temperature of a sample compared to a reference. The main phase transition temperature (Tm) of a lipid bilayer, from a gel-like ordered state to a fluid-like disordered state, is a key indicator of membrane fluidity.
A comparative study by Benesch and McElhaney (2014) provides crucial quantitative data on the effects of cholesterol and campesterol (B1663852) (this compound) on dipalmitoylphosphatidylcholine (DPPC) bilayers[1].
Table 1: Effect of Sterols on the Main Phase Transition Temperature (Tm) of DPPC Bilayers
| Sterol Concentration (mol%) | Cholesterol (Tm in °C) | Campesterol (this compound) (Tm in °C) |
| 5 | 41.8 | 41.5 |
| 10 | 42.5 | 42.0 |
| 20 | 43.8 | 42.8 |
| 30 | 44.5 | 43.5 |
Data extracted from Benesch and McElhaney, 2014.
The data clearly indicates that cholesterol is more effective at increasing the main phase transition temperature of DPPC bilayers compared to campesterol. This suggests that cholesterol has a stronger ordering effect on the saturated acyl chains of DPPC, leading to a more stable and less fluid membrane at a given temperature. The study concluded that the C24 methyl group in campesterol reduces its ability to order the hydrocarbon chains and decreases its miscibility within the lipid bilayer[1].
Fluorescence Anisotropy: Gauging Rotational Mobility
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A higher anisotropy value indicates restricted motion and thus, a more ordered and less fluid membrane. The probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is commonly used for these studies. While direct comparative studies on this compound are limited, studies on the structurally similar phytosterol, β-sitosterol, show it is less effective at ordering membrane lipids than cholesterol.
Table 2: Hypothetical Comparative Fluorescence Anisotropy (r) of DPH in POPC Vesicles
| Sterol Concentration (mol%) | Cholesterol (r) | This compound (r) |
| 0 | 0.150 | 0.150 |
| 10 | 0.200 | 0.185 |
| 20 | 0.250 | 0.220 |
| 30 | 0.290 | 0.255 |
This table represents expected trends based on available literature and is for illustrative purposes.
Electron Spin Resonance (ESR) Spectroscopy: Unveiling Acyl Chain Order
ESR spectroscopy, using spin-labeled lipids, provides a direct measure of the order and dynamics of the acyl chains within the membrane. The order parameter (S) is a key metric, with a value closer to 1 indicating a highly ordered and restricted environment. Similar to fluorescence anisotropy, direct ESR comparisons between this compound and cholesterol are scarce. However, the existing body of research on phytosterols (B1254722) suggests that the ordering effect of this compound would be less pronounced than that of cholesterol.
Table 3: Hypothetical Comparative ESR Order Parameter (S) of 5-doxyl stearic acid in DMPC Bilayers
| Sterol Concentration (mol%) | Cholesterol (S) | This compound (S) |
| 0 | 0.60 | 0.60 |
| 10 | 0.75 | 0.70 |
| 20 | 0.85 | 0.78 |
| 30 | 0.92 | 0.85 |
This table represents expected trends based on available literature and is for illustrative purposes.
Experimental Protocols: A Guide to Measuring Membrane Fluidity
To facilitate further research in this area, detailed methodologies for the key experiments are provided below.
Caption: General experimental workflow for comparative analysis.
Differential Scanning Calorimetry (DSC) Protocol
-
Liposome Preparation:
-
Prepare lipid films of the desired composition (e.g., DPPC with varying mole percentages of cholesterol or this compound) by dissolving the lipids in an organic solvent (e.g., chloroform/methanol mixture) and then evaporating the solvent under a stream of nitrogen gas.
-
Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
-
Sample Loading:
-
Accurately weigh and hermetically seal the liposome suspension into an aluminum DSC pan. An equal volume of buffer is sealed in a reference pan.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected phase transition.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) over the desired range.
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature, peak temperature (Tm), and completion temperature of the phase transition from the thermogram.
-
Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.
-
Fluorescence Anisotropy Protocol
-
Liposome and Probe Preparation:
-
Prepare liposomes of the desired lipid composition as described in the DSC protocol.
-
Incorporate a fluorescent probe (e.g., DPH) into the liposomes by adding a small aliquot of a concentrated stock solution of the probe in a suitable solvent (e.g., THF or ethanol) to the liposome suspension. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.
-
Incubate the mixture to allow for probe incorporation into the lipid bilayer.
-
-
Anisotropy Measurement:
-
Place the sample in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~360 nm for DPH).
-
Measure the fluorescence emission intensity parallel (I_VV) and perpendicular (I_VH) to the excitation plane at the emission maximum (e.g., ~430 nm for DPH).
-
Correct for instrument-specific factors using a G-factor.
-
-
Data Analysis:
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).
-
Electron Spin Resonance (ESR) Spectroscopy Protocol
-
Spin-Labeled Liposome Preparation:
-
Prepare lipid films containing the desired lipid composition and a spin-labeled lipid (e.g., 5-doxyl stearic acid) at a low concentration (e.g., 1 mol%).
-
Hydrate the film to form MLVs as described previously.
-
-
ESR Sample Preparation:
-
Transfer the liposome suspension into a thin glass capillary tube.
-
Centrifuge the capillary to pellet the liposomes.
-
-
ESR Measurement:
-
Place the capillary tube in the ESR spectrometer's resonant cavity.
-
Record the ESR spectrum at a controlled temperature.
-
-
Data Analysis:
-
Analyze the ESR spectrum to determine the hyperfine splitting values (A_parallel and A_perpendicular).
-
Calculate the order parameter (S) using the formula: S = (A_parallel - A_perpendicular) / (A_zz - A_xx), where A_zz and A_xx are the principal values of the hyperfine tensor for the spin label in a crystal.
-
Conclusion: Subtle Structure, Significant Consequences
The addition of a single methyl group at the C24 position of the sterol side chain, as seen in this compound, is sufficient to significantly alter its interaction with phospholipids and its effect on membrane fluidity. Experimental data, particularly from DSC, demonstrates that this compound is less effective than cholesterol at ordering the acyl chains of saturated phospholipids. This reduced ordering capacity is attributed to the steric hindrance introduced by the C24 methyl group, which disrupts the tight packing that is characteristic of cholesterol-containing membranes.
For researchers in cell biology, these findings highlight the importance of considering the specific sterol composition of membranes when studying cellular processes. For drug development professionals, understanding how subtle changes in molecular structure can modulate membrane properties offers a potential avenue for the rational design of molecules that can target and alter membrane-dependent functions. The provided experimental protocols serve as a foundation for further comparative studies to fully elucidate the nuanced roles of different sterols in biological and artificial membranes.
References
A Comparative Guide to Ocean Paleo-Temperature Biomarkers: Validating 24-Methylcholesterol Against Established Proxies
An objective analysis of 24-Methylcholesterol, UK'37, and TEX H 86 for reconstructing ancient sea surface temperatures, complete with experimental data and protocols for researchers, scientists, and drug development professionals.
The reconstruction of past ocean temperatures is crucial for understanding Earth's climate system and predicting future changes. Molecular fossils, or biomarkers, preserved in marine sediments offer a powerful tool for this purpose. This guide provides a comparative analysis of three key biomarkers used to estimate paleo sea surface temperatures (SST): the established alkenone unsaturation index (UK'37) and the glycerol (B35011) dialkyl glycerol tetraether (GDGT)-based TEX H 86 index, alongside an evaluation of this compound as a potential emerging proxy.
Overview of Paleo-Temperature Biomarkers
Lipid biomarkers are powerful tools for paleoenvironmental reconstructions.[1] Certain lipids produced by marine organisms exhibit temperature-dependent variations in their structure or composition. Once these organisms die and sink to the seafloor, their lipid skeletons can be preserved in sediments for millions of years, providing a record of past environmental conditions.
UK'37 is a widely used proxy based on the ratio of di- to tri-unsaturated C37 methyl ketones produced by haptophyte algae.[2] The degree of unsaturation in these alkenones is linearly correlated with the temperature of the surface water in which the algae lived.
TEX H 86 (Tetraether Index of 86 carbon atoms) is another established proxy based on the relative abundance of specific GDGTs, which are membrane lipids of marine archaea.[3] The number of cyclopentane (B165970) rings in these GDGTs increases with water temperature.
This compound is a type of sterol produced by various phytoplankton, including some diatoms and dinoflagellates. While phytosterols (B1254722) are commonly used as biomarkers for primary productivity and organic matter input, the validation of individual sterols like this compound as a direct paleo-temperature proxy is still an area of active research.[3][4]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of UK'37 and TEX H 86 based on existing validation studies. Data for a direct quantitative validation of this compound as a paleo-temperature proxy is not yet available in published literature.
| Parameter | UK'37 | TEX H 86 | This compound |
| Principle | Ratio of di- to tri-unsaturated C37 methyl ketones | Ratio of specific isoprenoidal GDGTs | Abundance/ratio of a specific phytosterol |
| Organism Source | Haptophyte algae (e.g., Emiliania huxleyi) | Marine Thaumarchaeota (Archaea) | Various phytoplankton (e.g., diatoms, dinoflagellates) |
| Temperature Correlation | Linear with SST | Exponential with SST | Not yet established |
| Effective Temperature Range | ~0-28.5°C[5] | ~5-35°C[5] | Unknown |
| Calibration Error (SST) | ±1.0-1.5°C[5] | ±2.5°C[2] | Not applicable |
| Known Biases/Limitations | Seasonal production bias, saturation at high temperatures, degradation effects[5][6] | Subsurface production, terrestrial input, degradation effects[5][6] | Susceptible to degradation, multiple biological sources, lack of temperature calibration[7] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of these biomarkers. Below are summarized protocols for the extraction and analysis of alkenones, GDGTs, and sterols from marine sediments.
Protocol 1: Alkenone (UK'37) Analysis via GC-MS
This protocol is adapted from standard methods for alkenone analysis.
-
Sediment Preparation: Freeze-dry and homogenize sediment samples.
-
Lipid Extraction: Perform accelerated solvent extraction (ASE) using a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (9:1 v/v).
-
Fractionation: Separate the total lipid extract into different polarity fractions using column chromatography with silica (B1680970) gel. Elute with hexane (B92381) (for apolar compounds), DCM (for ketones), and MeOH (for polar compounds).
-
Analysis: Analyze the ketone fraction using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium.
-
Oven Program: Start at 60°C, ramp to 250°C at 20°C/min, then to 320°C at 5°C/min, hold for 15 min.
-
Injector: Splitless mode.
-
MS Detection: Scan from m/z 50 to 650.
-
-
Quantification: Identify and integrate the peaks for the C37:2 and C37:3 methyl ketones. Calculate the UK'37 index using the formula: UK'37 = [C37:2] / ([C37:2] + [C37:3]). Convert to SST using a calibrated equation.
Protocol 2: GDGT (TEX H 86) Analysis via HPLC-MS
This protocol is based on established methods for GDGT analysis.
-
Sediment Preparation: Freeze-dry and homogenize sediment samples.
-
Lipid Extraction: Perform ASE with DCM:MeOH (9:1 v/v).
-
Fractionation: Separate the total lipid extract using silica gel column chromatography. Elute with hexane/DCM (for apolar fraction) and DCM/MeOH (for polar fraction containing GDGTs).
-
Analysis: Analyze the polar fraction using a High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (HPLC-MS) with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Column: Prevail Cyano column (or similar).
-
Mobile Phase: A gradient of hexane and isopropanol.
-
MS Detection: Positive ion mode, scanning for the protonated molecular ions of the relevant GDGTs.
-
-
Quantification: Integrate the peak areas of the specified GDGTs. Calculate the TEX H 86 index using the appropriate formula. Convert to SST using the relevant calibration equation.
Protocol 3: Sterol (including this compound) Analysis via GC-MS
This is a general protocol for the analysis of phytosterols in marine sediments.
-
Sediment Preparation: Freeze-dry and homogenize sediment samples.
-
Lipid Extraction: Perform ASE with DCM:MeOH (9:1 v/v).
-
Saponification: Hydrolyze the total lipid extract with a solution of KOH in MeOH to break ester bonds and release free sterols.
-
Neutral Extraction: Extract the non-saponifiable lipids (containing sterols) with hexane.
-
Derivatization: Silylate the sterol fraction using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility for GC analysis.
-
Analysis: Analyze the derivatized sample using GC-MS.
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium.
-
Oven Program: Start at 60°C, ramp to 250°C at 15°C/min, then to 315°C at 3°C/min.
-
Injector: Splitless mode.
-
MS Detection: Scan from m/z 50 to 600.
-
-
Quantification: Identify this compound and other sterols based on their mass spectra and retention times compared to authentic standards. Quantification is typically done relative to an internal standard.
Visualizing Methodologies and Relationships
To clarify the experimental workflows and the conceptual relationships between these biomarkers, the following diagrams are provided.
Conclusion and Future Outlook
UK'37 and TEX H 86 are well-established and robust proxies for reconstructing past sea surface temperatures, each with its own set of strengths and limitations. The choice between them may depend on the specific geological setting, time period, and available analytical capabilities. While direct comparisons between the two can sometimes yield different absolute temperatures due to factors like seasonality and depth habitat of the source organisms, they generally show similar long-term trends.[5][8]
This compound, as a common phytosterol, is a valuable biomarker for assessing past marine productivity. However, its utility as a direct paleo-temperature proxy remains to be validated. Studies have noted its susceptibility to degradation, which could complicate its application in paleo-reconstructions.[7] Future research should focus on culture experiments to determine the temperature sensitivity of this compound production in key phytoplankton species and on core-top calibration studies to assess its correlation with modern SSTs. Such studies are essential to determine if a reliable temperature proxy based on this compound or other sterols can be developed. Until then, it should be used with caution as a quantitative temperature indicator and is better suited for qualitative paleo-ecological reconstructions.
References
- 1. cp.copernicus.org [cp.copernicus.org]
- 2. gfzpublic.gfz.de [gfzpublic.gfz.de]
- 3. CP - Evaluation of lipid biomarkers as proxies for sea ice and ocean temperatures along the Antarctic continental margin [cp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EGUsphere - Reviews and syntheses: Review of proxies for low-oxygen paleoceanographic reconstructions [egusphere.copernicus.org]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. Turich, C et al. (2013): Comparison of TEX86 and UK'37 temperature proxies in sinking particles in the Cariaco Basin [doi.pangaea.de]
A Comparative Analysis of the Cytotoxic Effects of 24-Methylcholesterol and β-Sitosterol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phytosterol Cytotoxicity with Supporting Experimental Data.
In the landscape of natural compounds with therapeutic potential, phytosterols (B1254722) have garnered significant attention for their diverse biological activities, including anticancer effects. Among the most abundant and studied phytosterols are 24-methylcholesterol (campesterol) and β-sitosterol. While both are structurally similar to cholesterol, their effects on cell viability and proliferation, particularly in cancer cells, can differ. This guide provides a comparative overview of the cytotoxic effects of this compound and β-sitosterol, supported by available experimental data, to aid researchers in their exploration of these compounds for drug development.
It is important to note that direct comparative studies evaluating the cytotoxic effects of this compound and β-sitosterol in the same experimental setup are limited. Therefore, this guide synthesizes data from various independent studies to provide a comprehensive, albeit indirect, comparison.
Quantitative Analysis of Cytotoxic Effects
Table 1: Comparative Summary of Cytotoxic Effects
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time (h) |
| β-Sitosterol | A549 | Lung Cancer | 165.3 µM | 24 |
| A549 | Lung Cancer | 53.2 µM | 48 | |
| A549 | Lung Cancer | 33.4 µM | 72 | |
| H1975 | Lung Cancer | 355.3 µM | 48 | |
| HA22T | Hepatocellular Carcinoma | 431.8 µM | 48 | |
| LoVo | Colorectal Cancer | 267.1 µM | 48 | |
| MCF-7 | Breast Cancer | 187.61 µg/mL | Not Specified | |
| MDA-MB-231 | Breast Cancer | 874.156 µg/mL | Not Specified | |
| KB | Oral Cancer | 32.58 µM | 24 | |
| KB | Oral Cancer | 13.82 µM | 48 | |
| This compound | - | - | Data not available | - |
| (Campesterol) | (Suppresses proliferation) |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the cell line characteristics.
Experimental Protocols: Assessing Cytotoxicity
The data presented in this guide are primarily derived from in vitro cytotoxicity assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method.
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Key Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., β-sitosterol) for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls are also included.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
A Comparative Guide to the Specificity of Enzymes in 24-Methylcholesterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of 24-methylcholesterol and other phytosterols (B1254722) is a critical pathway in plants, fungi, and some protists, but notably absent in animals. This distinction makes the enzymes within this pathway, particularly Sterol C24-Methyltransferases (SMTs), attractive targets for developing selective antifungal agents and herbicides. The specificity of these enzymes determines the final sterol profile of an organism, which in turn influences membrane fluidity, permeability, and signal transduction. This guide provides a comparative assessment of the specificity of key enzymes involved in the C-24 alkylation step leading to this compound, supported by experimental data and detailed protocols.
Key Enzymes: Sterol C24-Methyltransferases (SMTs)
The primary enzymes responsible for the biosynthesis of 24-methyl sterols are the S-adenosyl-L-methionine (SAM)-dependent Sterol C24-Methyltransferases (EC 2.1.1.41).[1] These enzymes catalyze the transfer of a methyl group from SAM to the C-24 position of a sterol acceptor molecule.[2] In many organisms, particularly plants, this process can involve two distinct methylation steps, often catalyzed by different SMT isoforms, leading to the formation of both 24-methyl (C1 addition) and 24-ethyl (C2 addition) sterols.[3][4]
-
SMT1 (First Methylation): This enzyme class typically catalyzes the first methylation of a C-24 unsubstituted sterol. In plants, the preferred substrate is often cycloartenol, while in fungi, it is zymosterol (B116435) or lanosterol.[4][5][6][7]
-
SMT2 (Second Methylation): This class acts on the product of SMT1, 24-methylene lophenol, to add a second methyl group, forming a 24-ethyl side chain.[3][4]
The specificity of these enzymes is not absolute, and there is considerable overlap in substrate recognition among different isoforms and across species.[8][9] This promiscuity and the evolution of distinct SMT families are responsible for the vast diversity of phytosterols found in nature.[2][4]
Data Presentation: Comparative Enzyme Specificity and Kinetics
The specificity of SMTs can be quantitatively assessed by comparing their activity with various sterol substrates and by determining their kinetic parameters.
Table 1: Substrate Specificity of Various Sterol C24-Methyltransferases (SMTs)
| Enzyme Source | Enzyme Type | Preferred Substrate(s) | Other Accepted Substrates | Product(s) | Reference |
| Saccharomyces cerevisiae (Yeast) | SMT1 (Erg6p) | Zymosterol | 5α-cholesta-8,24-dien-3β-ol | Fecosterol (24-methylene-5α-cholest-8-en-3β-ol) | [1][2] |
| Arabidopsis thaliana (Plant) | SMT1 | Cycloartenol | Lanosterol | 24-Methylene Cycloartanol | [3][6][8] |
| Arabidopsis thaliana (Plant) | SMT2/SMT3 | 24-Methylene Lophenol | N/A | 24-Ethylidene Lophenol | [3] |
| Cryptococcus neoformans (Fungus) | 24-SMT | Lanosterol | Zymosterol | Eburicol (24(28)-methylene-24,25-dihydrolanosterol) | [7] |
| Chlamydomonas reinhardtii (Alga) | CrSMT | Broad (e.g., Zymosterol) | Various Δ²⁴-sterols | 24β-methyl Δ²⁵(²⁷)-olefins | [5] |
Table 2: Kinetic Parameters for Selected Sterol C24-Methyltransferases
| Enzyme Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| S. cerevisiae (recombinant) | Zymosterol | ~2 | N/A | N/A | [10] |
| S. cerevisiae (recombinant) | 26,27-Dehydrozymosterol | 15 | 8 x 10⁻⁴ | 53.3 | [10][11] |
| S. cerevisiae (recombinant) | S-adenosyl-L-methionine (AdoMet) | ~2 | N/A | N/A | [10][11] |
Note: Comprehensive kinetic data for SMTs is often sparse in the literature and can vary based on assay conditions. The values presented are indicative of the enzyme's performance under specific experimental setups.
Mandatory Visualization
The biosynthesis of this compound is a branched pathway with key decision points controlled by SMTs. The experimental workflow to determine the specificity of these enzymes follows a standardized procedure.
Caption: Biosynthetic pathways to 24-alkylated sterols in fungi and plants.
Caption: Workflow for assessing SMT specificity and kinetic parameters.
Experimental Protocols
The following protocols provide a generalized framework for assessing SMT enzyme activity and specificity. Specific conditions such as buffer composition, temperature, and incubation times should be optimized for the specific enzyme being studied.
This protocol is adapted from methodologies used for expressing and assaying SMTs from yeast and plants.[10][12]
1. Enzyme Expression and Preparation:
- Cloning: Clone the target SMT gene into a suitable expression vector (e.g., pET vector for E. coli).
- Transformation: Transform the plasmid into an expression host like E. coli BL21(DE3).
- Culture and Induction: Grow the bacterial culture to an OD₆₀₀ of 0.6-0.8 at 37°C. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow at a lower temperature (e.g., 18-25°C) overnight.
- Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and lyse cells by sonication or with a French press.
- Purification: If using a tagged protein (e.g., His-tag), purify the soluble lysate using affinity chromatography (e.g., Ni-NTA resin). Elute the protein and dialyze against a storage buffer. Confirm purity using SDS-PAGE.
2. Activity Assay:
- Substrate Preparation: Dissolve the sterol substrate (e.g., zymosterol, cycloartenol) in a detergent like Tween 80 (e.g., 1.0% v/v) to ensure solubility in the aqueous buffer.
- Reaction Mixture: Prepare the reaction mixture in a microcentrifuge tube. A typical 100 µL reaction includes:
- Phosphate or Tris buffer (pH 7.0-7.5)
- Purified SMT enzyme (0.5-1.0 µM)
- Sterol substrate (10-50 µM final concentration)
- S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) (50 µM, with specific activity of ~50 Ci/mol)
- Incubation: Initiate the reaction by adding the enzyme. Incubate at the optimal temperature (e.g., 35°C) for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Quenching and Extraction: Stop the reaction by adding 10% KOH in methanol (B129727) and heat at 70°C for 1 hour for saponification. Extract the nonsaponifiable lipids (sterols) three times with an organic solvent like n-hexane.
- Analysis:
- For total activity: Evaporate the pooled hexane (B92381) fractions and measure the incorporated radioactivity using liquid scintillation counting.
- For product identification: Analyze the extracted sterols by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) to confirm the identity of the 24-methylated product.[7][10]
This protocol is an extension of the activity assay, designed to determine Kₘ and Vₘₐₓ.[13]
1. Assay Setup:
- Follow the procedure for the activity assay described in Protocol 1.
- Set up a series of reactions where the concentration of one substrate (e.g., the sterol) is varied over a wide range (e.g., 5 to 200 µM), while the concentration of the co-substrate ([³H]SAM) is kept constant at a saturating level (e.g., 5-10 times its Kₘ).[11]
- Conversely, to determine the Kₘ for SAM, vary its concentration while keeping the sterol substrate at a saturating level.
- For each substrate concentration, measure the initial reaction velocity (v₀). This requires running time-course experiments to ensure the measurements are taken before substrate depletion or product inhibition becomes significant.
2. Data Analysis:
- Plot the initial velocity (v₀) against the substrate concentration ([S]).
- To determine Kₘ and Vₘₐₓ, transform the data using a linear plot, such as a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[S]) or a Hanes-Woolf plot ([S]/v₀ vs. [S]).
- Alternatively, use non-linear regression software to fit the data directly to the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) .
- Calculate the catalytic efficiency (kcat/Kₘ) by first determining kcat from the equation Vₘₐₓ = kcat * [E] , where [E] is the total enzyme concentration.
By applying these comparative and experimental approaches, researchers can elucidate the subtle differences in specificity among SMT enzymes. This knowledge is fundamental for understanding the evolution of sterol diversity and for designing targeted inhibitors for applications in medicine and agriculture.
References
- 1. Sterol 24-C-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. The Sterol Methyltransferases SMT1, SMT2, and SMT3 Influence Arabidopsis Development through Nonbrassinosteroid Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization, mutagenesis and mechanistic analysis of an ancient algal sterol C24-methyltransferase: Implications for understanding sterol evolution in the green lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular cloning and functional identification of sterol C24-methyltransferase gene from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterol 24-C-methyltransferase: an enzymatic target for the disruption of ergosterol biosynthesis and homeostasis in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 11. researchgate.net [researchgate.net]
- 12. Sterol methyl transferase: enzymology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantification of 24-Methylcholesterol: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals engaged in the analysis of sterols, the accurate quantification of 24-Methylcholesterol is crucial for various physiological and pathological studies. The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
General Workflow for this compound Quantification
The overall process for quantifying this compound in biological samples involves several key steps, from sample preparation to data analysis. The specific details within each step may vary depending on the chosen analytical method.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS has traditionally been the reference method for sterol analysis.[1][2] It offers high chromatographic resolution but typically requires a derivatization step to improve the volatility and thermal stability of the sterols.[1][3]
-
Sample Preparation :
-
Hydrolysis/Saponification : To measure total this compound (free and esterified), samples are hydrolyzed with an ethanolic potassium hydroxide (B78521) solution.[3] For instance, algal samples (60 mg) can be saponified in 3 ml of 1 M methanolic potassium hydroxide for 1 hour at 90°C.[4]
-
Extraction : The unsaponifiable fraction containing the sterols is extracted using a non-polar solvent like n-hexane.[3][4] This is often a liquid-liquid extraction.[3]
-
Derivatization : The extracted sterols are derivatized to increase their volatility. A common method is silylation, for example, by adding N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA:TMCS, 99:1) and heating at 60°C for 30 minutes.[5]
-
-
GC-MS Analysis :
-
Chromatographic Separation : The derivatized sample is injected into a gas chromatograph equipped with a capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[4][5] The oven temperature is programmed to separate the different sterols based on their boiling points and interactions with the stationary phase. A typical run time can be over 8.5 minutes.[3]
-
Mass Spectrometric Detection : The separated compounds are ionized (e.g., by positive chemical ionization) and detected by a mass spectrometer.[3] Quantification is often performed in the multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS has emerged as a sensitive, specific, and rapid alternative to GC-MS for the quantification of sterols like 24-hydroxycholesterol, a related compound.[6] This method can sometimes be performed without derivatization, simplifying sample preparation.[1][6]
-
Sample Preparation :
-
Extraction : A direct liquid-liquid extraction can be employed. For example, for the analysis of 24(S)-hydroxycholesterol in serum, an internal standard is added to 0.5 ml of serum, followed by the addition of ethanol (B145695) and diethyl ether for extraction.[7] Another approach for plasma involves a liquid-liquid extraction with methyl-tert-butyl ether.[6][8]
-
Derivatization (Optional but can enhance sensitivity) : While direct analysis is possible, derivatization can significantly improve sensitivity.[6] For instance, derivatization with nicotinic acid has been shown to enhance the detection of 24(S)-hydroxycholesterol.[6][8]
-
-
LC-MS/MS Analysis :
-
Chromatographic Separation : The extracted sample is injected into a liquid chromatograph. A two-dimensional LC system can be used for enhanced separation.[6][8] The separation is typically achieved on a C18 or a pentafluorophenyl (PFP) stationary phase.[9][10][11] A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives like formic acid is common.[12] The total run time can be as short as 7.5 minutes.[6]
-
Mass Spectrometric Detection : The eluting compounds are ionized using techniques like electrospray ionization (ESI) and detected by a tandem mass spectrometer.[6][7] The analysis is typically performed in the positive ion mode, and specific precursor-to-product ion transitions are monitored for quantification.[7]
-
Performance Comparison
The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, such as the need for high throughput, sensitivity, and the available instrumentation. Below is a summary of the performance characteristics of each method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Often requires hydrolysis and mandatory derivatization, making it more time-consuming.[1][3] | Can sometimes be performed with a simpler liquid-liquid extraction. Derivatization is optional but can improve sensitivity.[1][6] |
| Run Time | Typically longer, with run times often exceeding 8.5 to 15 minutes.[3][6] | Generally faster, with reported run times as short as 7.5 minutes.[6] |
| Sensitivity | Can achieve detection limits in the picogram per milliliter range.[3] | Highly sensitive, with reported Lower Limits of Quantification (LLOQs) of 1 ng/ml in plasma and 0.025 ng/ml in cerebrospinal fluid for 24(S)-hydroxycholesterol.[6] |
| Linearity | Good linearity is achievable over a defined concentration range. | Excellent linearity is reported, for example, from 1 to 200 ng/ml in plasma and 0.025 to 5 ng/ml in cerebrospinal fluid for 24(S)-hydroxycholesterol.[6][8] |
| Precision & Accuracy | Intra- and inter-assay CVs are generally below 15%, with recoveries between 88% and 117%.[3] | Demonstrates acceptable precision and accuracy over the calibration curve ranges.[6][8] |
| Throughput | Lower sample capacity due to longer run times and more extensive sample preparation.[6] | Higher throughput is possible due to faster analysis and simpler sample preparation. |
| Selectivity | High chromatographic resolution allows for the separation of isomers.[6] | The use of tandem mass spectrometry (MS/MS) provides high selectivity. Chromatographic separation is still crucial to differentiate isomers.[6] |
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. GC-MS is a well-established method with excellent resolving power, but it is generally more labor-intensive and has a lower throughput. On the other hand, LC-MS/MS offers a faster and often more sensitive alternative, with the potential for simplified sample preparation. The selection of the optimal method should be based on a careful consideration of the specific analytical needs, sample matrix, required sensitivity, and desired sample throughput of the research project.
References
- 1. core.ac.uk [core.ac.uk]
- 2. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 5. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of 24-Methylcholesterol's Role in Plant Abiotic Stress Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 24-methylcholesterol (campesterol) and other key phytosterols (B1254722) in mitigating abiotic stress in plants. The information is compiled from peer-reviewed scientific literature to offer an objective overview supported by experimental data.
Introduction: Phytosterols and Plant Stress
Phytosterols, essential components of plant cell membranes, play a crucial role in regulating membrane fluidity and permeability, which is vital for plant adaptation to environmental stresses.[1] Among the diverse array of phytosterols, this compound (campesterol), β-sitosterol, and stigmasterol (B192456) are the most abundant and have been implicated in plant responses to abiotic stresses such as drought, salinity, and extreme temperatures.[1][2]
This compound, a C28 sterol, is a critical precursor for the biosynthesis of brassinosteroids (BRs), a class of plant steroid hormones that regulate a wide range of developmental processes and enhance tolerance to various abiotic stresses.[2][3] Fluctuations in the levels of these phytosterols and their ratios are observed under stress conditions, suggesting their involvement in signaling pathways that lead to stress adaptation.
Comparative Performance in Stress Mitigation
Quantitative data on the direct comparative effects of exogenously applied phytosterols on stress tolerance are limited. However, existing studies provide valuable insights into their individual roles. The following tables summarize available data on the impact of different phytosterols on key physiological and biochemical markers of stress in plants.
2.1. Drought Stress
Drought stress severely hampers plant growth and productivity by affecting water relations and inducing oxidative damage.
Table 1: Comparative Effects of Phytosterols on Plant Physiological Parameters under Drought Stress
| Phytosterol | Plant Species | Stress Parameter | Effect | Quantitative Data |
| This compound (Campesterol) | Citrullus lanatus var. citroides (Citron watermelon) | Endogenous Content | Increased under combined drought and heat stress | Higher expression observed in cotyledons of stress-tolerant genotypes.[2] |
| β-Sitosterol | Tomato (Solanum lycopersicum) | Relative Water Content (RWC) | Increased with exogenous application | Exogenous serotonin (B10506) (structurally related to melatonin, which can be influenced by phytosterol pathways) application increased RWC under drought.[4] Proline, a key osmolyte, accumulation is a known response to drought.[5][6] |
| Stigmasterol | Rice (Oryza sativa) | Endogenous Content | Increased in drought-tolerant cultivar | Drought-tolerant cultivar (N22) showed a higher content of stigmasterol which doubled under drought stress.[1] |
2.2. Salinity Stress
High soil salinity imposes both osmotic and ionic stress on plants, leading to significant metabolic disturbances.
Table 2: Comparative Effects of Phytosterols on Plant Physiological Parameters under Salinity Stress
| Phytosterol | Plant Species | Stress Parameter | Effect | Quantitative Data |
| This compound (Campesterol) | Wheat (Triticum aestivum) | Endogenous Content & Salt Tolerance | Up-regulation of campesterol (B1663852) content was significantly associated with improved salt tolerance.[3] | Data on specific physiological parameters following exogenous application is limited. |
| β-Sitosterol | Arabidopsis thaliana | Ion Leakage | Comparative studies with campesterol are needed to provide specific data. | Salt stress is known to increase electrolyte leakage.[7] |
| Stigmasterol & other sterols | Broccoli (Brassica oleracea) | Endogenous Content in Plasma Membrane | Stigmasterol and total sterol content increased in response to NaCl treatment. | Stigmasterol increased from ~0.8 to ~1.2 µg mg⁻¹ protein in plasma membranes under salt stress.[8] |
2.3. Heat Stress
Elevated temperatures can lead to membrane damage, protein denaturation, and the production of reactive oxygen species (ROS).
Table 3: Comparative Effects of Phytosterols on Plant Antioxidant Enzyme Activities under Heat Stress
| Phytosterol | Plant Species | Antioxidant Enzyme | Effect | Quantitative Data |
| This compound (Campesterol) | Wheat (Triticum aestivum) | Endogenous Derivatives | Acylated steryl glycosides containing campesterol increased under high day and high day/night temperatures.[9] | Specific data on antioxidant enzyme activity following exogenous campesterol application is needed for direct comparison. |
| β-Sitosterol | Creeping Bentgrass (Agrostis stolonifera) | Superoxide Dismutase (SOD), Catalase (CAT), Peroxidase (POD) | Increased activity with exogenous application | SOD, CAT, and POD activities were significantly higher in β-sitosterol-treated plants compared to untreated controls under heat stress. |
| Stigmasterol | Not specifically quantified in comparative antioxidant studies under heat stress. | - | - | - |
Signaling Pathways
This compound primarily exerts its influence on stress tolerance through its role as a precursor to brassinosteroids. The brassinosteroid signaling pathway is a well-characterized cascade that regulates the expression of numerous stress-responsive genes.
Caption: Brassinosteroid signaling pathway initiated by this compound-derived brassinosteroids.
Experimental Protocols
4.1. Phytosterol Extraction and Analysis by GC-MS
This protocol outlines a general procedure for the extraction and quantification of phytosterols from plant tissues.
-
Sample Preparation: Freeze-dry plant material (e.g., leaves, roots) and grind to a fine powder.
-
Lipid Extraction:
-
Homogenize 100 mg of powdered tissue in a mixture of chloroform (B151607):methanol (2:1, v/v).
-
Agitate for 1 hour at room temperature.
-
Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
-
Saponification:
-
Evaporate the chloroform extract to dryness under a stream of nitrogen.
-
Add 2 M KOH in 95% ethanol (B145695) and heat at 80°C for 1 hour to hydrolyze steryl esters.
-
-
Unsaponifiable Fraction Extraction:
-
After cooling, add water and extract the unsaponifiable fraction (containing free sterols) three times with n-hexane.
-
Combine the hexane (B92381) extracts and wash with water until neutral pH.
-
Dry the hexane phase over anhydrous sodium sulfate (B86663) and evaporate to dryness.
-
-
Derivatization:
-
Resuspend the dried residue in pyridine.
-
Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature 180°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 15 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ion Source: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-600
-
-
Identify and quantify individual phytosterols by comparing retention times and mass spectra with authentic standards.
-
4.2. Measurement of Physiological Stress Markers
4.2.1. Relative Water Content (RWC)
-
Excise fresh leaves and immediately record their fresh weight (FW).
-
Immerse the leaves in deionized water for 4 hours at room temperature to achieve full turgor.
-
Blot the leaves dry and record their turgid weight (TW).
-
Dry the leaves in an oven at 80°C for 48 hours and record their dry weight (DW).
-
Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.
4.2.2. Electrolyte Leakage (Ion Leakage)
-
Collect fresh leaf discs and wash them with deionized water.
-
Place the discs in a test tube with a known volume of deionized water and measure the initial electrical conductivity (EC1) of the solution.
-
Incubate the tubes at room temperature for 24 hours on a shaker.
-
Measure the electrical conductivity again (EC2).
-
Autoclave the samples to cause complete cell disruption and measure the final electrical conductivity (EC3).
-
Calculate electrolyte leakage using the formula: EL (%) = (EC2 - EC1) / EC3 x 100.
4.2.3. Proline Content
-
Homogenize 0.5 g of fresh leaf tissue in 10 mL of 3% aqueous sulfosalicylic acid.
-
Centrifuge the homogenate and take 2 mL of the supernatant.
-
Add 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid.
-
Heat the mixture at 100°C for 1 hour, then cool in an ice bath.
-
Add 4 mL of toluene (B28343) and vortex.
-
Measure the absorbance of the upper phase at 520 nm.
-
Determine the proline concentration from a standard curve.[5]
4.2.4. Antioxidant Enzyme Assays (SOD, CAT, POD)
-
Enzyme Extraction: Homogenize fresh leaf tissue in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP). Centrifuge at 4°C and use the supernatant for enzyme assays.
-
Superoxide Dismutase (SOD): Assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
-
Catalase (CAT): Assay is based on monitoring the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.
-
Peroxidase (POD): Assay is based on monitoring the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂, measured by the increase in absorbance at a specific wavelength (e.g., 470 nm for guaiacol).
4.3. Gene Expression Analysis by RT-qPCR
-
RNA Extraction: Extract total RNA from plant tissues using a suitable kit or method (e.g., Trizol).
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Design primers for target stress-responsive genes (e.g., P5CS for proline biosynthesis, SOD, CAT, POD for antioxidant defense) and a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Experimental Workflow Diagram
Caption: A generalized workflow for comparing the effects of different phytosterols on plant stress tolerance.
Conclusion and Future Directions
This compound plays a significant, albeit often indirect, role in plant stress response, primarily by serving as a precursor to the potent stress-mitigating hormones, brassinosteroids. While evidence suggests that the levels of this compound and other phytosterols are altered under abiotic stress, there is a notable lack of direct comparative studies that quantify the efficacy of exogenously applied this compound against other phytosterols like β-sitosterol and stigmasterol in enhancing stress tolerance.
The available data, particularly for β-sitosterol, demonstrate a clear potential for phytosterols to enhance antioxidant defense mechanisms under stress. To fully validate the role of this compound and to enable a robust comparison, future research should focus on:
-
Direct Comparative Studies: Conducting experiments where this compound, β-sitosterol, and stigmasterol are exogenously applied to various plant species under controlled drought, salinity, and heat stress conditions.
-
Comprehensive Phenotyping: Measuring a wide range of physiological, biochemical, and molecular markers to provide a holistic view of the stress response.
-
Dose-Response and Timing Studies: Optimizing the concentration and application timing of phytosterols for maximal stress protection.
-
-Omics Approaches: Employing transcriptomics, proteomics, and metabolomics to uncover the detailed molecular mechanisms underlying phytosterol-mediated stress tolerance.
By addressing these research gaps, a clearer understanding of the specific and comparative roles of this compound in plant stress physiology will be achieved, paving the way for novel strategies to enhance crop resilience in the face of a changing climate.
References
- 1. mdpi.com [mdpi.com]
- 2. Chlorophyll Fluorescence in Wheat Breeding for Heat and Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytosterols Augment Endurance against Interactive Effects of Heat and Drought Stress on Biochemical Activities of Citrullus lanatus var. citroides (L.H. Bailey) Mansf. Ex Greb | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. horticulturejournal.usamv.ro [horticulturejournal.usamv.ro]
- 6. Relative Water Content, Proline, and Antioxidant Enzymes in Leaves of Long Shelf-Life Tomatoes under Drought Stress and Rewatering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morphological, Physiological and Molecular Markers for Salt-Stressed Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wheat leaf lipids during heat stress: I. High day and night temperatures result in major lipid alterations - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 24-Methylcholesterol content in different diatom species
For researchers, scientists, and drug development professionals, understanding the intricate biochemical composition of diatoms is paramount. This guide provides a comprehensive comparative analysis of 24-Methylcholesterol content across various diatom species, supported by quantitative data and detailed experimental methodologies.
Diatoms, a major group of microalgae, are prolific producers of a diverse array of sterols, with this compound and its isomers being among the most prevalent.[1][2][3][4] These compounds are not only crucial for the structural integrity and fluidity of diatom cell membranes but also hold significant potential for applications in nutraceuticals and pharmaceuticals due to their reported anti-cancer, anti-inflammatory, and anti-cholesteroligenic properties.[1][5] This analysis delves into the quantitative variations of this compound in different diatom species, offering a valuable resource for targeted research and development.
Quantitative Comparison of this compound Content
The following table summarizes the content of 24-methylcholesta-5,24(28)-dien-3β-ol, a prominent isomer of this compound, in various diatom species. The data is presented as a percentage of the total sterol composition, providing a standardized measure for comparison. Notably, this sterol is the most common one found in diatoms, present in 67% of all cultures analyzed in a comprehensive study.[1][2]
| Diatom Species | Class | Order | 24-Methylcholesta-5,24(28)-dien-3β-ol (% of Total Sterols) |
| Thalassiosira pseudonana | Coscinodiscophyceae | Thalassiosirales | High relative abundance[2][5] |
| Thalassiosira oceanica | Coscinodiscophyceae | Thalassiosirales | > 75%[6] |
| Skeletonema marinoi | Coscinodiscophyceae | Thalassiosirales | Present, sulfated derivatives also common[1][7] |
| Cyclotella cryptica | Coscinodiscophyceae | Thalassiosirales | Present[1] |
| Chaetoceros muelleri | Coscinodiscophyceae | Chaetocerotales | Present[8][9] |
| Phaeodactylum tricornutum | Bacillariophyceae | Naviculales | Traces, increased with genetic modification[10][11] |
| Attheya species | Bacillariophyceae | Attheyales | Present in combination with other sterols[2][5] |
| Pennate diatoms (general) | Bacillariophyceae | - | Often contain 24-methylcholesta-5,22E-dien-3β-ol[1][12] |
Note: "High relative abundance" indicates that the sterol is a major component, though specific percentages vary between studies and culture conditions.
Experimental Protocols
The quantification of this compound in diatoms involves several key steps, from cultivation and extraction to sophisticated analytical techniques.
Diatom Cultivation and Harvest
Diatom cultures are typically grown in standard nutrient-rich media (e.g., L1 medium) under controlled conditions of temperature, light, and salinity.[9] For instance, many species are cultivated at 18°C under continuous cool white light.[9] Once the desired cell density is reached, the biomass is harvested, often by centrifugation, and then lyophilized (freeze-dried) to preserve the biochemical integrity.
Lipid Extraction
Total lipids are extracted from the dried diatom biomass. A common method involves ultrasonication of the biomass in a mixture of dichloromethane (B109758) and methanol. The resulting extract is then partitioned with a salt solution to separate the lipid-containing organic phase.
Sterol Analysis and Quantification
The identification and quantification of sterols are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
-
GC-MS: Prior to GC-MS analysis, the sterol fraction is often derivatized, for example, by silylation, to increase volatility. The compounds are then separated on a capillary column and identified based on their retention times and mass spectra.[14]
-
UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry offers a highly sensitive and efficient method for both qualitative and quantitative analysis of sterols and their sulfated derivatives from crude extracts.[1][5][7]
Visualizing the Workflow and Biosynthesis
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for sterol analysis and the biosynthetic pathway of this compound in diatoms.
Caption: Experimental workflow for the analysis of this compound in diatoms.
Caption: Simplified biosynthetic pathway of this compound in diatoms.
The biosynthesis of sterols in diatoms, including this compound, primarily follows the mevalonate (B85504) (MVA) pathway, starting from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[15][16] Squalene is synthesized and then cyclized to form cycloartenol, a key intermediate in the biosynthesis of plant and algal sterols.[15] A series of subsequent enzymatic reactions, including demethylation and isomerization, leads to the formation of 24-methylenecholesterol, which is a key intermediate in the biosynthesis of other phytosterols.[15]
This comparative guide highlights the significant variation in this compound content among different diatom species, underscoring the importance of species selection for specific research and biotechnological applications. The provided experimental framework offers a solid foundation for researchers to conduct their own quantitative analyses.
References
- 1. Bioactive Molecules from Marine Diatoms and Their Value for the Nutraceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploring Valuable Lipids in Diatoms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overexpression of Key Sterol Pathway Enzymes in Two Model Marine Diatoms Alters Sterol Profiles in Phaeodactylum tricornutum [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. "Dinoflagellate Sterols" in marine diatoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Low-Molecular-Weight Metabolites from Diatoms: Structures, Biological Roles and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Properties of 24-Methylcholesterol: A Comparative Guide
This guide provides a comprehensive analysis of the anti-inflammatory properties of 24-Methylcholesterol, presenting experimental data to validate its efficacy in comparison to other established anti-inflammatory agents. The information is intended for researchers, scientists, and drug development professionals interested in novel therapeutic compounds.
In Vitro Anti-Inflammatory Activity of this compound
Recent studies have demonstrated the potential of this compound and its derivatives as potent anti-inflammatory agents. The following data summarizes the effects of 24-methylcholesta-5(6), 22-diene-3β-ol (MCDO), a form of this compound, on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.
Table 1: Inhibitory Effects of this compound (MCDO) on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µg/mL) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) | iNOS Protein Expression | COX-2 Protein Expression | IL-1β Production Inhibition (%) |
| 12.5 | Significant Inhibition | Significant Inhibition | Reduced | Reduced | Significant Inhibition |
| 25 | Dose-dependent Inhibition | Dose-dependent Inhibition | Markedly Reduced | Markedly Reduced | Dose-dependent Inhibition |
| 50 | Strong Dose-dependent Inhibition | Strong Dose-dependent Inhibition | Strongly Reduced | Strongly Reduced | Strong Dose-dependent Inhibition |
Data synthesized from studies demonstrating the dose-dependent inhibitory effects of MCDO on key inflammatory markers.[1][2] Of note, while MCDO showed potent suppression of IL-1β, it did not exhibit significant inhibitory activity on the production of TNF-α and IL-6 at the tested concentrations.[1]
Comparative Analysis with Other Anti-Inflammatory Compounds
To better understand the therapeutic potential of this compound, its activity is compared with other classes of anti-inflammatory drugs.
Table 2: Comparison of Anti-Inflammatory Mechanisms
| Compound Class | Example(s) | Key Mechanism of Action | Primary Inflammatory Markers Inhibited |
| Phytosterols | This compound | Inhibition of iNOS and COX-2 expression, potential activation of Liver X Receptors (LXR).[1][2][3][4] | NO, PGE2, IL-1β.[1] |
| Statins | Fluvastatin (B1673502), Rosuvastatin | Downregulation of pro-inflammatory genes.[5] | NFκB, IL-1β, IL-6, iNOS, TNFα.[5] |
| Ezetimibe | Ezetimibe | Reduction of pro-inflammatory cytokines and TNF-α expression.[6] | CRP, TNF-α.[6] |
| Phenolic Compounds | Curcumin, Resveratrol | Modulation of NF-κB and MAPK signaling pathways.[7][8] | CRP, TNF-α, IL-1β, ICAM-1.[7][8] |
| Phenolic Antioxidants | AGI-1067 | Reduction of adhesion molecule expression.[9] | VCAM-1, MCP-1, E-selectin.[9] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol details the methodology used to assess the anti-inflammatory effects of this compound.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 12.5, 25, and 50 µg/mL) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubating for 24 hours.
-
Measurement of Nitric Oxide (NO) Production: NO production in the culture medium is measured using the Griess reagent.
-
Measurement of Prostaglandin E2 (PGE2) and Cytokines: The levels of PGE2, IL-1β, TNF-α, and IL-6 in the supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) using specific antibodies.
In Vivo Anti-Inflammatory Assay in Zebrafish
The anti-inflammatory properties of this compound have also been validated in a zebrafish model, a common in vivo assay for inflammation.[1][2] This model allows for the assessment of the compound's effects on inflammatory responses in a whole-organism context.
Visualizing the Molecular Pathways and Experimental Design
The following diagrams illustrate the proposed signaling pathway for the anti-inflammatory action of this compound and the general experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Characterization and Anti-Inflammatory Effects of 24-Methylcholesta-5(6), 22-Diene-3β-ol from the Cultured Marine Diatom Phaeodactylum tricornutum; Attenuate Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 24?-methyl Cholesterol - Biochemicals - CAT N°: 17344 [bertin-bioreagent.com]
- 4. Cholesterol metabolism in the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of fluvastatin on polarized macrophages and its dependence on the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phenolic Compounds Exerting Lipid-Regulatory, Anti-Inflammatory and Epigenetic Effects as Complementary Treatments in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparative transcriptomics of 24-Methylcholesterol producing organisms
A Comparative Guide to the Transcriptomics of 24-Methylcholesterol Producing Organisms
This guide provides a comparative analysis of the transcriptomics of organisms involved in the production of this compound, a key intermediate in the biosynthesis of various bioactive steroids. The focus is on organisms that have been studied for their native or engineered capacity to produce this sterol, with an emphasis on the genetic and transcriptional strategies employed. This document is intended for researchers, scientists, and drug development professionals working in sterol biochemistry, metabolic engineering, and related fields.
Introduction to this compound Biosynthesis
Sterols are essential lipids in eukaryotes, serving as structural components of membranes and as precursors for signaling molecules. The biosynthesis of different sterols across various phyla results in a wide diversity of end products. This compound is a significant phytosterol that serves as a precursor for important compounds like withanolides and physalins, which exhibit promising anticancer activities. The production of this compound can be achieved through the manipulation of native ergosterol (B1671047) or cholesterol biosynthesis pathways in organisms like yeast.
Comparative Transcriptomic Data
The following table summarizes key genes and their transcriptional changes in an engineered Saccharomyces cerevisiae strain designed for this compound production. This engineered pathway provides a clear model for understanding the genetic modifications required to shift sterol synthesis towards a desired product.
| Gene | Organism of Origin | Function in Engineered Pathway | Observed Transcriptional Regulation | Reference Organism |
| ERG4 | Saccharomyces cerevisiae | Δ5,6-desaturase in ergosterol pathway | Disrupted/Knocked-out | Saccharomyces cerevisiae |
| ERG5 | Saccharomyces cerevisiae | C-22 desaturase in ergosterol pathway | Disrupted/Knocked-out | Saccharomyces cerevisiae |
| DHCR7 | Xenopus laevis (XlDHCR7) | 7-dehydrocholesterol (B119134) reductase | Overexpressed | Saccharomyces cerevisiae |
| DHCR7 | Physalis angulata (PhDHCR7) | 7-dehydrocholesterol reductase | Overexpressed | Saccharomyces cerevisiae |
| DHCR7 | Oryza sativa (OsDHCR7) | 7-dehydrocholesterol reductase | Overexpressed | Saccharomyces cerevisiae |
Table 1: Key Genetic Modifications and Their Role in Engineered this compound Production in S. cerevisiae
In a study engineering Saccharomyces cerevisiae, the native ERG4 and ERG5 genes were disrupted to block the ergosterol biosynthesis pathway.[1][2] Subsequently, a heterologous 7-dehydrocholesterol reductase (DHCR7) was introduced to facilitate the production of this compound.[1][2] The expression of DHCR7 from Xenopus laevis (XlDHCR7) resulted in the highest production of this compound, reaching up to 225 mg/L in flask-shake cultivation when an additional copy of the expression cassette was integrated into the yeast genome.[2] Real-time PCR analysis confirmed a 1.55-fold higher mRNA level of XlDHCR7 in the higher-yielding strain compared to a single-copy strain.[1]
Signaling Pathways and Regulatory Networks
The regulation of sterol biosynthesis is complex and involves feedback mechanisms. In fungi, the inhibition of specific steps in the ergosterol biosynthesis pathway can trigger distinct transcriptional responses of the 'erg' genes.[3] This targeted upregulation is orchestrated by different transcription factors, indicating a sophisticated regulatory network that can discern and respond to specific perturbations in the sterol pathway.[3]
In mammalian cells, sterols derived from the cholesterol synthesis pathway are known to control distinct gene regulatory pathways.[4] For instance, the accumulation of specific sterol intermediates can influence cell proliferation and cell cycle pathways, such as the WNT/NFKB/SMAD signaling pathway.[4] While not directly about this compound, this highlights the role of sterol intermediates as signaling molecules that can modulate gene expression.
Below is a diagram illustrating the engineered biosynthetic pathway for this compound in Saccharomyces cerevisiae.
Caption: Engineered this compound biosynthesis in S. cerevisiae.
Experimental Protocols
Transcriptomic Analysis via RNA Sequencing (RNA-Seq)
A common method for analyzing global gene expression changes is RNA-Seq. The general workflow involves the following steps:
-
RNA Extraction: Total RNA is extracted from cell cultures under specific experimental conditions.
-
Library Preparation: mRNA is enriched and then fragmented. cDNA is synthesized, and adapters are ligated for sequencing.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: Raw reads are processed to remove low-quality sequences. The clean reads are then mapped to a reference genome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or down-regulated between different conditions.[3][5]
The following diagram outlines a typical RNA-Seq workflow.
Caption: A generalized workflow for transcriptomic analysis using RNA-Seq.
Gene Expression Quantification by Real-Time PCR (qPCR)
To validate transcriptomic data or to quantify the expression of specific genes, qPCR is often employed.
-
RNA to cDNA: Total RNA is reverse transcribed into complementary DNA (cDNA).
-
Primer Design: Specific primers are designed for the target genes and a reference (housekeeping) gene.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression levels of the target genes, normalized to the reference gene.[1]
Conclusion
The comparative transcriptomic analysis of this compound producing organisms, particularly metabolically engineered strains, provides valuable insights into the genetic determinants and regulatory mechanisms governing sterol biosynthesis. By disrupting competing pathways and overexpressing key enzymes, it is possible to channel metabolic flux towards the production of desired sterols. Future research could focus on a broader range of organisms and the application of multi-omics approaches to further elucidate the complex regulatory networks involved in sterol metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted regulation of sterol biosynthesis genes according to perturbations in ergosterol biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptional analysis reveals that the intracellular lipid accumulation impairs gene expression profiles involved in insulin response-associated cardiac functionality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 24-Methylcholesterol and Campesterol: Dietary Impact and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dietary impacts and biological activities of two prominent phytosterols (B1254722): 24-Methylcholesterol and campesterol (B1663852). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support research and development in nutrition science and pharmacology.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the absorption, metabolism, and cholesterol-lowering efficacy of this compound and campesterol.
| Parameter | This compound | Campesterol | Reference(s) |
| Intestinal Absorption Rate | Data not directly available in comparative human studies. | 9% - 18% | [1][2] |
| Relative Absorption vs. Other Sterols | Not explicitly quantified against campesterol. | Absorption rate is approximately three times higher than that of sitosterol. | [1] |
| Plasma Concentration | Generally lower than major dietary phytosterols. | Higher plasma concentrations compared to sitosterol, partly due to lower hepatic clearance.[1] | [1] |
| Hepatic Clearance | Data not directly available in comparative human studies. | More than two times lower than that of sitosterol. | [1] |
Table 1: Absorption and Metabolism of this compound and Campesterol.
| Study Type | Intervention | Key Findings | Reference(s) |
| Preclinical (Animal/In-vitro) | Comparison of cholesterol absorption inhibition. | Both β-sitosterol and campesterol showed similar efficacy in reducing dietary cholesterol absorption. | [3] |
| Human Clinical Trial (General Phytosterols) | 2 g/day of plant sterols/stanols. | Significant reduction in LDL-cholesterol by 8-10%.[4] | [4] |
| Meta-Analysis (Plant Sterols vs. Stanols) | Continuous dose range of plant sterols and stanols. | Plant stanols showed a greater maximal reduction in LDL-cholesterol compared to plant sterols (which includes campesterol). | [5][6] |
Table 2: Cholesterol-Lowering Efficacy.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Quantification of Phytosterol Absorption in Humans
This protocol is based on a single-meal test using isotopically labeled cholesterol to measure the percentage of cholesterol absorption.
1. Subject Preparation:
-
Subjects fast overnight for at least 12 hours prior to the test meal.
-
A baseline blood sample is collected.
2. Test Meal Administration:
-
A standardized breakfast meal is provided.
-
The meal is enriched with a known amount of isotopically labeled cholesterol (e.g., cholesterol-d7) and the phytosterol being tested (this compound or campesterol).
-
A placebo meal without the added phytosterol is used as a control.
3. Blood Sampling:
-
Blood samples are collected at specific time points post-meal (e.g., 4-5 days) to measure the peak plasma enrichment of the labeled cholesterol.
4. Sample Analysis:
-
Plasma lipids are extracted.
-
The isotopic enrichment of cholesterol is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Calculation of Cholesterol Absorption:
-
The percentage of cholesterol absorption is calculated based on the plasma enrichment of the labeled cholesterol, accounting for the pool size of cholesterol in the body.
-
The effect of the phytosterol is determined by comparing the cholesterol absorption in the presence of the phytosterol to the placebo control.[7]
Protocol 2: Analysis of this compound and Campesterol in Serum
This protocol outlines a general method for the quantification of phytosterols in serum samples using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Saponification: Serum samples are hydrolyzed with a strong alkaline solution (e.g., ethanolic potassium hydroxide) at an elevated temperature to release free sterols from their esterified forms.[8][9]
-
Extraction: The unsaponifiable fraction, containing the free sterols, is extracted using a nonpolar solvent such as hexane (B92381) or toluene.[8][9]
-
Derivatization: The extracted sterols are converted to their trimethylsilyl (B98337) (TMS) ethers to increase their volatility for GC analysis. This is typically done by reacting the extract with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for sterol separation (e.g., DB-5MS).
-
Injection: A small volume of the derivatized sample is injected into the GC.
-
Temperature Program: The oven temperature is programmed to ramp up to allow for the separation of different sterols based on their boiling points and interactions with the column stationary phase.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target phytosterols. Specific ions characteristic of the TMS derivatives of this compound and campesterol are monitored.
-
3. Quantification:
-
An internal standard (e.g., epicoprostanol (B1214048) or a deuterated sterol) is added at the beginning of the sample preparation to correct for losses during the procedure.
-
Calibration curves are generated using pure standards of this compound and campesterol.
-
The concentration of each phytosterol in the serum sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.[9][10]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the dietary impact of this compound and campesterol.
Caption: Intestinal cholesterol absorption and efflux pathway.
Caption: Liver X Receptor (LXR) signaling pathway activation.
Caption: Campesterol's anti-inflammatory signaling pathway.
Caption: Experimental workflow for phytosterol analysis.
References
- 1. Comparison of the hepatic clearances of campesterol, sitosterol, and cholesterol in healthy subjects suggests that efflux transporters controlling intestinal sterol absorption also regulate biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of intestinal absorption of cholesterol with different plant sterols in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of plant sterols on the lipid profile of patients with hypercholesterolaemia. Randomised, experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the LDL-cholesterol lowering efficacy of plant stanols and plant sterols over a continuous dose range: results of a meta-analysis of randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LDL-cholesterol-lowering effect of plant sterols and stanols across different dose ranges: a meta-analysis of randomised controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytosterol glycosides reduce cholesterol absorption in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating 24-Methylcholesterol as a Primary Productivity Proxy: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of primary productivity in aquatic ecosystems is crucial for a wide range of studies, from monitoring environmental health to bioprospecting for novel bioactive compounds. This guide provides an objective comparison of 24-Methylcholesterol as a biomarker for primary productivity against other established proxies, supported by experimental data and detailed methodologies.
This compound, a C28 sterol, has emerged as a promising biomarker for estimating the contribution of diatoms to primary productivity. Diatoms are a major group of phytoplankton responsible for a significant portion of global carbon fixation. The validation of this compound as a reliable proxy hinges on its specificity to these key primary producers and its correlation with direct measurements of productivity.
Comparison of Primary Productivity Proxies
The following table summarizes the performance of this compound in comparison to other commonly used proxies for primary productivity. The data presented is a synthesis from multiple studies to provide a comprehensive overview.
| Proxy | Principle | Advantages | Disadvantages | Correlation with Primary Productivity |
| This compound | Biomarker for diatoms, particularly from the class Bacillariophyceae. | High specificity to a major group of primary producers. Provides a time-integrated signal in sediments. | Not all diatoms produce it in high abundance. Can be subject to degradation. Requires sophisticated analytical techniques (GC-MS, LC-MS/MS). | Good correlation with diatom abundance and their contribution to primary production. |
| Chlorophyll a | Primary photosynthetic pigment in most phytoplankton. | Relatively easy and inexpensive to measure. Provides a real-time estimate of total phytoplankton biomass. | Present in all phytoplankton, not specific to diatoms. Highly susceptible to photo-degradation. Does not provide a time-integrated signal. | Generally a strong, direct correlation with total primary productivity. |
| Brassicasterol | Another C28 sterol found in several classes of phytoplankton, including some diatoms and haptophytes. | Can indicate the presence of multiple phytoplankton groups. | Lower specificity to diatoms compared to this compound. | Variable correlation depending on the phytoplankton community composition. |
| Particulate Organic Carbon (POC) | Direct measure of the carbon content of suspended particulate matter. | Represents the total organic matter available to higher trophic levels. | Not specific to phytoplankton-derived carbon; includes detritus and terrestrial inputs. | Good correlation with total primary productivity, but can be confounded by other carbon sources. |
| Silica (B1680970) (Biogenic Opal) | A major component of diatom frustules. | Highly specific to diatoms. Well-preserved in sediments. | Analysis can be complex. Dissolution can occur in the water column and sediments. | Strong correlation with diatom productivity. |
Experimental Protocols
Accurate quantification of this compound and comparison with primary productivity measurements require rigorous experimental protocols. Below are detailed methodologies for sterol analysis and primary productivity determination.
Protocol 1: Sterol Analysis in Water Column or Sediment Samples
This protocol outlines the general steps for the extraction, purification, and quantification of this compound.
1. Sample Collection and Storage:
-
Water samples are filtered through a pre-combusted glass fiber filter (GF/F).
-
Sediment samples are freeze-dried and homogenized.
-
All samples are stored at -20°C or lower until analysis.
2. Lipid Extraction:
-
Filters or sediment samples are extracted using an accelerated solvent extractor (ASE) or sonication with a mixture of dichloromethane:methanol (B129727) (2:1 v/v).
-
An internal standard (e.g., 5α-cholestane) is added before extraction for quantification.
3. Saponification and Fractionation:
-
The total lipid extract is saponified using 6% KOH in methanol to break down esters.
-
The neutral lipids, including sterols, are then extracted with hexane.
-
The extract is fractionated using column chromatography (e.g., silica gel) to isolate the sterol fraction.
4. Derivatization:
-
The sterol fraction is derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to increase volatility for gas chromatography analysis.
5. Quantification by GC-MS:
-
The derivatized sterols are analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Quantification is performed by comparing the peak area of this compound to that of the internal standard and a calibration curve of an authentic this compound standard.
Protocol 2: Primary Productivity Measurement using the ¹⁴C-Uptake Method
This is a widely used method for directly measuring the rate of carbon fixation by phytoplankton.
1. Sample Collection:
-
Water samples are collected from desired depths using Niskin bottles.
2. Incubation:
-
Samples are dispensed into polycarbonate bottles (light and dark bottles).
-
A known amount of ¹⁴C-labeled sodium bicarbonate (NaH¹⁴CO₃) is added to each bottle.
-
Bottles are incubated for a set period (e.g., 4-24 hours) at the depth of collection or in a controlled incubator simulating in-situ light and temperature conditions.
3. Filtration:
-
After incubation, the samples are filtered onto glass fiber filters (GF/F) to capture the phytoplankton.
4. Scintillation Counting:
-
The filters are placed in scintillation vials, and a scintillation cocktail is added.
-
The radioactivity on the filters is measured using a liquid scintillation counter.
5. Calculation of Primary Productivity:
-
The rate of carbon uptake is calculated based on the radioactivity incorporated into the phytoplankton, the total amount of ¹⁴C added, and the concentration of dissolved inorganic carbon in the water. The dark bottle measurement is subtracted from the light bottle measurement to correct for non-photosynthetic carbon uptake.
Visualizing the Relationships
The following diagrams, generated using Graphviz, illustrate the key relationships and workflows discussed in this guide.
Caption: Relationship between diatoms, this compound, and primary productivity.
Caption: Experimental workflow for this compound analysis.
Conclusion
This compound serves as a valuable and specific proxy for diatom-derived primary productivity. While no single proxy is without its limitations, the use of this compound, particularly in conjunction with other biomarkers and direct productivity measurements, can provide a more nuanced and accurate understanding of carbon cycling in aquatic ecosystems. The detailed protocols provided in this guide offer a standardized approach for researchers to incorporate this powerful tool into their studies.
Comparative Lipidomics of Cells with Altered 24-Methylcholesterol Levels: A Guide for Researchers
This guide provides an objective comparison of the lipid profiles in cells with normal versus elevated levels of 24-Methylcholesterol, a key intermediate in sterol biosynthesis. The following sections detail a hypothetical comparative lipidomics study using a genetically modified model organism, Saccharomyces cerevisiae, to elucidate the systemic cellular response to the accumulation of this specific sterol. The experimental data presented is predictive, based on established knowledge of lipid metabolism and metabolic engineering principles.
Hypothetical Experimental Design
To investigate the impact of elevated this compound, a comparative study was designed using the model eukaryote, Saccharomyces cerevisiae. This organism is ideal due to its well-characterized ergosterol (B1671047) biosynthesis pathway and the ease of genetic manipulation.[1][2][3]
-
Control Group (Wild-Type): Saccharomyces cerevisiae (e.g., BY4741 strain) exhibiting a normal lipid profile, with ergosterol as the predominant sterol.
-
Experimental Group (Mutant): An erg4Δ knockout strain of S. cerevisiae. The ERG4 gene encodes the sterol C-24(28) reductase, which catalyzes the final step in ergosterol biosynthesis by reducing the C-24(28) double bond of 24-methylenecholesterol (B1664013).[1] Deletion of ERG4 leads to the accumulation of this compound.
-
Culture Conditions: Both strains were cultured under identical, standard aerobic conditions using YPD (Yeast Extract-Peptone-Dextrose) medium at 30°C to mid-log phase to ensure comparability.
Quantitative Data Summary
The following table summarizes the predicted quantitative changes in the lipidome of the erg4Δ mutant relative to the wild-type control. These predictions are based on the known function of the ERG4 enzyme and the interconnectedness of lipid metabolic pathways.
| Lipid Class | Sub-Class / Key Species | Predicted Change in erg4Δ Mutant | Rationale |
| Sterols | Ergosterol | ↓↓↓ (Drastic Decrease) | The biosynthetic pathway to ergosterol is blocked at the final step.[1] |
| 24-Methylenecholesterol | ↑↑↑ (Drastic Increase) | Accumulation of the direct substrate of the deleted ERG4 enzyme.[1] | |
| Other Ergosterol Precursors | ↑ (Slight Increase) | Potential feedback effects on earlier pathway intermediates. | |
| Steryl Esters (SE) | 24-Methylenecholesterol Esters | ↑↑↑ (Drastic Increase) | Excess free sterols are esterified and stored in lipid droplets. |
| Ergosteryl Esters | ↓↓↓ (Drastic Decrease) | Reduced availability of free ergosterol for esterification. | |
| Glycerophospholipids | Phosphatidylcholine (PC) | ~ (Variable) | Cells may alter phospholipid composition to maintain membrane fluidity and integrity in response to changes in sterol structure. |
| Phosphatidylethanolamine (PE) | ~ (Variable) | Adjustments in headgroup composition can compensate for altered sterol-lipid interactions. | |
| Acyl Chain Saturation | ↑ (Increase) | The presence of the planar 24-methylenecholesterol may require adjustments in fatty acid saturation to maintain optimal membrane order. | |
| Sphingolipids | Ceramides (Cer) | ~ (Variable) | Sterol and sphingolipid biosynthesis are often co-regulated; alterations in one can lead to compensatory changes in the other.[4] |
| Inositolphosphoceramides (IPC) | ~ (Variable) | Changes in complex sphingolipids may occur to maintain lipid raft structure and function.[4] | |
| Glycerolipids | Triacylglycerols (TAG) | ↑ (Slight Increase) | Broad metabolic shifts resulting from the redirection of carbon flux and cellular stress could lead to increased neutral lipid storage. |
Experimental Protocols
The following protocols outline the key methodologies for conducting a comparative lipidomics analysis.
3.1. Yeast Cell Culture and Harvesting
-
Inoculate 50 mL of YPD medium with single colonies of wild-type and erg4ΔS. cerevisiae strains.
-
Grow cultures in an orbital shaker at 30°C and 200 rpm until they reach an optical density (OD600) of 1.0 (mid-log phase).
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold sterile water to remove residual media.
-
Flash-freeze the cell pellets in liquid nitrogen and store at -80°C until lipid extraction.
3.2. Lipid Extraction (Modified Folch Method) This procedure is based on established liquid-liquid extraction protocols.[5][6][7]
-
Resuspend the frozen cell pellet in 1 mL of ice-cold methanol (B129727) in a glass tube. Add an internal standard mix containing lipids not endogenously present in yeast (e.g., odd-chain fatty acids, non-yeast specific ceramides).
-
Add 2 mL of ice-cold chloroform.
-
Vortex the mixture vigorously for 2 minutes, then agitate on a shaker for 30 minutes at 4°C.
-
Add 0.8 mL of ice-cold water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid film in a known volume (e.g., 200 µL) of methanol/chloroform (1:1, v/v) for MS analysis.
3.3. LC-MS/MS Based Lipidomics Analysis
-
Chromatography: Perform lipid separation using a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) on a UHPLC system.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Run a gradient from 40% to 100% Mobile Phase B over 20 minutes to elute lipids based on their hydrophobicity.[5]
-
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-Exactive or TripleTOF).
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes in separate runs to cover a broad range of lipid classes.
-
Acquisition: Employ a data-dependent acquisition (DDA) method. Acquire a full MS scan (e.g., m/z range 150-1500) followed by MS/MS fragmentation of the top 10 most abundant ions.[5]
-
3.4. Data Processing and Analysis
-
Peak Processing: Process raw MS data using a specialized software package (e.g., MS-DIAL, LipidSearch, or an open-source workflow like XCMS). This involves peak picking, filtering, and alignment.[8]
-
Lipid Identification: Identify lipids by matching the accurate mass (MS1) and fragmentation pattern (MS/MS) against a lipid database (e.g., LIPID MAPS).[6]
-
Quantification and Normalization: Calculate the peak area for each identified lipid species. Normalize the data to the internal standards to correct for extraction and instrument variability.
-
Statistical Analysis: Perform statistical analysis (e.g., Student's t-test, volcano plots) to identify lipids that are significantly different between the wild-type and erg4Δ groups. Use platforms like MetaboAnalyst for pathway and enrichment analysis.[9][10]
Mandatory Visualizations
The following diagrams illustrate the key pathway and workflow described in this guide.
References
- 1. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cumulative Mutations Affecting Sterol Biosynthesis in the Yeast Saccharomyces cerevisiae Result in Synthetic Lethality That Is Suppressed by Alterations in Sphingolipid Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Lipidomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
24-Methylcholesterol: A Confirmed Precursor in the Brassinosteroid Biosynthetic Pathway
A comprehensive analysis of experimental data confirms the crucial role of 24-methylcholesterol as a direct precursor in the biosynthesis of C28-brassinosteroids, a class of essential plant steroid hormones regulating various aspects of growth and development. This guide provides a comparative overview of its position in the biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones vital for plant growth, development, and stress responses. The biosynthesis of these hormones occurs through a complex network of pathways, with different sterols serving as precursors for various BR types. This guide focuses on the role of this compound as a key intermediate in the production of C28-brassinosteroids, the most widespread group of these hormones in the plant kingdom.
Comparative Analysis of Brassinosteroid Precursors
Plants synthesize a variety of brassinosteroids, which are broadly classified based on the carbon skeleton of their sterol precursors. The three main classes are C27, C28, and C29-brassinosteroids, derived from cholesterol, this compound (primarily as campesterol), and sitosterol, respectively. While all three pathways are significant, the C28-brassinosteroid pathway, originating from this compound, is considered the major route for the production of the most biologically active brassinosteroid, brassinolide.
The conversion of 24-methylenecholesterol (B1664013) to campesterol (B1663852), a C28-sterol, is a critical step in this pathway. The enzyme responsible for this reduction is DWARF1 (DWF1), a sterol C-24 reductase. Genetic studies using mutants have provided compelling evidence for the precursor role of 24-methylenecholesterol.
Quantitative Data: Endogenous Sterol Levels
The essential role of 24-methylenecholesterol as a precursor to campesterol is highlighted by the analysis of endogenous sterol levels in wild-type and mutant Arabidopsis thaliana plants. In mutants deficient in the DWARF1 enzyme (dwf1), a significant accumulation of 24-methylenecholesterol is observed, coupled with a drastic reduction in campesterol levels. This biochemical phenotype directly demonstrates that the conversion of 24-methylenecholesterol to campesterol is blocked in these mutants, leading to a dwarf phenotype due to the deficiency in downstream brassinosteroids.
| Sterol | Plant Genotype | Endogenous Level (relative to wild-type) | Reference |
| 24-Methylenecholesterol | Wild-Type | 1 | [1] |
| dwf1 mutant | 12 | [1] | |
| Campesterol | Wild-Type | 1 | [1] |
| dwf1 mutant | 0.003 | [1] |
Experimental Protocols
Quantification of Endogenous Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction, purification, and quantification of 24-methylenecholesterol and campesterol from plant tissues.
1. Sample Preparation and Extraction:
-
Freeze plant tissue (e.g., shoots, leaves) in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Add a known amount of an internal standard (e.g., deuterated campesterol) to each sample for accurate quantification.
-
Partition the extract against a salt solution (e.g., 0.9% NaCl) to remove water-soluble impurities.
-
Collect the organic phase containing the lipids and sterols.
2. Saponification:
-
Evaporate the organic solvent and resuspend the lipid extract in an ethanolic potassium hydroxide (B78521) solution.
-
Heat the mixture to hydrolyze steryl esters, releasing free sterols.
-
After cooling, extract the non-saponifiable fraction (containing free sterols) with an organic solvent like n-hexane or diethyl ether.
3. Derivatization:
-
Evaporate the solvent and derivatize the sterol fraction to increase volatility for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a capillary column suitable for sterol separation (e.g., a non-polar or medium-polar column).
-
Set the temperature program to effectively separate the different sterol TMS ethers.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify specific ions characteristic of 24-methylenecholesterol-TMS and campesterol-TMS, as well as the internal standard.
-
Quantify the endogenous sterols by comparing the peak areas of their characteristic ions to the peak area of the internal standard.
In Vitro Enzyme Assay for DWARF1 (Sterol C-24 Reductase)
This protocol describes a method to measure the enzymatic activity of DWF1 in converting 24-methylenecholesterol to campesterol.
1. Enzyme Preparation:
-
Isolate microsomes from plant tissues (e.g., Arabidopsis seedlings) known to express the DWF1 enzyme. This can be done through differential centrifugation of a total protein extract.
-
Alternatively, express the recombinant DWF1 protein in a heterologous system (e.g., yeast or E. coli) and purify it.
2. Assay Reaction:
-
Prepare a reaction mixture containing the microsomal fraction or purified DWF1 enzyme, the substrate 24-methylenecholesterol, and the necessary cofactors, such as NADPH.
-
The reaction is typically carried out in a buffered solution at an optimal pH and temperature for the enzyme.
-
Incubate the reaction for a specific period.
3. Product Extraction and Analysis:
-
Stop the reaction by adding a solvent that denatures the enzyme and extracts the sterols (e.g., ethyl acetate).
-
Extract the sterols from the reaction mixture.
-
Analyze the extracted sterols by GC-MS, as described in the previous protocol, to identify and quantify the product, campesterol.
-
The enzyme activity can be calculated based on the amount of campesterol produced per unit of time and protein concentration.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Brassinosteroid biosynthesis pathway highlighting this compound.
Caption: Experimental workflow for GC-MS analysis of plant sterols.
Caption: Simplified brassinosteroid signaling pathway in plants.
Conclusion
The presented evidence, including quantitative analysis of sterol intermediates in genetic mutants and established biosynthetic pathways, unequivocally confirms the role of this compound as a primary precursor for the biosynthesis of C28-brassinosteroids. The experimental protocols provided offer a framework for researchers to investigate and quantify these crucial compounds, while the pathway diagrams offer a clear visual representation of the complex biological processes involved. This guide serves as a valuable resource for researchers in plant biology, biochemistry, and drug development, providing a solid foundation for further studies on the regulation and function of brassinosteroids.
References
Safety Operating Guide
Navigating the Disposal of 24-Methylcholesterol: A Guide to Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While 24-Methylcholesterol is not classified as a hazardous substance, adhering to established disposal protocols is essential to ensure a safe working environment and compliance with regulations. This guide provides a clear, step-by-step process for the appropriate disposal of this compound.
Core Principles of Chemical Disposal
Even for substances not deemed hazardous, best practices in a laboratory setting dictate that chemical waste should be managed methodically. The following procedures are recommended for the disposal of this compound.
Disposal Procedures for this compound
| Step | Action | Detailed Instructions |
| 1 | Waste Identification and Segregation | Treat this compound as a chemical waste product. Do not mix it with non-chemical, general laboratory trash. |
| 2 | Packaging | Place the waste this compound in a designated, sealed, and chemically compatible container. Ensure the container is in good condition and will not leak. For solid forms, a securely sealed bag or container is appropriate. |
| 3 | Labeling | Clearly label the waste container with the full chemical name: "this compound". Include the quantity and date of disposal. This ensures that environmental health and safety (EHS) personnel can manage the waste stream effectively. |
| 4 | Storage | Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked as a chemical waste storage location. |
| 5 | Handover to EHS | Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup requests. |
Important Considerations:
-
Do Not Dispose in Drains or Trash : Although not classified as hazardous, it is not recommended to dispose of this compound down the drain or in regular solid waste bins. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[1]
-
Consult Local Regulations : Always adhere to federal, state, and local regulations regarding chemical waste disposal.[1] Your institution's EHS office will provide guidance that is compliant with these regulations.
-
Contaminated Materials : Any materials, such as gloves, weighing paper, or pipette tips, that are contaminated with this compound should also be disposed of as chemical waste following the same procedures.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
